1-ethyl-1H-pyrazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARQNKUDEQVTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427115 | |
| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942319-16-6 | |
| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Number: 942319-16-6
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a robust synthesis methodology with mechanistic insights, explores its applications as a versatile synthetic intermediate, and provides essential safety and handling protocols. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this valuable compound.
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is a substituted pyrazole featuring an ethyl group at the N1 position and a formyl group at the C3 position of the heterocyclic ring.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 942319-16-6[1][2] |
| Molecular Formula | C₆H₈N₂O[1][3] |
| Molecular Weight | 124.14 g/mol [1] |
| Synonyms | 1-Ethylpyrazole-3-carbaldehyde, 1-Ethyl-1H-pyrazole-3-carboxaldehyde[1] |
| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCN1C=CC(=N1)C=O[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to orange liquid | [4] |
| Density | 1.1 g/cm³ | [1] |
| Boiling Point | 229.9 ± 13.0 °C at 760 Torr | [1] |
| Flash Point | 92.8 ± 19.8 °C | [1] |
| Refractive Index | 1.541 | [1] |
| XLogP3 | 0.71550 | [1] |
Section 2: Synthesis of this compound
The introduction of a formyl group onto a pyrazole ring is a key transformation for which several methods exist. For N-alkylated pyrazoles, the Vilsmeier-Haack reaction is a highly effective and widely adopted method for regioselective formylation.[5] This approach offers a direct and industrially scalable route to the target aldehyde from the readily available 1-ethylpyrazole precursor.
2.1: Retrosynthetic Analysis & Strategy
The most logical synthetic disconnection for this compound points to 1-ethylpyrazole as the immediate precursor. The formyl group (CHO) can be installed via an electrophilic substitution reaction. The Vilsmeier-Haack reagent, a source of electrophilic chloromethylidene-dimethylammonium cation, is ideally suited for this purpose, typically showing high regioselectivity on electron-rich heterocyclic systems like pyrazoles.
2.2: Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylpyrazole
This protocol is based on established procedures for the formylation of N-substituted pyrazoles.[5][6]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Slow, cooled addition is critical to prevent uncontrolled temperature rise and potential side reactions.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.
Step 2: Formylation Reaction
-
To the pre-formed Vilsmeier reagent, add 1-ethylpyrazole (1 equivalent) dropwise while maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours.
-
Trustworthiness Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material (1-ethylpyrazole) is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto crushed ice.
-
Causality Insight: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. This process is highly exothermic and can be vigorous.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel or by vacuum distillation to obtain this compound as a pure liquid.
2.3: Synthesis Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Section 3: Applications in Medicinal Chemistry and Organic Synthesis
3.1: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for effective interactions with biological targets.[4] Derivatives of pyrazole are known to possess anti-inflammatory, analgesic, anti-cancer, and anti-diabetic properties.[4][6]
3.2: Role as a Synthetic Intermediate
This compound is a versatile intermediate due to the reactivity of its aldehyde group. It serves as a key starting material for a variety of transformations to build molecular complexity.
-
Reductive Amination: The aldehyde can be converted into various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diversity and building libraries of potential drug candidates.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain by forming alkenes, providing access to conjugated systems.
-
Condensation Reactions: The compound can undergo Knoevenagel condensation with active methylene compounds or participate in multicomponent reactions like the Biginelli reaction to construct more complex heterocyclic systems.[7][8]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry into different classes of functionalized pyrazoles.
3.3: Logical Relationship of Synthetic Pathways
Caption: Synthetic utility of this compound as a central building block.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a triplet and a quartet for the N-ethyl group, two distinct doublets in the aromatic region for the pyrazole ring protons, and a singlet for the aldehyde proton at approximately 9-10 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the aldehyde group (typically >180 ppm).
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 124).
-
Chromatographic Purity: Purity should be assessed using HPLC with UV detection and/or GC-MS. The reaction progress can be monitored using TLC, with visualization under a UV lamp.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Table 3: GHS Hazard Identification
| Hazard Code | Statement |
| H227 | Combustible liquid[1] |
| H315 | Causes skin irritation[1][9] |
| H319 | Causes serious eye irritation[1][9] |
| H335 | May cause respiratory irritation[1] |
Precautions for Safe Handling:
-
Work in a well-ventilated area or a chemical fume hood.[1][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[1]
Conditions for Safe Storage:
-
Keep the container tightly closed and sealed.[1]
-
Store locked up, away from incompatible materials such as strong oxidizing agents.[1][10]
Section 6: Conclusion
This compound (CAS: 942319-16-6) is a valuable and versatile heterocyclic building block. Its straightforward synthesis via the Vilsmeier-Haack reaction and the high reactivity of its aldehyde functional group make it an important intermediate for the synthesis of diverse molecular structures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective application in the laboratory and beyond.
References
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Shaanxi Cuikang Medical Technology Co., LTD. (n.d.). 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ivychem.com [ivychem.com]
- 3. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
1-ethyl-1H-pyrazole-3-carbaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 1-ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 942319-16-6) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its distinct molecular architecture, featuring a reactive aldehyde group appended to an N-ethylated pyrazole core, makes it a valuable precursor for the synthesis of diverse molecular scaffolds. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective handling, reaction optimization, and integration into drug discovery and development workflows. This guide provides a comprehensive analysis of the key physical and chemical characteristics of this compound, outlines standard experimental protocols for their determination, and discusses the structural basis for the observed properties.
Molecular Structure and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic compound. The structure consists of a five-membered pyrazole ring, which is substituted at the N1 position with an ethyl group and at the C3 position with a formyl (carbaldehyde) group.
The presence of the pyrazole ring, the reactive aldehyde function, and the ethyl group collectively define the molecule's steric and electronic profile, which in turn governs its physical properties and chemical reactivity.
Below is a summary of its key identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 942319-16-6 | [2][3][4][5] |
| Molecular Formula | C₆H₈N₂O | [2][3][6] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N | [2][6] |
| Synonyms | 1-Ethyl-1H-pyrazole-3-carboxaldehyde, 1-ethyl-3-pyrazolecarboxaldehyde | [2][3] |
Core Physical Properties: A Quantitative Overview
The physical state and bulk properties of a compound are critical parameters for its application in synthesis and formulation. These properties are dictated by intermolecular forces, molecular weight, and molecular shape.
| Physical Property | Value | Source(s) |
| Appearance | Liquid or solid | [3] |
| Density | 1.1 g/cm³ | [2][3] |
| Boiling Point | 229.9 ± 13.0 °C (at 760 mmHg) | [2][3] |
| Flash Point | 92.8 °C | [2][3] |
| Refractive Index | 1.541 | [2][3] |
| Polar Surface Area (PSA) | 34.9 Ų | [2][7] |
| LogP (XLogP3) | 0.7155 | [2][3] |
Analysis of Physicochemical Data
-
Boiling Point: The relatively high boiling point of ~230 °C is indicative of strong intermolecular forces. These arise from the dipole-dipole interactions of the polar aldehyde group and the pyrazole ring, which are significantly stronger than the van der Waals forces expected for a molecule of this size.
-
Density: A density of 1.1 g/cm³ suggests that the molecule packs more tightly in its liquid state than water, a common characteristic for small, polar organic molecules containing heteroatoms.
-
LogP: The LogP value of 0.7155 indicates a relatively balanced hydrophilic-lipophilic character. The molecule possesses moderate solubility in both polar and non-polar environments, a desirable trait in drug development for ensuring adequate bioavailability.[1]
-
Polar Surface Area (PSA): The PSA of 34.9 Ų is a measure of the surface area contributed by polar atoms (in this case, the two nitrogen atoms and the oxygen atom). This value is well within the range typically associated with good cell permeability and oral bioavailability in drug candidates.
The interplay between the molecular structure and these key physical properties is illustrated in the diagram below.
Caption: Relationship between molecular features and physical properties.
Spectroscopic Characterization Profile
While specific spectral data for this compound is not broadly published, its structure allows for a reliable prediction of its spectroscopic signatures. This theoretical profile is invaluable for quality control and reaction monitoring.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet at a highly deshielded position, ~9.5-10.5 ppm), two aromatic protons on the pyrazole ring (doublets, ~7.0-8.5 ppm), a quartet for the methylene (-CH₂-) protons of the ethyl group (~4.0-4.5 ppm), and a triplet for the methyl (-CH₃) protons of the ethyl group (~1.4-1.6 ppm). The spectrum of the related 1-ethyl-1H-indole-3-carbaldehyde shows the aldehyde proton at 10.01 ppm, the CH₂ quartet at 4.24 ppm, and the CH₃ triplet at 1.56 ppm, supporting these predictions.[8]
-
¹³C NMR (Carbon NMR): Key expected signals include the carbonyl carbon of the aldehyde (~180-190 ppm), two aromatic carbons of the pyrazole ring (~110-150 ppm), the methylene carbon (~45-55 ppm), and the methyl carbon (~13-17 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1680-1705 cm⁻¹. Additional significant peaks would include C-H stretches from the aromatic ring and the ethyl group (~2850-3100 cm⁻¹) and C=C/C=N stretching vibrations from the pyrazole ring (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): In an Electron Ionization (EI) MS, the molecular ion peak [M]⁺ would be observed at m/z = 124. Subsequent fragmentation may involve the loss of the aldehyde group (-CHO) or the ethyl group (-C₂H₅).
Experimental Determination of Physical Properties: Protocols
To ensure data integrity and reproducibility, the physical properties of this compound must be determined using standardized, validated methodologies.
Workflow for Physical Property Characterization
The logical flow for characterizing a new batch of the compound is outlined below. This ensures that the identity and purity are confirmed before bulk properties are measured.
Caption: Experimental workflow for physical property determination.
Protocol 1: Boiling Point Determination (Distillation Method)
This method is suitable for determining the boiling point of a liquid at atmospheric pressure.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Measuring this temperature during a stable distillation provides an accurate value for this intrinsic property.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Loading: Place 5-10 mL of this compound and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is measured accurately.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is recorded as the stable temperature plateau observed on the thermometer during the steady distillation of the liquid.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary.
Protocol 2: Density Measurement (Pycnometer Method)
Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for the accurate determination of a liquid's density by weighing.
Methodology:
-
Calibration: Clean and dry a pycnometer of known volume (e.g., 5 mL). Weigh the empty, dry pycnometer (m₁).
-
Reference Measurement: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20 °C) and weigh it (m₂). The mass of the water is (m₂ - m₁). The exact volume of the pycnometer is (m₂ - m₁)/ρ_water, where ρ_water is the density of water at that temperature.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same constant temperature and weigh it (m₃).
-
Calculation:
-
Mass of the sample = m₃ - m₁
-
Volume of the sample = Calibrated volume from step 2.
-
Density (ρ) = (m₃ - m₁) / Volume
-
Safety, Handling, and Storage
Proper handling is paramount for researcher safety and maintaining compound integrity.
-
Hazard Identification: The compound is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[2]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended for similar aldehyde compounds.[9]
References
-
1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) Properties. (n.d.). Chemical Synthesis. [Link]
-
1-Ethyl-1H-pyrazole-4-carboxaldehyde. (n.d.). PubChem. [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]
-
This compound (C6H8N2O). (n.d.). PubChemLite. [Link]
-
1-Methyl-1H-pyrazole-3-carboxaldehyde. (n.d.). PubChem. [Link]
-
1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. [Link]
-
This compound. (n.d.). Ivy Fine Chemicals. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 942319-16-6 [chemicalbook.com]
- 5. ivychem.com [ivychem.com]
- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
1-ethyl-1H-pyrazole-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 1-ethyl-1H-pyrazole-3-carbaldehyde
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[3] Within this important class of heterocycles, functionalized pyrazoles serve as critical building blocks for the synthesis of complex molecular architectures. This compound is a prime example of such a versatile intermediate. The strategic placement of the ethyl group at the N1 position enhances lipophilicity, while the aldehyde function at the C3 position provides a reactive handle for extensive synthetic diversification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and development.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a synthetic building block is paramount for its effective utilization in experimental design. This compound is a combustible liquid characterized by the following key parameters.
| Property | Value | Reference |
| Molecular Weight | 124.14 g/mol | [4][5] |
| Exact Mass | 124.06400 Da | [5][6] |
| Molecular Formula | C₆H₈N₂O | [4][5][6] |
| CAS Number | 942319-16-6 | [4][5][7] |
| Density | 1.1 g/cm³ | [4][5] |
| Boiling Point | 229.9 °C at 760 mmHg | [4][5] |
| Flash Point | 92.8 °C | [4][5] |
| Refractive Index | 1.541 | [4][5] |
| LogP | 0.71550 | [4] |
Chemical Structure: The molecule consists of a five-membered pyrazole ring, substituted with an ethyl group on one nitrogen atom and an aldehyde group on a carbon atom.
Synonyms:
Synthesis: The Vilsmeier-Haack Approach
The introduction of a formyl (aldehyde) group onto an electron-rich heterocyclic ring is most effectively achieved via the Vilsmeier-Haack reaction. This method is a cornerstone for the synthesis of pyrazole-carbaldehydes.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.
Mechanistic Rationale
The reaction proceeds through an electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: Subsequent elimination and aqueous workup hydrolyze the resulting iminium salt to afford the final aldehyde product.
Generalized Synthetic Workflow
Caption: Generalized workflow for the Vilsmeier-Haack formylation of a pyrazole precursor.
Experimental Protocol (Exemplary)
This protocol is a generalized representation based on established procedures for similar pyrazole syntheses and should be adapted and optimized for specific laboratory conditions.[8][9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Precursor: Dissolve the starting hydrazone precursor (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway for constructing a diverse array of molecular scaffolds. The pyrazole core itself is a well-established pharmacophore, present in drugs for cancer, inflammation, and infectious diseases, making its derivatives highly valuable in drug discovery pipelines.[2][3][11]
Key Chemical Transformations
The aldehyde functionality enables several critical bond-forming reactions:
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which can be used as ligands or further reduced to secondary amines.[12]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) provides a route to more complex heterocyclic systems like pyranopyrazoles.[1][13]
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) directly forms an amine, a common functional group in bioactive molecules.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon chain extension.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to further derivatives.
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound due to its potential hazards.
GHS Hazard Classification
-
H227: Combustible liquid[5]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[5][14]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][14] Do not eat, drink, or smoke in the work area.
-
Spills: In case of a spill, avoid breathing vapors. Remove all sources of ignition and contain the spill with inert absorbent material.[14]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (≤4°C) is recommended.[12]
Conclusion
This compound is a valuable and versatile heterocyclic building block. Its well-defined physicochemical properties, accessible synthesis via the Vilsmeier-Haack reaction, and the high reactivity of its aldehyde group make it an indispensable tool for medicinal chemists. Its application in the synthesis of diverse molecular scaffolds with proven pharmacological relevance underscores its importance in the ongoing quest for novel therapeutics. Adherence to strict safety protocols is necessary to ensure its effective and safe utilization in the laboratory.
References
-
Molbase. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]
-
Bautista-Hernández, C., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 942319-16-6 [chemicalbook.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Structure Elucidation of 1-ethyl-1H-pyrazole-3-carbaldehyde: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility and wide range of biological activities make it a "privileged structure" in drug discovery.[3] The precise characterization of substituted pyrazoles is a critical step in the development of new chemical entities. This guide provides an in-depth, technical walkthrough for the definitive structure elucidation of 1-ethyl-1H-pyrazole-3-carbaldehyde, a representative functionalized pyrazole. We will move beyond a simple recitation of data to explain the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating analytical workflow.
Introduction: The Significance of the Pyrazole Moiety
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement imparts unique electronic properties, including both acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers, making the pyrazole ring a versatile scaffold for engaging with biological targets.[3] The introduction of functional groups, such as an aldehyde at the C3 position and an ethyl group at the N1 position, creates specific steric and electronic features that can be finely tuned to optimize pharmacological activity. Consequently, unambiguous confirmation of the substitution pattern and overall structure is paramount to ensure the integrity of any subsequent structure-activity relationship (SAR) studies.
This guide will use this compound as a model compound to illustrate a comprehensive characterization strategy.
Subject Molecule: this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Monoisotopic Mass | 124.0637 Da | [6] |
| CAS Number | 942319-16-6 | [5] |
Below is a diagram illustrating the atomic numbering and structure of the target molecule.
Caption: Workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition.
Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen because the pyrazole nitrogens are readily protonated, leading to a strong [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ion source via direct infusion at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in the m/z range of 50-500. Use a known calibration standard to ensure high mass accuracy.
Expected Data & Interpretation
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₆H₈N₂O | - |
| Calculated Exact Mass | 124.0637 Da | The theoretical monoisotopic mass of the neutral molecule. |
| Ion Observed | [M+H]⁺ | Protonated molecule, common in ESI for nitrogenous bases. |
| Expected m/z | 125.0710 | Calculated exact mass of the [C₆H₉N₂O]⁺ ion. |
The observation of an ion with an m/z value matching 125.0710 within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental formula C₆H₈N₂O. This immediately validates the successful synthesis of an isomer with this formula and rules out many potential impurities or alternative products.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we are specifically looking for evidence of the aldehyde C=O and C-H stretches, as well as vibrations characteristic of the aromatic pyrazole ring and aliphatic ethyl group. The position of the carbonyl stretch can also give clues about electronic conjugation. [7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat compound (if liquid or a low-melting solid) or a finely ground powder (if solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Expected Intensity | Assignment | Interpretation |
| ~3120-3150 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of C-H bonds on the pyrazole ring. |
| ~2980, ~2870 | Medium | Aliphatic C-H Stretch | Corresponds to the asymmetric and symmetric stretches of the ethyl group's CH₂ and CH₃. |
| ~2820, ~2720 | Weak, sharp | Aldehyde C-H Stretch | The presence of these two distinct, weaker peaks (Fermi doublets) is highly diagnostic for an aldehyde functional group. [8] |
| ~1700 | Strong, sharp | C=O Stretch (Aldehyde) | This is the most prominent peak. Its position, slightly lower than a saturated aliphatic aldehyde (~1730 cm⁻¹), suggests conjugation with the aromatic pyrazole ring, which delocalizes electron density and weakens the C=O bond. [7][8] |
| ~1500-1600 | Medium-Variable | C=C and C=N Stretches | Characteristic vibrations of the pyrazole ring skeleton. |
The strong absorption around 1700 cm⁻¹ combined with the weak but characteristic aldehyde C-H stretches near 2720/2820 cm⁻¹ provides definitive evidence for the conjugated aldehyde functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides a count of unique carbon atoms and their types (aliphatic, aromatic, carbonyl).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
Expected ¹H NMR Data & Interpretation (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~9.9 | Singlet (s) | 1H | Aldehyde-H | The highly deshielded nature of this proton is characteristic of an aldehyde, appearing in a unique region of the spectrum. [9]Its singlet multiplicity indicates no adjacent protons. |
| ~7.8 | Doublet (d) | 1H | Pyrazole H-5 | This proton is adjacent to H-4. The deshielding is due to its position on the aromatic ring. |
| ~6.7 | Doublet (d) | 1H | Pyrazole H-4 | This proton is adjacent to H-5. It is typically more shielded than H-5. |
| ~4.2 | Quartet (q) | 2H | N-CH₂ -CH₃ | The quartet pattern arises from coupling to the three protons of the methyl group (3+1=4). Its chemical shift indicates it is attached to an electronegative nitrogen atom. |
| ~1.5 | Triplet (t) | 3H | N-CH₂-CH₃ | The triplet pattern is due to coupling with the two protons of the adjacent methylene group (2+1=3). |
Expected ¹³C NMR Data & Interpretation (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~185 | C =O | The carbonyl carbon of the aldehyde appears in a very characteristic downfield region, confirming its presence. [10] |
| ~145 | Pyrazole C-5 | Aromatic carbon atom. |
| ~138 | Pyrazole C-3 | Aromatic carbon attached to the aldehyde group. |
| ~112 | Pyrazole C-4 | Aromatic carbon atom. |
| ~48 | N-C H₂-CH₃ | Aliphatic carbon attached to nitrogen. |
| ~15 | N-CH₂-C H₃ | Aliphatic methyl carbon. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular skeleton. The integration values in ¹H NMR confirm the proton count for each group, while the splitting patterns reveal the connectivity (e.g., the ethyl group's quartet and triplet are a classic signature). The chemical shifts confirm the presence of the pyrazole ring and the aldehyde group.
Data Integration and Final Confirmation
The structure of this compound is confirmed by the seamless integration of all spectroscopic data:
-
HRMS establishes the correct elemental formula: C₆H₈N₂O.
-
IR Spectroscopy confirms the presence of the key functional groups: a conjugated aldehyde (C=O at ~1700 cm⁻¹, aldehyde C-H at ~2720/2820 cm⁻¹), an aromatic ring, and aliphatic C-H bonds.
-
NMR Spectroscopy provides the definitive connectivity map. The six unique carbon signals in the ¹³C spectrum match the six carbons in the proposed structure. The ¹H NMR shows the characteristic aldehyde proton, two distinct aromatic protons on the pyrazole ring, and the classic quartet-triplet pattern of an ethyl group, all with the correct integration values.
Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach is essential in regulated environments like drug development to ensure the identity and purity of synthesized compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]
- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data of 1-ethyl-1H-pyrazole-3-carbaldehyde: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for 1-ethyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. The information presented herein is a synthesis of established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), applied to the specific structure of this compound.
Introduction to this compound
This compound (C₆H₈N₂O) is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] The presence of a reactive aldehyde group at the 3-position and an ethyl group at the 1-position of the pyrazole ring imparts specific chemical properties and dictates its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations.
Below is the chemical structure of this compound:
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR Sample Preparation
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond. It appears as a singlet as it has no adjacent protons to couple with. |
| ~7.8 - 8.0 | Doublet (d) | 1H | Pyrazole H5 | This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift. It is coupled to the H4 proton, resulting in a doublet. |
| ~6.7 - 6.9 | Doublet (d) | 1H | Pyrazole H4 | This proton is also part of the pyrazole ring. It is coupled to the H5 proton, appearing as a doublet. Its chemical shift is influenced by the electronic environment of the heterocyclic ring. |
| ~4.2 - 4.4 | Quartet (q) | 2H | N-CH₂ | The methylene protons are adjacent to a nitrogen atom, causing a downfield shift. They are split into a quartet by the three protons of the adjacent methyl group (n+1 rule). |
| ~1.4 - 1.6 | Triplet (t) | 3H | CH₃ | The methyl protons are in an aliphatic environment and are split into a triplet by the two protons of the adjacent methylene group. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~185 - 195 | Aldehyde C=O | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of aldehydes.[3][4][5] |
| ~145 - 150 | Pyrazole C3 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the heterocyclic ring, resulting in a downfield shift. |
| ~138 - 142 | Pyrazole C5 | This carbon is adjacent to a nitrogen atom in the aromatic ring. |
| ~110 - 115 | Pyrazole C4 | This carbon is also part of the pyrazole ring system. |
| ~48 - 52 | N-CH₂ | The carbon of the methylene group is attached to a nitrogen atom, causing it to be more deshielded than a typical aliphatic carbon. |
| ~14 - 16 | CH₃ | The methyl carbon is in a typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| ~2980 - 2850 | Medium | C-H stretch | Aliphatic C-H bonds of the ethyl group. |
| ~2850 - 2800 and ~2750 - 2700 | Medium, often appear as a pair | C-H stretch | Characteristic aldehyde C-H (Fermi resonance doublet).[3][4][6] |
| ~1705 - 1685 | Strong | C=O stretch | Aldehyde carbonyl group conjugated to the pyrazole ring. Conjugation lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[3][4] |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretch | Aromatic ring stretching of the pyrazole nucleus. |
| ~1400 - 1300 | Medium | C-H bend | Bending vibrations of the ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion (M⁺•) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .[7]
| m/z | Predicted Fragment | Interpretation |
| 124 | [M]⁺• | Molecular ion peak. |
| 123 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |
| 96 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 95 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). This is often a significant peak for aldehydes. |
| 68 | [C₃H₄N₂]⁺• | Represents the pyrazole ring after loss of the ethyl and aldehyde groups. |
| 55 | [C₂H₅N₂]⁺ or [C₃H₅N]⁺ | Further fragmentation of the pyrazole ring. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
| 28 | [N₂]⁺• or [C₂H₄]⁺• | Loss of nitrogen or ethylene from fragment ions. |
The fragmentation of N-alkylpyrazoles can be complex, often involving ring cleavage and rearrangements. The loss of the aldehyde group and subsequent fragmentation of the ethyl-pyrazole core are expected to be prominent features.
Conclusion
The spectroscopic data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry for aldehydes and pyrazole derivatives. The key identifying features include the characteristic aldehyde proton signal around 10 ppm in the ¹H NMR spectrum, the strong carbonyl absorption band near 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 124 in the mass spectrum. This guide provides a foundational understanding for the spectroscopic characterization of this compound and serves as a valuable resource for researchers in the field.
References
-
Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–685. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]
-
IR: aldehydes. (n.d.). Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones - Oregon State University. (n.d.). Retrieved from [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved from [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. (2024, October 25). Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (n.d.). Retrieved from [Link]
-
Summary of photophysical properties of the pyrazole aldehyde 1. - ResearchGate. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
This compound (C6H8N2O) - PubChemLite. (n.d.). Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved from [Link]
-
1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem. (n.d.). Retrieved from [Link]
-
1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved from [Link]
-
Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
-
1H-Pyrazole-3-carboxamide, N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro- - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Page loading... [guidechem.com]
1-ethyl-1H-pyrazole-3-carbaldehyde 1H NMR analysis
<An In-depth Technical Guide to the ¹H NMR Analysis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
Introduction
This compound is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for its application in drug development and scientific research. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for unambiguous structural elucidation.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
Core Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a quantum property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance is recorded.[2] Three key parameters are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1][3]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[1]
-
Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple lines (e.g., a doublet, triplet, or quartet). This splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.[1][4]
Experimental Protocol: Data Acquisition
Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and the use of a standardized acquisition protocol. This procedure is designed to be a self-validating system, ensuring reproducibility and accuracy.
Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.[5]
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[6][7] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6][7]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Particulates can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
-
Internal Standard:
-
Typically, deuterated solvents like CDCl₃ are supplied with a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) which serves as an internal reference standard for calibrating the chemical shift axis.[5] Alternatively, the residual proton signal of the solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used as a secondary reference.[6]
-
-
NMR Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any minor drifts in the magnetic field during the experiment.[6]
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved signals.
-
Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Workflow for ¹H NMR Analysis
Caption: Experimental workflow from sample preparation to spectral analysis.
Spectral Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule.
Predicted ¹H NMR Data
| Signal Assignment | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| A | CHO | 9.9 - 10.1 | Singlet (s) | 1H | - |
| B | H-5 (pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | ~2-3 Hz |
| C | H-4 (pyrazole) | 6.8 - 7.0 | Doublet (d) | 1H | ~2-3 Hz |
| D | N-CH₂-CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | ~7 Hz |
| E | N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | ~7 Hz |
Detailed Signal-by-Signal Breakdown
-
Signal A (δ ~9.9 - 10.1 ppm, 1H, singlet): This highly downfield signal is characteristic of an aldehyde proton (CHO) .[3][4][8] Its deshielded nature is a result of the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[3][9] It typically appears as a sharp singlet, as its coupling to the distant H-5 proton is usually negligible.[8] Publications on similar pyrazole-carbaldehydes report this proton in the δ 10.08-10.11 ppm range.[10]
-
Signal B (δ ~7.8 - 8.0 ppm, 1H, doublet): This signal corresponds to the H-5 proton on the pyrazole ring. Aromatic protons generally resonate in the δ 7-8 ppm region.[3] Its position adjacent to the electron-withdrawing nitrogen (N1) and its proximity to the aldehyde group contribute to its downfield shift relative to H-4. It is coupled to the H-4 proton, resulting in a doublet with a small coupling constant (J ≈ 2-3 Hz), which is typical for protons on a pyrazole ring.[11]
-
Signal C (δ ~6.8 - 7.0 ppm, 1H, doublet): This signal is assigned to the H-4 proton of the pyrazole ring. It appears upfield relative to H-5. It is split into a doublet by the neighboring H-5 proton, showing the same coupling constant (J ≈ 2-3 Hz).
-
Signal D (δ ~4.2 - 4.4 ppm, 2H, quartet): This quartet represents the two equivalent methylene protons (-CH₂-) of the ethyl group. These protons are directly attached to a nitrogen atom, which is an electron-withdrawing environment, thus shifting them downfield.[3] They have three neighboring protons on the methyl group, leading to a quartet multiplicity according to the n+1 rule (3+1=4).
-
Signal E (δ ~1.4 - 1.6 ppm, 3H, triplet): This upfield triplet is assigned to the three equivalent methyl protons (-CH₃) of the ethyl group. Being further from the electronegative pyrazole ring, they are more shielded. They are adjacent to the two methylene protons, resulting in a triplet (2+1=3).
Visualization of Spin-Spin Coupling
Caption: Key J-coupling interactions in this compound.
Advanced Considerations and Further Validation
While 1D ¹H NMR is powerful, complex molecules or unexpected spectral features may require further investigation.
-
Solvent Effects: The chemical shifts of protons, particularly those capable of hydrogen bonding (like the aldehyde proton), can vary with different deuterated solvents, temperature, and sample concentration.[12]
-
2D NMR Spectroscopy: In cases of signal overlap or for definitive structural confirmation, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A COSY spectrum of this molecule would show cross-peaks connecting H-4 with H-5, and the -CH₂- protons with the -CH₃- protons, confirming their connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It could be used to definitively link the aldehyde proton (H) to the pyrazole ring (C3 and C4) and the ethyl group protons to the ring nitrogen (N1).
-
Conclusion
The ¹H NMR analysis of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shift, integration, and spin-spin coupling, researchers can confidently interpret the spectrum. The characteristic downfield singlet of the aldehyde proton, the coupled doublets of the pyrazole ring protons, and the distinct quartet-triplet pattern of the N-ethyl group together provide an unambiguous confirmation of the compound's identity and purity. Adherence to the robust experimental protocol outlined ensures the generation of high-quality, reliable data essential for advancing research and development.
References
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Powers, R., & MORN, J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
-
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
National Institutes of Health. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
American Scientific Research Journal for Engineering, Technology, and Sciences. (2019, November 16). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]
-
AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of Five-Membered Nitrogen Heterocycles from Iron-Substituted Enals. Retrieved from [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
ACS Publications. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-4-carboxaldehyde, 1-ethyl-3-methyl-. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-ethyl-1H-pyrazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-ethyl-1H-pyrazole-3-carbaldehyde, a substituted heterocyclic compound of interest in synthetic chemistry and drug discovery. The document outlines the fundamental principles of ¹³C NMR spectroscopy, offers a detailed prediction and interpretation of the spectrum, presents a rigorous experimental protocol for data acquisition, and underscores the technique's pivotal role in the unambiguous structural elucidation of complex organic molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for molecular characterization.
Introduction: The Role of ¹³C NMR in Structural Elucidation
This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships and for the development of new chemical entities.
¹³C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon framework of a molecule.[3][4] Unlike ¹H NMR, which maps the proton environments, ¹³C NMR allows for the direct observation of each unique carbon atom.[5] Key advantages include a wide chemical shift range (~0-220 ppm), which minimizes signal overlap, and the ability to detect non-protonated (quaternary) carbons.[6][7] This guide will deconstruct the ¹³C NMR spectrum of this compound, providing a predictive framework grounded in established spectroscopic principles and literature data.
Foundational Principles: Interpreting ¹³C Chemical Shifts
A ¹³C NMR spectrum provides two primary pieces of information: the number of signals, which corresponds to the number of chemically non-equivalent carbon atoms, and the chemical shift (δ) of each signal, which reveals the electronic environment of each carbon nucleus.[8] The chemical shift is influenced by several factors:
-
Hybridization: sp² hybridized carbons (alkenes, aromatics, carbonyls) are significantly deshielded and appear downfield (higher ppm values) compared to sp³ hybridized carbons (alkanes).[7][9]
-
Electronegativity: Attachment to electronegative atoms (e.g., oxygen, nitrogen) withdraws electron density from the carbon nucleus, causing a downfield shift.[10]
-
Inductive and Resonance Effects: Electron-withdrawing groups (like the aldehyde group) deshield the adjacent carbons, while electron-donating groups cause shielding (upfield shift). These effects are transmitted through both sigma (inductive) and pi (resonance) bonds.
In standard practice, ¹³C NMR spectra are acquired using broadband proton decoupling . This technique removes the splitting of carbon signals by attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single peak (singlet).[5][6]
Structural Analysis and Predicted ¹³C NMR Spectrum
The structure of this compound contains six unique carbon atoms, and therefore, six distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.
dot graph { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];
// Define nodes for atoms with positions C_Me [label="C1", pos="0,0!"]; C_CH2 [label="C2", pos="1.2,0.5!"]; N1 [label="N", pos="2.4,0!"]; C5 [label="C5", pos="3.2,-1!"]; C4 [label="C4", pos="4.2,-0.5!"]; N2 [label="N", pos="2.8,1!"]; C3 [label="C3", pos="4.0,0.8!"]; C_CHO [label="C6", pos="5.2,1.3!"]; O_CHO [label="O", pos="5.8,2.0!"]; H_C5 [label="H", pos="3.0,-1.8!"]; H_C4 [label="H", pos="5.0,-1.0!"]; H_CHO [label="H", pos="5.6,0.5!"];
// Define edges for bonds C_Me -- C_CH2; C_CH2 -- N1; N1 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N1 -- N2; C3 -- C_CHO; C_CHO -- O_CHO [style=double];
// Add hydrogens C5 -- H_C5; C4 -- H_C4; C_CHO -- H_CHO;
// Dummy nodes for ethyl hydrogens for visual representation H1_CH2 [label="H", pos="1.0,1.3!"]; H2_CH2 [label="H", pos="1.7,-0.2!"]; H1_Me [label="H", pos="-0.5,0.8!"]; H2_Me [label="H", pos="-0.5,-0.8!"]; H3_Me [label="H", pos="-0.2, -0.5!"];
C_CH2 -- H1_CH2; C_CH2 -- H2_CH2; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me [style=invis]; // keep layout clean } caption: "Molecular structure of this compound with carbon numbering."
Based on established chemical shift ranges and substituent effects observed in related pyrazole structures, a predicted ¹³C NMR spectrum can be constructed.[11][12]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Key Influences | Predicted Chemical Shift (δ, ppm) |
| C6 (CHO) | sp² | Aldehyde carbonyl | 184 – 190 |
| C3 | sp² | Attached to N, adjacent to N, and conjugated with CHO group | 148 – 154 |
| C5 | sp² | Attached to N, adjacent to N and CH₂ group | 138 – 142 |
| C4 | sp² | C-H on pyrazole ring | 112 – 118 |
| C2 (CH₂) | sp³ | Attached to N | 45 – 50 |
| C1 (CH₃) | sp³ | Terminal methyl group | 14 – 18 |
Justification for Predictions:
-
C6 (Aldehyde): Aldehyde carbonyl carbons are highly deshielded and consistently appear in the most downfield region of the spectrum, typically >180 ppm.[6][9][13]
-
C3 & C5 (Pyrazole Ring): These sp² carbons are part of a heteroaromatic system and are deshielded by the adjacent nitrogen atoms. C3 is expected to be further downfield than C5 due to the strong electron-withdrawing effect of the directly attached carbaldehyde group.
-
C4 (Pyrazole Ring): This carbon, bearing a hydrogen, is typically the most shielded of the pyrazole ring carbons.[14]
-
C2 & C1 (Ethyl Group): These sp³ carbons are found in the upfield region. The C2 methylene carbon is deshielded by its direct attachment to a nitrogen atom, placing it in the 45-50 ppm range.[10] The C1 methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.
Experimental Protocol: A Self-Validating System
Acquiring a high-quality ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol ensures reproducibility and accuracy.
A. Sample Preparation
-
Analyte Weighing: Accurately weigh 15-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and has a well-characterized solvent signal at δ 77.16 ppm, which can be used as a secondary reference.[9][13]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as the internal reference (δ 0.0 ppm). Trustworthiness: TMS provides a sharp, inert reference signal against which all other chemical shifts are measured, ensuring inter-lab consistency.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
B. Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity. Expertise: Proper shimming is critical for achieving sharp spectral lines and high resolution.
-
Acquisition Parameters (Example for a 400 MHz instrument):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Transmitter Frequency Offset (O1P): Centered at ~110 ppm.
-
Number of Scans (NS): 1024 to 4096. Causality: A large number of scans is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope and achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (D1): 2.0 seconds. Expertise: A sufficient relaxation delay is crucial for obtaining reliable signal intensities, especially for quaternary carbons like C3, which relax more slowly.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Temperature: 298 K (25 °C).
-
C. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of ~1-2 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks and apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm or the central peak of the CDCl₃ triplet to δ 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Data Interpretation and Final Assignments
By correlating the experimental data with the predicted values and established principles, a definitive assignment of each carbon signal can be made. For unambiguous assignments, especially in novel structures, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[15][16] An HSQC spectrum would correlate C4 and C5 to their attached protons, while an HMBC spectrum would show long-range (2-3 bond) correlations, for instance, from the aldehyde proton (H6) to carbons C3 and C4, solidifying their assignments.
caption: "Correlation between carbon environments and their expected ¹³C NMR chemical shift regions."
Conclusion
The ¹³C NMR spectrum of this compound is a distinct fingerprint of its molecular structure. The six signals, ranging from the downfield aldehyde carbonyl at ~185 ppm to the upfield ethyl methyl group at ~15 ppm, can be rationally assigned based on fundamental principles of chemical shift theory. This guide provides a robust framework for both the prediction and the empirical acquisition and interpretation of such spectra. Mastery of these principles and protocols is essential for scientists in research and development, enabling the confident structural verification of synthesized compounds and accelerating the pace of discovery.
References
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift . (n.d.). Indian Institute of Technology Delhi. [Link]
-
Carbon-13 NMR Spectroscopy: Principles and Applications . (n.d.). Studylib. [Link]
-
13-C NMR Chemical Shift Table . (n.d.). Scribd. [Link]
-
13C NMR Chemical Shift . (n.d.). Oregon State University. [Link]
-
Predict 13C carbon NMR spectra . (n.d.). NMRDB.org. [Link]
-
Uses of 13C NMR Spectroscopy . (n.d.). Fiveable. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy . (2022, October 7). YouTube. [Link]
-
Carbon-13 nuclear magnetic resonance . (2024). Wikipedia. [Link]
-
The structural elucidation of pyrazoles and derivatives . (n.d.). ResearchGate. [Link]
-
13C Carbon NMR Spectroscopy . (n.d.). Chemistry Steps. [Link]
-
C-13 NMR Spectroscopy . (n.d.). Slideshare. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . (2015). Compound Interest. [Link]
-
CASCADE - Colorado State University . (n.d.). [Link]
-
13C - NMR Absorptions of Major Functional Groups . (2012, June 22). NIST. [Link]
-
13-C NMR Chemical Shift Table.pdf . (n.d.). University of Colorado Boulder. [Link]
-
Interpreting C-13 NMR Spectra . (2023, January 29). Chemistry LibreTexts. [Link]
-
CASPRE - 13C NMR Predictor . (n.d.). caspre.ca. [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[13][17]pyran Derivative by NMR Spectroscopy . Molecules, 12(5), 1117–1124. [Link]
-
Characteristics of ¹³C NMR Spectroscopy . (2024, March 19). Chemistry LibreTexts. [Link]
-
NMR Prediction . (n.d.). ACD/Labs. [Link]
-
Simulate and predict NMR spectra . (n.d.). nmrdb.org. [Link]
-
Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles . Journal of the American Chemical Society, 90(13), 3543–3549. [Link]
-
13-C NMR Protocol for beginners AV-400 . (n.d.). University of Massachusetts Boston. [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[13][17]pyran Derivative by NMR Spectroscopy . Molecules (Basel, Switzerland), 12(5), 1117–1124. [Link]
-
A User Guide to Modern NMR Experiments . (n.d.). University of Oxford. [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry . Molecules, 27(9), 2999. [Link]
-
Taylor, R. E. (2004). Setting up 13C CP/MAS experiments . Concepts in Magnetic Resonance Part A, 22A(1), 37-49. [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide . NMR in Biomedicine, 27(7), 747-763. [Link]
-
13C NMR . (n.d.). EPFL. [Link]
-
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . Molecules, 27(23), 8205. [Link]
-
Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles . Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]
-
Baumstark, A. L., et al. (2017). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles . Magnetic Resonance in Chemistry. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES . (2010). Rasayan Journal of Chemistry, 3(4), 720-724. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives . (1984). Magnetic Resonance in Chemistry. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . (n.d.). ARKIVOC. [Link]
-
sample 13C NMR spectra of compounds with common functional groups . (2022, October 7). YouTube. [Link]
-
This compound (C6H8N2O) . (n.d.). PubChemLite. [Link]
-
13C NMR Chemical Shifts . (n.d.). Organic Chemistry Data. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . (n.d.). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . (2021). Molecules, 26(23), 7338. [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles . (n.d.). ResearchGate. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-ethyl-1H-pyrazole-3-carbaldehyde
Introduction: The Crucial Role of Mass Spectrometry in the Structural Elucidation of Heterocyclic Compounds
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Among the diverse scaffolds employed in medicinal chemistry, N-heterocyclic compounds, such as pyrazoles, are of significant interest due to their wide range of biological activities. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation of these molecules.[1] This guide provides an in-depth exploration of the mass spectrometric behavior of 1-ethyl-1H-pyrazole-3-carbaldehyde, a representative substituted pyrazole, offering insights into its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions. Understanding these fragmentation patterns is not merely an academic exercise; it is fundamental for metabolite identification, impurity profiling, and reaction monitoring in regulated laboratory environments.[1][2]
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound in a mass spectrometer is dictated by the interplay of the pyrazole ring's aromaticity, the N-ethyl substituent, and the reactivity of the carbaldehyde group. The ionization method employed will significantly influence the initial ion formed and its subsequent fragmentation cascade.
Electron Ionization (EI-MS) Fragmentation
Electron ionization, a "hard" ionization technique, typically involves bombarding the analyte with high-energy electrons (70 eV), leading to the formation of a molecular ion (M•+) that is prone to extensive fragmentation.[3] For this compound (Molecular Weight: 124.14 g/mol , Monoisotopic Mass: 124.0637 g/mol ), the following fragmentation pathways are predicted:
-
α-Cleavage adjacent to the Carbonyl Group: A characteristic fragmentation for aldehydes is the cleavage of the bond adjacent to the carbonyl group.[3] This can result in the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 123, or the loss of the formyl radical (•CHO) to yield an ion at m/z 95.
-
Fragmentation of the N-ethyl Group: The ethyl group can undergo fragmentation through the loss of a methyl radical (•CH₃) to produce an ion at m/z 109, or through the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, though less common for N-ethyl groups compared to longer alkyl chains. A more likely fragmentation is the direct cleavage of the ethyl group, leading to a pyrazole carbaldehyde radical cation at m/z 96.
-
Ring Cleavage of the Pyrazole Nucleus: The pyrazole ring itself can undergo fragmentation. A common pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 97. Another possibility is the expulsion of a nitrogen molecule (N₂), leading to a fragment at m/z 96.
The interplay of these pathways will determine the final appearance of the EI mass spectrum. The relative abundance of the fragment ions will be governed by their respective stabilities.
Predicted Electron Ionization Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation
Electrospray ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode.[4] For this compound, the protonated molecule will have an m/z of 125. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation of this precursor ion. The fragmentation of the protonated molecule is expected to proceed through the following pathways:
-
Loss of Neutral Molecules: The most common fragmentation pathways for protonated molecules involve the loss of small, stable neutral molecules. For [M+H]⁺ of this compound, the loss of carbon monoxide (CO) from the protonated aldehyde is a likely event, leading to a product ion at m/z 97.[5][6] Another possibility is the loss of ethene (C₂H₄) from the ethyl group, resulting in a protonated pyrazole-3-carbaldehyde ion at m/z 97.
-
Ring Opening and Fragmentation: Protonation can induce ring-opening of the pyrazole, followed by fragmentation. This could lead to the loss of acetonitrile (CH₃CN) or other small nitrogen-containing species, although these are generally less favored than the loss of CO or C₂H₄.
Predicted ESI-MS/MS Fragmentation Pathway of Protonated this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
To experimentally verify the predicted fragmentation pathways, the following detailed protocols for gas chromatography-mass spectrometry (GC-MS) for EI analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ESI analysis are provided.
Protocol 1: GC-MS Analysis for Electron Ionization
This protocol is designed for the analysis of the volatile and thermally stable this compound.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. b. From the stock solution, prepare a working solution of 10 µg/mL in the same solvent. c. Transfer 1 mL of the working solution into a 2 mL autosampler vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | To avoid overloading the column and detector. |
| Inlet Temperature | 250 °C | To ensure rapid and complete volatilization of the analyte. |
| Injection Mode | Split (50:1) | To prevent column overloading with a relatively concentrated sample. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Flow Rate | 1.0 mL/min (constant flow) | For reproducible retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | To ensure good separation from any potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation and obtain a characteristic mass spectrum. |
| Electron Energy | 70 eV | The standard energy for generating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | To maintain the analyte in the gas phase without thermal degradation. |
| Quadrupole Temp. | 150 °C | To ensure optimal ion transmission. |
| Mass Range | m/z 40-300 | To cover the molecular ion and expected fragment ions. |
| Scan Speed | 1000 amu/s | To acquire sufficient data points across the chromatographic peak. |
3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from the apex of this peak. c. Identify the molecular ion peak and the major fragment ions. d. Compare the observed m/z values with the predicted fragmentation pathways.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis for Electrospray Ionization
This protocol is suitable for confirming the molecular weight and investigating the fragmentation of the protonated molecule.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. From the stock solution, prepare a working solution of 1 µg/mL in a mixture of 50:50 water:acetonitrile with 0.1% formic acid. c. Transfer 1 mL of the working solution into a 2 mL autosampler vial.
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Injection Volume | 5 µL | A typical volume for LC-MS analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | To promote protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic mobile phase. |
| Gradient | 5% B to 95% B over 10 min | To elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| LC Column | C18, 100 x 2.1 mm, 2.6 µm | A versatile reversed-phase column. |
| Column Temp. | 40 °C | For reproducible retention times. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate protonated molecules. |
| Capillary Voltage | 3.5 kV | To ensure efficient ionization. |
| Gas Temperature | 325 °C | To aid in desolvation. |
| Gas Flow | 8 L/min | To assist in nebulization and desolvation. |
| MS1 Scan Range | m/z 50-300 | To identify the protonated molecule. |
| MS/MS | ||
| Precursor Ion | m/z 125.1 | The protonated molecule of the analyte. |
| Collision Energy | 10, 20, 30 eV (ramped) | To induce fragmentation and observe a range of product ions. |
| Product Ion Scan | m/z 40-130 | To detect the resulting fragment ions. |
3. Data Analysis: a. In the MS1 scan, confirm the presence of the protonated molecule at m/z 125.1. b. In the MS/MS spectrum, identify the major product ions. c. Correlate the observed neutral losses with the predicted fragmentation pathways (e.g., loss of 28 Da for CO or C₂H₄).
Data Interpretation and Structural Validation
The acquired mass spectra should be carefully analyzed to validate the proposed fragmentation mechanisms.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition assignment of the precursor and fragment ions, analysis on a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended. This would allow, for example, to distinguish between the loss of CO (27.9949 Da) and C₂H₄ (28.0313 Da) in the ESI-MS/MS experiment.
-
Isotopic Labeling Studies: To definitively confirm fragmentation pathways, isotopic labeling studies can be employed. For instance, synthesis of 1-(ethyl-d₅)-1H-pyrazole-3-carbaldehyde would allow for tracking the ethyl group fragments. Similarly, labeling the carbaldehyde with ¹³C would confirm fragments originating from this position.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of organic mass spectrometry. By leveraging both electron ionization and electrospray ionization techniques, a comprehensive understanding of the molecule's gas-phase ion chemistry can be achieved. The protocols and predictive pathways detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and similar heterocyclic compounds, ensuring the scientific integrity of their work.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015). Google Scholar.
-
Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. (2014). LCGC International. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]
-
Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
-
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). ResearchGate. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). MDPI. [Link]
-
Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. (2014). PubMed. [Link]
-
Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. (2014). National Institute of Standards and Technology. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2016). ResearchGate. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. [Link]
-
(PDF) Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). ResearchGate. [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. [Link]
-
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2023). PMC. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2010). Spectroscopy Online. [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). ResearchGate. [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]
-
Fragmentation and Skeletal Rearrangements of the Protonated Spiro(2H-benzimidazole-2-4′-pyrazole)-5′-one Dyes Studied by Electrospray Ionization and Liquid Secondary Ion Mass Spectrometry. (2007). ResearchGate. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]
-
1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. biocompare.com [biocompare.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry | NIST [nist.gov]
solubility of 1-ethyl-1H-pyrazole-3-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-1H-pyrazole-3-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the . The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding the solubility of its derivatives is paramount for successful drug development, from synthesis and purification to formulation and bioavailability.[1][2][3][4][5] This document offers a blend of theoretical insights and practical, field-proven protocols designed for researchers, scientists, and professionals in drug development. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Introduction: The Significance of this compound and Its Solubility Profile
This compound is a versatile heterocyclic compound. The pyrazole nucleus is a cornerstone of numerous approved drugs, and its derivatives are extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The aldehyde functional group at the 3-position serves as a key synthetic handle for the elaboration of more complex molecular architectures, making this compound a valuable building block in medicinal chemistry.[6][7][8][9]
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physical property that influences various stages of the drug development pipeline:
-
Synthesis and Purification: Appropriate solvent selection is crucial for achieving high reaction yields and effective purification through techniques like crystallization.
-
Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.
-
Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.
-
Biopharmaceutical Performance: While aqueous solubility is directly linked to bioavailability, understanding solubility in organic solvents provides insights into the molecule's polarity and lipophilicity, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will provide the necessary theoretical background and experimental protocols to empower researchers to thoroughly characterize the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[10][11] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Key factors influencing the solubility of this compound include:
-
Polarity: The polarity of an organic molecule is determined by the presence of polar bonds and functional groups. This compound possesses a polar pyrazole ring with two nitrogen atoms and a polar carbaldehyde group. These features allow for dipole-dipole interactions and hydrogen bonding (with protic solvents). The ethyl group, however, contributes to the nonpolar character of the molecule.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and the oxygen atom of the carbaldehyde can act as hydrogen bond acceptors. This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols) that can act as hydrogen bond donors.
-
Molecular Size and Shape: The relatively small size of this compound (Molecular Weight: 124.14 g/mol ) generally favors solubility.[12]
-
Temperature: The solubility of most solids increases with increasing temperature.[11] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
Based on these principles, it can be predicted that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower.
Quantitative Solubility Data for this compound
| Solvent Classification | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Experimental Solubility (mg/mL) at 25°C |
| Polar Protic | Methanol | 32.7 | High | |
| Ethanol | 24.5 | High | ||
| Isopropanol | 19.9 | Moderate to High | ||
| Water | 80.1 | Low to Moderate | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | |
| N,N-Dimethylformamide (DMF) | 36.7 | High | ||
| Acetonitrile | 37.5 | High | ||
| Acetone | 20.7 | High | ||
| Tetrahydrofuran (THF) | 7.6 | Moderate | ||
| Ethyl Acetate | 6.0 | Moderate | ||
| Nonpolar | Dichloromethane (DCM) | 9.1 | Moderate | |
| Toluene | 2.4 | Low | ||
| Hexane | 1.9 | Low |
Experimental Protocol for Solubility Determination
The following protocol describes a robust and self-validating method for determining the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow Diagram
Caption: Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of the Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) and construct a calibration curve of response versus concentration. The linearity of this curve (R² > 0.99) is a self-validating check of the analytical method.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the compound.
-
Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. If the concentration does not change between the later time points, equilibrium has been achieved.
-
-
Phase Separation and Sample Dilution:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
-
Quantification:
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility and to calculate the standard deviation.
-
Logical Relationships in Solubility Prediction
The interplay of molecular features and solvent properties dictates the solubility of this compound. This relationship can be visualized as a decision-making process for solvent selection.
Caption: Figure 2: Logical flow for predicting solubility.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the essential theoretical framework and a detailed, robust experimental protocol for its determination. By understanding the interplay of molecular structure and solvent properties, and by employing the self-validating experimental workflow described herein, researchers can confidently and accurately characterize the solubility profile of this important heterocyclic building block. This information is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the development of novel therapeutics.
References
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). [Link][1]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][2]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link][3]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link][4]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link][5]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link][13]
-
Experiment: Solubility of Organic & Inorganic Compounds. USC Aiken. [Link][10]
-
How To Determine Solubility Of Organic Compounds? YouTube. [Link][11]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link][14]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link][17]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link][6]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link][7]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link][8]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link][9]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde
Executive Summary
1-ethyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for the construction of complex molecular architectures, making it a valuable precursor for novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of the synthetic strategies for this target molecule, designed for researchers, scientists, and drug development professionals. We will dissect various synthetic routes, evaluate their respective merits and challenges, and present a detailed, field-proven protocol for the most robust and regioselective pathway. The core of our recommended approach is a three-step sequence starting from a commercially available precursor, which circumvents common regioselectivity issues associated with direct formylation or alkylation of the pyrazole core.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, featured in numerous marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The 1,3-disubstituted pyrazole motif, particularly when functionalized with a reactive carbaldehyde group, serves as a versatile synthon. The aldehyde moiety enables a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and multicomponent reactions, providing access to diverse libraries of compounds for biological screening.[1][2] This guide focuses on the precise and efficient synthesis of this compound, a key intermediate for targeted therapeutic agents.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound presents two primary regiochemical challenges:
-
N-Alkylation Selectivity: Alkylation of an unsymmetrical N-unsubstituted pyrazole can yield a mixture of N1 and N2 isomers.
-
C-Formylation Selectivity: Direct formylation of an N-substituted pyrazole typically occurs at the more electron-rich C4 position, not the desired C3 position.
Our retrosynthetic analysis reveals several potential strategies, each with inherent advantages and disadvantages.
Possible Synthetic Routes
Three main strategies can be envisioned:
-
Strategy A: Direct Formylation. This involves the synthesis of 1-ethyl-1H-pyrazole followed by the introduction of the formyl group. This is the most direct route but is plagued by poor regioselectivity, heavily favoring the C4-formylated product.
-
Strategy B: N-Alkylation of Pyrazole-3-carbaldehyde. This route begins with the synthesis of the parent 1H-pyrazole-3-carbaldehyde, followed by N-ethylation. This approach offers better C-positioning control but faces the challenge of N1 vs. N2 alkylation.
-
Strategy C: Functional Group Interconversion (Recommended). This strategy involves the N-alkylation of a pyrazole precursor already functionalized at the C3 position (e.g., with a carboxylate group), followed by conversion of this group into the desired aldehyde. This multi-step approach provides the highest level of regiochemical control for both N-alkylation and C-functionalization.
Strategic Choice Rationale
Strategy C is identified as the most robust and reliable approach. Direct formylation (Strategy A) is unreliable for achieving C3 selectivity. While Strategy B is plausible, controlling the N-alkylation on a pyrazole ring bearing an electron-withdrawing aldehyde at C3 can be challenging and may still lead to isomeric mixtures.[3] Strategy C, by starting with ethyl 1H-pyrazole-3-carboxylate, leverages the directing effects of the ester group and allows for a clean, multi-step conversion to the target aldehyde with unambiguous regiochemistry.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Pathway: A Step-by-Step Guide
The recommended pathway is a robust, three-step synthesis that ensures high regiochemical purity. It begins with the N-ethylation of commercially available ethyl 1H-pyrazole-3-carboxylate, followed by ester reduction and subsequent mild oxidation to the target aldehyde.
Caption: Recommended three-step synthetic workflow.
Step 1: N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate
Causality and Rationale
The key to this step is achieving selective alkylation at the N1 position. The pyrazole anion, formed by deprotonation with a strong base like sodium hydride (NaH), is alkylated by an ethylating agent such as iodoethane (EtI). While mixtures of N1 and N2 isomers are possible, the steric bulk of the C3-ester group generally directs alkylation to the less hindered N1 position, especially under standard conditions (e.g., NaH in DMF).[3][4]
Detailed Experimental Protocol
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the pyrazole anion.
-
Cool the mixture back to 0 °C and add iodoethane (EtI, 1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 1-ethyl-1H-pyrazole-3-carboxylate as a pure compound.
Step 2: Reduction to (1-ethyl-1H-pyrazol-3-yl)methanol
Causality and Rationale
This step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly effecting this transformation.[5][6][7][8] The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Detailed Experimental Protocol
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-ethyl-1H-pyrazol-3-yl)methanol, which is often pure enough for the next step without further purification.
Step 3: Oxidation to this compound
Causality and Rationale
The final step is the mild oxidation of the primary alcohol to the target aldehyde. It is critical to use a reagent that minimizes over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions (room temperature, neutral pH), and simple workup.[9][10][11] The reaction proceeds through a hypervalent iodine intermediate, and the byproducts are water-soluble, facilitating purification.[12]
Detailed Experimental Protocol
-
Dissolve (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (DMP, 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound.
Comparative Analysis of Synthetic Strategies
| Strategy | Key Steps | Advantages | Disadvantages | Overall Assessment |
| A: Direct Formylation | 1. N-Ethylation of Pyrazole2. Vilsmeier-Haack Formylation | Shortest route (in theory) | Extremely poor regioselectivity (yields C4-isomer); difficult separation. | Not recommended for targeted C3 synthesis. |
| B: N-Alkylation | 1. Synthesis of 1H-pyrazole-3-carbaldehyde2. N-Ethylation | Good C3-positioning control. | Risk of N1/N2 isomeric mixture; starting material less common. | Feasible but potentially lower yielding due to isomer separation. |
| C: Functional Group Interconversion | 1. N-Ethylation of Ester2. Ester Reduction3. Alcohol Oxidation | Excellent regiocontrol for both N1 and C3 positions; uses readily available starting materials. | Longer sequence (3 steps). | Recommended. Highest reliability and purity of the final product. |
Product Characterization Data
Below is a table of expected analytical data for the final product and key intermediates. Actual values may vary slightly based on instrumentation and conditions.
| Compound | Molecular Formula | MW | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 | ~7.5 (d, 1H), ~6.7 (d, 1H), ~4.3 (q, 2H), ~4.2 (q, 2H), ~1.5 (t, 3H), ~1.3 (t, 3H) | ~163 (C=O), ~145 (C3), ~135 (C5), ~110 (C4), ~61 (OCH₂), ~45 (NCH₂), ~15 (CH₃), ~14 (CH₃) |
| (1-ethyl-1H-pyrazol-3-yl)methanol | C₆H₁₀N₂O | 126.16 | ~7.4 (d, 1H), ~6.2 (d, 1H), ~4.6 (s, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H) | ~152 (C3), ~130 (C5), ~105 (C4), ~58 (CH₂OH), ~45 (NCH₂), ~15 (CH₃) |
| This compound | C₆H₈N₂O | 124.14 | ~9.9 (s, 1H, CHO), ~7.8 (d, 1H), ~6.9 (d, 1H), ~4.2 (q, 2H), ~1.5 (t, 3H) | ~185 (CHO), ~148 (C3), ~136 (C5), ~112 (C4), ~46 (NCH₂), ~15 (CH₃) |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step functional group interconversion strategy starting from ethyl 1H-pyrazole-3-carboxylate. This pathway successfully navigates the critical regioselectivity challenges inherent in pyrazole chemistry, delivering the target molecule with high purity. The detailed protocols and mechanistic rationale provided in this guide offer a validated and trustworthy blueprint for researchers in drug discovery and chemical synthesis, enabling the efficient production of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
- Glowacka, I. E., et al. (2020). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Patel, R. P., et al. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)
- Szilágyi, B., et al. (2022).
- Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Sakala, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
- Utepova, I. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
- BenchChem. (n.d.).
- Farghaly, A. M., et al. (2019).
- Molecules. (2021).
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- Salerno, A., et al. (2022).
- Frontiers in Chemistry. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.
- ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols.
- Asian Journal of Chemistry. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Beilstein Journal of Organic Chemistry. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- Molecules. (2022).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Molecules. (2022).
- ChemCatChem. (2024). Oxidation of Alcohols and Aldehydes with Peracetic Acid and a Mn(II)
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. One moment, please... [chemistrysteps.com]
discovery of 1-ethyl-1H-pyrazole-3-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 1-ethyl-1H-pyrazole-3-carbaldehyde
Introduction
Pyrazole carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features and the reactivity of the aldehyde group make them indispensable intermediates in the fields of medicinal chemistry and agrochemical development. This guide provides a detailed technical overview of this compound, a significant member of this family. We will explore its synthesis, focusing on the mechanistic underpinnings of the Vilsmeier-Haack reaction, its physicochemical properties, and its applications as a precursor in drug discovery and materials science.
Physicochemical and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 942319-16-6 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1] |
| Exact Mass | 124.06400 Da | [1] |
| Boiling Point | 229.9 ± 13.0 °C at 760 Torr | [1] |
| Density | 1.1 g/cm³ | [1] |
| Flash Point | 92.8 ± 19.8 °C | [1] |
| Refractive Index | 1.541 | [1] |
| InChIKey | ZARQNKUDEQVTTD-UHFFFAOYSA-N | [1][3] |
Core Synthesis: The Vilsmeier-Haack Reaction
The most prominent and efficient method for the synthesis of pyrazole carbaldehydes, including this compound, is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]
Expertise & Causality: Why the Vilsmeier-Haack Reaction?
The choice of the Vilsmeier-Haack reaction is rooted in its mechanism and the electronic nature of the pyrazole ring. The N-ethyl group on the pyrazole ring acts as an electron-donating group, increasing the electron density of the ring system. This heightened nucleophilicity makes the pyrazole susceptible to electrophilic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ, is a relatively mild electrophile, making the reaction highly selective for formylating activated rings without leading to unwanted side reactions.[7][8][9]
Reaction Mechanism
The synthesis proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the chloroiminium salt. This leads to the formation of an intermediate which, upon loss of a proton, re-aromatizes.[8]
-
Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.[9]
Caption: Workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction and can be adapted for the 3-carbaldehyde isomer.[10]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.[10]
-
Addition of Substrate: Dissolve 1-ethyl-1H-pyrazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain this temperature for several hours (the reaction progress should be monitored by TLC).[10][11]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[10]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for further molecular elaboration.[12][13]
-
Pharmaceutical Development: The aldehyde functional group is highly reactive and can be readily converted into other functionalities. It serves as a precursor for synthesizing compounds with potential anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[12][13]
-
Agrochemical Chemistry: It is used in the creation of novel herbicides and pesticides, where the pyrazole ring contributes to the biological activity and stability of the final product.[12]
Caption: Synthetic utility of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
In case of skin contact (P302+P352): Wash with plenty of water.[1]
-
In case of inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing.[1]
-
Conclusion
This compound stands as a testament to the utility of heterocyclic aldehydes in modern organic synthesis. Its discovery and development are intrinsically linked to the robust and reliable Vilsmeier-Haack reaction, a cornerstone of aromatic formylation. The compound's value lies not in its direct application, but in its potential as a versatile intermediate, enabling researchers and scientists to construct complex molecular architectures for the advancement of pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and safe handling is paramount for harnessing its full synthetic potential.
References
- Bakr F. Abdel-Wahab, Hanan A. Mohamed, Amr A. F. El-Mariah, and Adel A. El-Agamey. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011 (i), pp. 196-245.
- Chongqing Chemdad. "this compound." ECHEMI.
- Chem-Impex International. "1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde." Chem-Impex.
- Ivy Fine Chemicals. "this compound." Ivy Fine Chemicals.
-
Shah, S., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 21, no. 12, 2016, p. 1656. [Link]
-
Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, vol. 13, no. 38, 2023, pp. 26955-26982. [Link]
-
PubChemLite. "this compound (C6H8N2O)." PubChemLite. [Link]
-
Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2018, no. 5, 2018, pp. 1-13. [Link]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [Link]
-
Rasayan J. Chem. "SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES." Rasayan Journal of Chemistry, vol. 4, no. 2, 2011, pp. 321-325. [Link]
-
Rasayn Academy. "VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3." YouTube, 20 Apr. 2022. [Link]
-
Ubiparib, M., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Arkivoc, vol. 2011, no. 11, 2011, pp. 1-21. [Link]
-
International Journal of Pharmaceutical Sciences and Research. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." IJPSR, vol. 3, no. 9, 2012, pp. 2961-2970. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ivychem.com [ivychem.com]
- 3. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Characterization of 1-ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-ethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities. The introduction of an ethyl group at the N1 position and a carbaldehyde at the C3 position provides a versatile building block for the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the fundamental characterization of this compound, providing insights into its synthesis, purification, and analytical validation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 942319-16-6 | [1] |
| Molecular Formula | C6H8N2O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Boiling Point | 229.9 °C at 760 mmHg | [3] |
| Density | 1.1 g/cm³ | [3] |
| Flash Point | 92.8 °C | [3] |
| Refractive Index | 1.541 | [3] |
| Predicted XlogP | 0.3 | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 1-ethylpyrazole. This reaction introduces a formyl group onto the electron-rich pyrazole ring.[4][5][6]
Synthetic Workflow: Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of this compound.
Experimental Protocol (General Procedure)
This protocol is a general representation of the Vilsmeier-Haack reaction and may require optimization for specific applications.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl3) in an appropriate solvent (e.g., dichloromethane or chloroform) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl3 solution. The Vilsmeier reagent will form in situ.
-
Addition of Substrate: To the Vilsmeier reagent, add 1-ethylpyrazole dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralization: Neutralize the aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the protons on the pyrazole ring.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH=O | 9.8 - 10.0 | Singlet | - |
| H-5 (pyrazole) | 7.8 - 8.0 | Doublet | ~2-3 |
| H-4 (pyrazole) | 6.7 - 6.9 | Doublet | ~2-3 |
| -CH2- (ethyl) | 4.1 - 4.3 | Quartet | ~7 |
| -CH3 (ethyl) | 1.4 - 1.6 | Triplet | ~7 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C=O | 184 - 186 |
| C-3 (pyrazole) | 145 - 147 |
| C-5 (pyrazole) | 138 - 140 |
| C-4 (pyrazole) | 112 - 114 |
| -CH2- (ethyl) | 45 - 47 |
| -CH3 (ethyl) | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1700 |
| C=N (pyrazole ring) | 1500 - 1550 |
| C-H (aromatic/heteroaromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z |
| [M]+ | 124.06 |
| [M+H]+ | 125.07 |
| [M+Na]+ | 147.05 |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This technical guide provides a foundational understanding of the basic characterization of this compound. The synthesis via the Vilsmeier-Haack reaction is a reliable method for its preparation. The outlined spectroscopic data, based on the analysis of closely related compounds, provides a strong basis for its structural confirmation. As a versatile building block, a thorough characterization of this compound is paramount for its successful application in the development of novel chemical entities with potential therapeutic applications.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (2017). Organic Letters. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry. [Link]
-
This compound (C6H8N2O). PubChemLite. [Link]
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (2019). Moroccan Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. chemimpex.com [chemimpex.com]
chemical properties of 1-ethyl-1H-pyrazole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-ethyl-1H-pyrazole-3-carbaldehyde
Foreword for the Senior Scientist: This guide delves into the core chemical attributes of this compound, a heterocyclic building block of increasing importance in contemporary drug discovery and fine chemical synthesis. Moving beyond a simple data sheet, this document provides mechanistic rationale for its synthesis, explores its key reactive pathways, and contextualizes its utility for professionals engaged in the development of novel molecular entities. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and understanding the handling and synthetic potential of functionalized derivatives like this aldehyde is critical for innovation.[1][2][3]
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 942319-16-6) is a disubstituted pyrazole derivative featuring an ethyl group at the N1 position and a formyl group at the C3 position.[4][5] This arrangement of functional groups provides a versatile platform for a wide array of chemical transformations, making it a valuable intermediate. The ethyl group enhances solubility in organic solvents compared to its N-unsubstituted counterpart, while the aldehyde function serves as a reactive handle for constructing more complex molecular architectures.
The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and process safety.
| Property | Value | Source |
| CAS Number | 942319-16-6 | [4][5][6][7] |
| Molecular Formula | C₆H₈N₂O | [4][8] |
| Molecular Weight | 124.14 g/mol | [4] |
| Density | 1.1 g/cm³ | [4][9] |
| Boiling Point | 229.9 ± 13.0 °C (at 760 Torr) | [4][9] |
| Flash Point | 92.8 ± 19.8 °C | [4][9] |
| Refractive Index | 1.541 | [4][9] |
| XLogP3 | 0.71550 | [4] |
Spectroscopic Signature
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic characteristics based on known data from analogous pyrazole aldehydes.[10][11]
-
¹H NMR: Key expected signals would include a singlet for the aldehydic proton (δ ≈ 9.8-10.1 ppm), distinct signals for the two aromatic protons on the pyrazole ring, a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the terminal methyl (-CH₃) protons.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded (δ ≈ 185 ppm). Signals for the pyrazole ring carbons and the two carbons of the N-ethyl group would also be present in the aromatic and aliphatic regions, respectively.
-
IR Spectroscopy: A strong, characteristic C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group would appear near 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrazole ring would also be observable.
-
Mass Spectrometry: The monoisotopic mass is 124.06366 Da.[8] High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, are available and can aid in identification.[8]
Synthesis: The Vilsmeier-Haack Formylation Pathway
The most direct and industrially relevant synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[12][13][14] This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic systems, such as N-alkylated pyrazoles.[15][16]
The causality for this choice of reaction lies in the electronic nature of the N-ethylpyrazole starting material. The nitrogen atoms of the pyrazole ring donate electron density, activating the ring toward electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile perfectly suited for this transformation, avoiding the harsh conditions of other formylation methods that could lead to degradation.
Reaction Mechanism and Workflow
The process involves two primary stages: the in situ formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
-
Reagent Formation: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium cation, often called the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the Vilsmeier reagent. The regioselectivity of this attack is dictated by the electronic and steric environment of the ring. For N1-substituted pyrazoles, formylation can occur at either the C3 or C5 position, though for many substrates, the C4 position is favored.[14][17] However, specific substitution patterns on the starting material can direct the formylation to the C3 position.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Vilsmeier-Haack synthesis workflow.
Protocol: General Procedure for Vilsmeier-Haack Formylation
Self-Validating System: This protocol incorporates checks to ensure the reaction proceeds as expected. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, more polar product spot corresponding to the aldehyde.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. The system is kept under a positive pressure of nitrogen to prevent moisture ingress, which would quench the Vilsmeier reagent.
-
Reagent Generation (Exothermic): Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over 30-60 minutes. The controlled, slow addition is critical to manage the exothermic reaction and prevent side reactions. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Substrate Addition: Dissolve 1-ethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and then heat to 60-80 °C. The optimal temperature and time are substrate-dependent and should be monitored by TLC.[18] Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated pyrazole ring.
-
Quenching & Hydrolysis: After completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive species.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure aldehyde.
Chemical Reactivity and Synthetic Applications
The aldehyde functional group is a cornerstone of organic synthesis, and its presence on the pyrazole scaffold allows for a multitude of valuable transformations.
Core Reactivity Pathways
The dual functionality of this compound—an electrophilic aldehyde and a nucleophilic pyrazole ring—dictates its reactivity. The primary reactions involve the aldehyde group.
Caption: Role as a versatile synthon in drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
GHS Hazard Statements: The compound is classified as a combustible liquid (H227). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][19]* Precautionary Measures:
-
Handling: Use only in a well-ventilated area or a chemical fume hood. [4]Avoid breathing dust, fumes, or vapors. [4][19]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4] * Storage: Store in a cool, well-ventilated place. [4]Keep the container tightly closed and store locked up. [4][19] * First Aid: In case of skin contact, wash with plenty of water. If inhaled, move the person to fresh air. [4]If skin or eye irritation occurs, seek medical attention. [4]
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically functionalized building block that provides a reliable entry point into the synthesis of complex, biologically active molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and reactivity empowers chemists to leverage the full potential of the pyrazole scaffold in the pursuit of novel therapeutics.
References
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Shaanxi Cuikang Medical Technology Co., LTD. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]
-
Sharma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Abdel-Megeid, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]
-
Sridharan, V. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Pathania, R., et al. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Pandhurnekar, C. P., et al. (2021). Journal of Advanced Scientific Research. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrazole-3-carboxamide, N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Ansari, M. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ivychem.com [ivychem.com]
- 6. This compound | 942319-16-6 [chemicalbook.com]
- 7. 287172-66-1 Cas No. | 1 | Matrix Scientific [matrixscientific.com]
- 8. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 9. guidechem.com [guidechem.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
Methodological & Application
Application Notes and Protocols: Exploring the Synthetic Versatility of the Aldehyde Group in 1-ethyl-1H-pyrazole-3-carbaldehyde
Introduction: The Pyrazole Aldehyde as a Privileged Synthetic Intermediate
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs, including celecoxib and sildenafil.[1] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions. The introduction of a formyl (aldehyde) group onto the pyrazole ring, as in 1-ethyl-1H-pyrazole-3-carbaldehyde, creates a highly versatile synthetic handle. The aldehyde group is an electrophilic center poised for a vast array of chemical transformations, allowing for the facile elaboration of the pyrazole scaffold into more complex molecules for drug discovery and materials science.[2][3]
The reactivity of the aldehyde is modulated by the electronic nature of the pyrazole ring. The two nitrogen atoms in the ring are electron-withdrawing, which can influence the electrophilicity of the aldehyde carbon. This guide provides an in-depth exploration of key reactions of the aldehyde group of this compound, offering both the mechanistic rationale and detailed, field-tested protocols for researchers in organic synthesis and drug development.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are fundamental for C-N and C-C bond formation, providing direct pathways to diverse molecular architectures.
Schiff Base (Imine) Formation
The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and widely used transformation.[4] These products are not only stable compounds in their own right, often with interesting biological activities, but are also critical intermediates for further functionalization, such as reduction to secondary amines or as ligands for metal complexes.[5]
Mechanistic Rationale: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable imine.[4] The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial as it protonates the hydroxyl group of the hemiaminal, turning it into a good leaving group (water), without significantly protonating the nucleophilic amine reactant.
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol describes the condensation of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Standard glassware for reflux
-
Magnetic stirrer and heat source
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 0.2-0.5 M solution).
-
Add the primary amine (1.0-1.1 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (typically 78 °C for ethanol) and maintain for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.[6]
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous Ethanol | Good solvent for reactants; allows for reflux at a moderate temperature. |
| Catalyst | Glacial Acetic Acid | Facilitates the dehydration of the hemiaminal intermediate. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Work-up | Precipitation in ice water | The product is typically less soluble in cold water, allowing for easy isolation. |
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[7] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors in Michael additions, Diels-Alder reactions, and for the synthesis of various heterocycles.[2]
Mechanistic Rationale: A weak base (e.g., ammonium carbonate, piperidine) deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product. The reaction is driven to completion by the formation of a stable, conjugated system.[7]
Protocol 2: Representative Knoevenagel Condensation with Malononitrile
This protocol details a green chemistry approach using an aqueous ethanol system.[8]
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Standard glassware for reflux
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq.), malononitrile (1.0 eq.), and ammonium carbonate (0.2 eq.).
-
Add a 1:1 mixture of water and ethanol as the solvent (to a concentration of approx. 0.5-1.0 M).
-
Heat the mixture at reflux for 30-60 minutes. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
| Parameter | Condition/Value | Rationale |
| Active Methylene Compound | Malononitrile | Highly reactive due to the two cyano groups stabilizing the carbanion. |
| Catalyst | Ammonium Carbonate | A mild, inexpensive, and environmentally benign base.[8] |
| Solvent | Water:Ethanol (1:1) | A green solvent system that facilitates the dissolution of both organic and inorganic reagents.[8] |
| Temperature | Reflux | Accelerates the reaction rate. |
Reduction of the Aldehyde Group
Reduction of the aldehyde group to a primary alcohol is a fundamental transformation, yielding (1-ethyl-1H-pyrazol-3-yl)methanol. This alcohol can be used in subsequent reactions, such as ether or ester formation, or as a precursor for halogenation.
Mechanistic Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that acts as a source of hydride ions (H⁻).[9] The hydride nucleophile attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the aqueous work-up to give the primary alcohol. NaBH₄ is chemoselective for aldehydes and ketones and will not typically reduce less reactive functional groups like esters or carboxylic acids under these conditions.[10]
Protocol 3: Reduction to (1-ethyl-1H-pyrazol-3-yl)methanol
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol or ethanol (approx. 0.2 M) in a flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.2 eq.) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
| Reagent | Molar Equiv. | Role & Rationale |
| Sodium Borohydride | 1.0 - 1.2 | Hydride source for reduction. A slight excess ensures complete reaction. |
| Methanol/Ethanol | Solvent | Protic solvent that is compatible with NaBH₄ and dissolves the aldehyde. |
| 1 M HCl | As needed | Quenches excess NaBH₄ and neutralizes the reaction mixture. |
Oxidation to Carboxylic Acid
Oxidation of the aldehyde yields 1-ethyl-1H-pyrazole-3-carboxylic acid, a valuable building block for the synthesis of amides, esters, and other acid derivatives, which are common motifs in pharmaceuticals.
Mechanistic Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively convert aldehydes to carboxylic acids. The reaction proceeds through a hydrated aldehyde intermediate which is then oxidized. The reaction is typically performed in a basic or neutral aqueous medium.[11] Acidification during the work-up protonates the carboxylate salt to yield the final carboxylic acid.
Protocol 4: Oxidation to 1-ethyl-1H-pyrazole-3-carboxylic acid
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Water
-
Pyridine (optional co-solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for quenching)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of water and pyridine (e.g., 10:1 v/v) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of KMnO₄ (approx. 1.1 eq.) in water dropwise, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the aldehyde.
-
Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the mixture to remove the MnO₂ precipitate, washing the solid with water.
-
Cool the filtrate in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
-
The carboxylic acid product should precipitate. If it does not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Collect the precipitated solid by filtration or process the organic extracts (dry, evaporate) to obtain the crude product.
-
Recrystallize from water or an aqueous-organic mixture to purify.
| Reagent | Role & Rationale |
| Potassium Permanganate | Strong oxidizing agent.[11] |
| Pyridine | Co-solvent to improve solubility of the organic starting material. |
| Sodium Bisulfite | Reducing agent to quench excess KMnO₄. |
| Hydrochloric Acid | To protonate the carboxylate salt and precipitate the carboxylic acid. |
Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable for converting aldehydes into alkenes, extending the carbon skeleton and introducing new functionalities.
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (phosphorane) to form an alkene and triphenylphosphine oxide.[12] The formation of the very stable P=O bond is the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide (stabilized or non-stabilized).[13]
Reaction Mechanism: Wittig Olefination
Caption: Mechanism of the Wittig Reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a popular modification of the Wittig reaction that uses a phosphonate carbanion. It offers several advantages, including generally higher E-selectivity for the resulting alkene and a water-soluble phosphate byproduct that simplifies purification.[14][15] The phosphonate carbanions are also more nucleophilic than the corresponding ylides.
Protocol 5: Representative HWE Olefination
This protocol describes the reaction with a generic phosphonate ester to form an α,β-unsaturated ester.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other phosphonate)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)
Procedure:
-
Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF to the flask, followed by sodium hydride (1.1 eq.). Cool the suspension to 0 °C.
-
Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for the formation of the phosphonate carbanion.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the carbanion solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Role & Rationale |
| Sodium Hydride | Strong base to deprotonate the phosphonate ester.[16] |
| Triethyl phosphonoacetate | Source of the stabilized carbanion for olefination. |
| Anhydrous THF | Aprotic solvent required for the use of NaH. |
Conclusion
This compound is a valuable and versatile building block. The aldehyde functionality serves as a gateway for a wide range of high-yielding and predictable chemical transformations. The protocols outlined in this guide for condensation, reduction, oxidation, and olefination reactions provide a solid foundation for researchers to synthesize a diverse library of pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using.... Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Retrieved from [Link]
-
ResearchGate. (2015). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Retrieved from [Link]
-
Journal of Education and Science. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Arkivoc. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2022). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2018). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Retrieved from [Link]
-
Kaunas University of Technology. (2017). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. studylib.net [studylib.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Note & Protocol: Knoevenagel Condensation with 1-Ethyl-1H-pyrazole-3-carbaldehyde for the Synthesis of Novel Bioactive Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction widely employed in synthetic organic chemistry.[1][2] This application note provides a detailed guide to the Knoevenagel condensation utilizing 1-ethyl-1H-pyrazole-3-carbaldehyde as a key building block. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This document offers a comprehensive exploration of the reaction mechanism, a validated, step-by-step experimental protocol, and a comparative analysis of catalytic systems. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to synthesize novel pyrazole-based compounds for potential therapeutic applications.
Scientific Background & Significance
The Knoevenagel Condensation: A Pillar of C-C Bond Formation
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[6] The product is typically an α,β-unsaturated compound, which serves as a valuable intermediate in the synthesis of pharmaceuticals, natural products, and functional polymers.[1][7]
The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or ammonium salts.[6][8] The use of a mild base is a critical experimental choice; a strong base could induce the self-condensation of the aldehyde reactant, leading to undesired side products and reduced yields.[6] The active methylene component's high reactivity, conferred by the electron-withdrawing groups (Z), facilitates deprotonation even with a mild catalyst, making the reaction highly efficient.[6]
Common active methylene compounds include:
-
Malononitrile (NC-CH₂-CN)
-
Ethyl cyanoacetate (NC-CH₂-COOEt)
-
Diethyl malonate (EtOOC-CH₂-COOEt)
-
Meldrum's acid
-
Barbituric acid and its derivatives
The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery
Heterocyclic compounds are foundational to modern medicinal chemistry, with pyrazoles standing out as a particularly versatile and important building block.[3][9] The pyrazole ring system is metabolically stable and its structure allows for diverse substitutions, enabling the fine-tuning of biological activity.[4] Consequently, pyrazole derivatives have been successfully developed into drugs for a vast range of therapeutic areas, including:
The synthesis of novel pyrazole derivatives via reactions like the Knoevenagel condensation is therefore a significant strategy in the quest for new therapeutic solutions.[10] Condensation of pyrazole aldehydes with active methylene compounds has been shown to generate molecules with potent biological activity.[10][11]
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition (condensation), and elimination (dehydration).[12]
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion (enolate).[13]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[13]
-
Protonation & Dehydration: The intermediate is protonated, forming an alcohol. Subsequent elimination of a water molecule, often facilitated by the catalyst, results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[13][14]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Protocol: Green Synthesis Approach
This protocol details an environmentally benign and efficient synthesis of 2-((1-ethyl-1H-pyrazol-3-yl)methylene)malononitrile, adapted from methodologies reported for other pyrazole aldehydes.[15] The use of an aqueous solvent system and a non-toxic catalyst aligns with the principles of green chemistry.[16][17]
Objective: To synthesize 2-((1-ethyl-1H-pyrazol-3-yl)methylene)malononitrile via a Knoevenagel condensation.
Materials and Equipment
-
Reagents:
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 10 mL of a 1:1 water-ethanol mixture to the flask.[15]
-
Initial Stirring: Stir the mixture for 3-5 minutes at room temperature using a magnetic stirrer to ensure the reactants are well-mixed.
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the reaction mixture.[15]
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux temperature (approximately 80-85 °C).
-
Reaction Monitoring: Stir the reaction at reflux for 15-30 minutes. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining catalyst and impurities.[15] Further purification is typically not necessary due to the high purity of the precipitated product.[18] If required, recrystallization can be performed from ethanol.
-
Drying & Characterization: Dry the purified product in a desiccator. Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Figure 2: Experimental Workflow.
Data & Results
Expected Characterization
The synthesized product, 2-((1-ethyl-1H-pyrazol-3-yl)methylene)malononitrile, is expected to show characteristic spectral data. Based on similar structures reported in the literature[15]:
-
IR (KBr, cm⁻¹): Peaks around 2220-2230 (C≡N stretch), 1580-1600 (C=C stretch).
-
¹H NMR (DMSO-d₆, δ, ppm): A singlet for the vinyl proton (CH=) typically appearing downfield (e.g., ~8.5-9.2 ppm), signals for the pyrazole ring protons, and signals for the N-ethyl group (a quartet and a triplet).
-
Mass Spec (ESI-MS): An [M+H]⁺ peak corresponding to the molecular weight of the product.
Catalyst and Condition Optimization
The choice of catalyst and solvent significantly impacts reaction efficiency. While this protocol outlines a green method, various systems have been successfully employed for Knoevenagel condensations with heteroaromatic aldehydes. The following table provides a comparative overview.
| Catalyst System | Active Methylene | Solvent | Conditions | Time | Yield (%) | Reference |
| Ammonium Carbonate | Malononitrile | Water/Ethanol | Reflux | 10-20 min | 90-95 | [15] |
| Piperidine | Thiobarbituric Acid | Ethanol | - | - | - | [6] |
| Gallium Chloride | Malononitrile | Solvent-free | RT, Grinding | - | High | |
| Ni(NO₃)₂·6H₂O | Malononitrile | Water | Room Temp | 10 min | 90 | |
| None (Catalyst-free) | Malononitrile | Water | Stirring | 3-30 min | 84-95 | [17] |
| Diisopropylethylammonium acetate (DIPEAc) | Ethyl Cyanoacetate | - | - | Short | High | [19] |
Causality Behind Choices: Green catalysts like ammonium carbonate or catalyst-free systems in water are preferred for their low cost, environmental friendliness, and simple workup procedures.[15][16] Lewis acids like GaCl₃ or Ni(NO₃)₂ can also effectively catalyze the reaction, often under mild, solvent-free, or aqueous conditions.[18]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst; Insufficient heating. | Check the quality of the catalyst. Ensure the reaction is reaching and maintaining reflux temperature. |
| Low Yield | Incomplete reaction; Product loss during workup. | Increase reaction time and monitor closely by TLC. Ensure the product fully precipitates before filtration; minimize washes. |
| Formation of Side Products | Reaction temperature too high or time too long; Impure starting materials. | Purify starting aldehyde if necessary. Adhere to the recommended reaction time and temperature. |
Conclusion
The Knoevenagel condensation provides a highly effective and straightforward route for the synthesis of α,β-unsaturated pyrazole derivatives from this compound. The presented protocol, utilizing ammonium carbonate in an aqueous medium, represents a green, efficient, and high-yielding method suitable for modern synthetic labs. The resulting products are of significant interest to the drug discovery field, serving as valuable scaffolds for the development of novel therapeutic agents. This guide provides the necessary foundation for researchers to successfully implement this reaction and explore its potential in their own research endeavors.
References
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]
-
Purechemistry. Knoevenagel condensation mechanism and applications. (2023-02-24). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. (2021-10-27). Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
J&K Scientific LLC. Knoevenagel Condensation. (2021-02-23). Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). Available from: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022-07-23). Available from: [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014-11). Available from: [Link]
-
PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Available from: [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]
-
MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021-03-15). Available from: [Link]
-
PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022-04-20). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available from: [Link]
-
International Journal of ChemTech Research. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024-09-10). Available from: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017-03-29). Available from: [Link]
-
ResearchGate. Physical data of synthesized compounds | Download Table. Available from: [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]
-
Rev. Virtual Quim. Novel Methods of Knoevenagel Condensation. (2018). Available from: [Link]
-
Chem Pharm Bull (Tokyo). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Available from: [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 9. nbinno.com [nbinno.com]
- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purechemistry.org [purechemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcps.org [ijcps.org]
- 17. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Wittig Reaction of 1-Ethyl-1H-pyrazole-3-carbaldehyde
Introduction
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction has become indispensable for the synthesis of alkenes.[3] Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the synthesis of complex molecules with specific stereochemistry is paramount. Vinylpyrazoles, characterized by a vinyl group attached to the pyrazole ring, are valuable structural motifs found in a wide array of biologically active compounds.[4][5][6] This application note provides a detailed guide to the Wittig reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde, a key intermediate for accessing a variety of vinyl-substituted pyrazole derivatives.
These protocols and the accompanying scientific rationale are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Mechanistic Overview: The Science Behind the Synthesis
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][3] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[7][8]
The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[2][9][10] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[10]
Caption: Generalized mechanism of the Wittig reaction.
Stereochemical Considerations
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide employed.[1]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or hydrogen substituents, are more reactive and generally lead to the formation of (Z)-alkenes under kinetic control.
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[9] The formation of the oxaphosphetane intermediate is often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene.
For the synthesis of vinylpyrazoles from this compound, the choice of ylide will dictate the geometry of the resulting double bond.
Experimental Protocols
This section details the synthesis of the phosphonium salt precursor, the in situ generation of the Wittig reagent, and the subsequent reaction with this compound.
Synthesis of the Phosphonium Salt
The Wittig reagent is typically prepared from a phosphonium salt, which is synthesized via the reaction of triphenylphosphine with an alkyl halide.[3][8]
Materials:
-
Triphenylphosphine
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)
-
Toluene or Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the alkyl halide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Allow the mixture to cool to room temperature. The phosphonium salt will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Wittig Reaction with this compound
The following protocol describes the in situ generation of the ylide followed by the olefination reaction.
Materials:
-
Phosphonium salt (from previous step)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Reaction Setup:
Caption: Experimental workflow for the Wittig reaction.
Step-by-Step Procedure:
-
Ylide Generation:
-
Under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to the appropriate temperature (typically 0 °C for NaH or t-BuOK, or -78 °C for n-BuLi).
-
Slowly add the strong base (1.05 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange for unstabilized ylides).
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at the same low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[11] For basic pyrazole compounds, deactivation of the silica gel with triethylamine may be necessary to prevent product loss.[11]
-
Data Summary
The choice of ylide and reaction conditions will influence the yield and stereoselectivity of the reaction. The following table provides a general guideline for expected outcomes.
| Ylide Type | R Group on Ylide | Typical Base | Expected Major Isomer | Expected Yield Range |
| Unstabilized | -CH₃, -CH₂CH₃ | n-BuLi, NaH | (Z)-alkene | 60-85% |
| Stabilized | -CHCO₂Et, -CHPh | NaH, t-BuOK | (E)-alkene | 70-95% |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Base Selection: The choice of base depends on the acidity of the phosphonium salt. Stabilized ylides can be formed with weaker bases, while unstabilized ylides require strong bases like n-BuLi.[12]
-
Side Reactions: In some cases, side reactions such as enolization of the aldehyde can occur, especially with sterically hindered substrates or highly basic conditions.
-
Purification: The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Chromatography is often the most effective method. For some pyrazole derivatives, purification can also be achieved through acid-base extraction or recrystallization from suitable solvents like ethanol-water mixtures.[11][13]
Conclusion
The Wittig reaction is a highly effective method for the synthesis of vinyl-substituted pyrazoles from this compound. By carefully selecting the appropriate phosphonium ylide and controlling the reaction conditions, researchers can achieve high yields and predictable stereoselectivity. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in the synthesis of novel pyrazole-containing compounds for drug discovery and development.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Lumen Learning. The Wittig reaction. [Link]
-
Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
-
ResearchGate. ChemInform Abstract: Wittig-Horner Mediated Synthesis of 4-Vinyl Sulfide Derivatives of Pyrazoles. [Link]
-
Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
The Reaction Guy. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
National Institutes of Health. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
ResearchGate. Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds. [Link]
-
ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]
-
MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
University of California, Irvine. Solvent Free Wittig Reactions. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
University of Wisconsin-Stout. 27. A Solvent Free Wittig Reaction. [Link]
-
Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
University of Wisconsin-Stout. 20. A Solvent Free Wittig Reaction. [Link]
-
National Institutes of Health. Experimental and Theoretical DFT Investigations in the[9][10]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. [Link]
-
PubMed. Part I: the development of the catalytic Wittig reaction. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Schiff Bases from 1-Ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 1-ethyl-1H-pyrazole-3-carbaldehyde. Pyrazole-based Schiff bases are a class of compounds with significant potential in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details the underlying chemical principles, provides step-by-step experimental protocols for synthesis and purification, and outlines robust analytical methods for characterization. The content is designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient and reliable preparation of this promising class of molecules.
Introduction: The Significance of Pyrazole-Based Schiff Bases
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that form stable complexes with a variety of metal ions and exhibit a broad spectrum of biological activities.[3][4] The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous commercially available drugs.[1][2] The strategic combination of the pyrazole scaffold with the Schiff base linkage leads to hybrid molecules with enhanced and often novel pharmacological profiles.[5][6]
The starting material, this compound, offers a valuable building block for creating a diverse library of Schiff bases. The ethyl group at the N1 position can influence the lipophilicity and steric hindrance of the final compounds, potentially modulating their biological activity and pharmacokinetic properties. The aldehyde functionality at the C3 position provides a reactive handle for condensation with a wide array of primary amines, allowing for systematic structural modifications.
The Chemistry of Schiff Base Formation
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the stable imine product.
The reaction is generally reversible and often catalyzed by either an acid or a base.[7] Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Base catalysis, on the other hand, can deprotonate the amine, increasing its nucleophilicity. In many cases, particularly with reactive aldehydes and amines, the reaction can proceed to completion with gentle heating in a suitable solvent without the need for an external catalyst.[8][9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine.
General Synthesis Workflow
The overall workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
Figure 1: General workflow for the synthesis and characterization of Schiff bases.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Substituted Primary Amine (e.g., Aniline) | Reagent Grade | Commercial Source |
| Ethanol (Absolute) | ACS Grade | Commercial Source |
| Glacial Acetic Acid (optional) | ACS Grade | Commercial Source |
| Diethyl Ether | ACS Grade | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of (E)-1-(1-ethyl-1H-pyrazol-3-yl)-N-phenylmethanimine as a representative example.
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.24 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
Amine Addition: To the stirred solution, add a stoichiometric amount (10 mmol) of the desired primary amine (e.g., 0.93 mL of aniline).
-
Catalyst Addition (Optional): For less reactive amines, a catalytic amount (2-3 drops) of glacial acetic acid can be added to the reaction mixture.[10]
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following analytical techniques are routinely employed.
Spectroscopic Analysis
| Technique | Key Observational Data for Confirmation |
| ¹H NMR | The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[11] The disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm) from the starting material is also a key indicator. |
| ¹³C NMR | The carbon of the azomethine group (-CH=N) will appear as a distinct signal in the range of δ 150-165 ppm.[11] |
| FT-IR | A strong absorption band in the region of 1600-1650 cm⁻¹ is indicative of the C=N stretching vibration of the imine group.[12] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of reaction completion. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its molecular formula.[5] |
Structural Confirmation Workflow
Figure 2: Workflow for the structural confirmation of the synthesized Schiff base.
Applications and Future Directions
Schiff bases derived from pyrazole aldehydes are of significant interest in drug discovery. Their biological activities are diverse and include:
-
Antimicrobial Activity: Many pyrazole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains.[2][11]
-
Anticancer Activity: These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[5][6]
-
Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff base derivatives often retain or enhance this activity.[2]
The modular nature of Schiff base synthesis allows for the creation of large and diverse compound libraries. By varying the primary amine component, researchers can systematically explore the structure-activity relationships (SAR) of these compounds, leading to the identification of optimized drug candidates.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and efficient method for generating a library of compounds with significant therapeutic potential. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The versatility of the pyrazole scaffold and the Schiff base linkage ensures that these compounds will continue to be a fertile ground for the discovery of new and effective therapeutic agents.
References
- A SHORT REVIEW OF BIOLOGICAL AND NON-BIOLOGICAL APPLICATIONS OF PYRAZOLE BASED-SCHIFF BASES. (URL not available)
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. Available at: [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Applicable Chemistry. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. Available at: [Link]
-
The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. Available at: [Link]
-
Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Taylor & Francis Online. Available at: [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. Available at: [Link]
-
New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. ResearchGate. Available at: [Link]
-
Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. Available at: [Link]
-
Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science. Available at: [Link]
-
Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
-
Synthesis and Characterization of Heterocyclic Schiff Base, Thaizolidinone and Chalcone as Antibacterial Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PubMed Central. Available at: [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). NIH. Available at: [Link]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 7. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 8. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 10. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: A Versatile Two-Step Synthesis of 1-Ethyl-4-substituted-pyrazolo[3,4-d]pyrimidines from 1-Ethyl-1H-pyrazole-3-carbaldehyde
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from 1-ethyl-1H-pyrazole-3-carbaldehyde. Recognizing the challenges of a direct cyclocondensation, we present a robust and versatile two-step synthetic pathway. The methodology involves an initial Knoevenagel condensation of the starting aldehyde with an active methylene compound, followed by a cyclization reaction with guanidine, urea, or thiourea to construct the pyrimidine ring. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expected outcomes.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, being a purine isostere where the imidazole ring is replaced by pyrazole.[1][2] This structural similarity to endogenous purines, which are fundamental components of DNA and RNA, allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets.[3] Consequently, these compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4] Their proven efficacy as kinase inhibitors, in particular, has made them a focal point in the development of targeted cancer therapies.[5]
The synthesis of this important heterocyclic system is, therefore, a critical task for medicinal chemists. While numerous synthetic routes have been developed, many rely on precursors such as 5-aminopyrazoles.[6][7] This application note details a strategic approach that expands the utility of pyrazole-3-carbaldehydes as readily accessible starting materials.
Synthetic Strategy: A Two-Step Approach
A direct, one-pot cyclocondensation of this compound with reagents like urea or guanidine to form the pyrazolo[3,4-d]pyrimidine core is often inefficient. A more strategic and higher-yielding approach involves a two-step sequence that first activates the substrate through a Knoevenagel condensation, followed by the pyrimidine ring formation.
This methodology offers greater control over the reaction and allows for the introduction of diverse substituents on the pyrimidine ring, thereby enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Diagram of the Synthetic Workflow
Caption: A two-step workflow for the synthesis of a substituted pyrazolopyrimidine.
Detailed Experimental Protocols
PART I: Knoevenagel Condensation of this compound
This initial step creates a highly reactive intermediate suitable for cyclization. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, in this case, malononitrile.
Mechanism Insight: The reaction is typically base-catalyzed. The base (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.
Diagram of the Knoevenagel Condensation Mechanism
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Ethyl-1H-pyrazole-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties. As a privileged scaffold, pyrazole derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, antivirals, and anti-cancer drugs. The strategic functionalization of the pyrazole ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. 1-Ethyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable building block, offering a reactive aldehyde handle on a stable, N-ethylated pyrazole core. This strategic combination allows for its facile incorporation into complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of this compound as a key intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its application in the construction of diverse molecular frameworks.
Synthesis of this compound: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring. The N-ethyl group on the starting pyrazole directs the formylation, although a mixture of isomers (3- and 4-carbaldehyde) is possible and may require chromatographic separation.
Plausible Synthetic Pathway
The synthesis begins with the readily available 1-ethyl-1H-pyrazole. The Vilsmeier reagent, an electrophilic iminium salt, is prepared first and then reacted with the pyrazole. The electron-rich pyrazole ring attacks the electrophile, leading to the formation of an intermediate which, upon aqueous workup, hydrolyzes to yield the aldehyde.
Sources
The Synthetic Versatility of 1-Ethyl-1H-pyrazole-3-carbaldehyde: A Gateway to Novel Therapeutics
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in drug discovery. Among the myriad of pyrazole-based building blocks, 1-ethyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable intermediate. The strategic placement of the N-ethyl group and the reactive aldehyde functionality at the 3-position provides a launchpad for the synthesis of diverse molecular architectures with significant therapeutic potential, ranging from anti-infective to anti-cancer agents.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, provide detailed experimental protocols for its key transformations, and discuss its role in the generation of novel drug candidates.
The Pyrazole Core: A Foundation for Drug Design
The significance of the pyrazole ring lies in its unique arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring. This configuration imparts a distinct electronic distribution, allowing it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The N1-substituent, in this case, an ethyl group, can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for pharmacokinetic profiles. The aldehyde group at the C3 position serves as a versatile chemical handle for a wide array of synthetic transformations.
Synthetic Pathways to Pyrazole Aldehydes: The Vilsmeier-Haack Reaction
A cornerstone in the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[3][5] This formylation reaction typically involves the treatment of a suitable precursor, such as a hydrazone, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide). This method allows for the direct introduction of a formyl group onto the pyrazole ring.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Ethyl-1H-pyrazole-3-carbaldehyde
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Pyrazole-based inhibitors have demonstrated remarkable success in targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK), leading to significant advancements in oncology and immunology.[2][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors starting from the versatile building block, 1-ethyl-1H-pyrazole-3-carbaldehyde. We will explore key synthetic transformations, including the Knoevenagel condensation and subsequent cyclization reactions, to construct potent pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds. The protocols are designed to be robust and adaptable, providing researchers in drug discovery and development with the necessary tools to generate novel kinase inhibitor libraries for biological screening.
Strategic Overview: From Pyrazole Aldehyde to Fused Heterocyclic Kinase Inhibitors
The aldehyde functionality at the C3 position of the 1-ethyl-1H-pyrazole ring offers a versatile handle for a variety of chemical transformations. Our strategy focuses on leveraging this reactivity to construct fused heterocyclic systems known to be effective kinase inhibitor cores. The general workflow involves a two-step sequence:
-
Knoevenagel Condensation: This reaction will be employed to introduce a dinitrile moiety, creating a key intermediate for subsequent cyclization.
-
Cyclization: The dinitrile intermediate will be cyclized with appropriate reagents to form either a pyrazolo[3,4-b]pyridine or a pyrazolo[3,4-d]pyrimidine ring system.
This approach allows for the rapid generation of molecular diversity by varying the substituents on the newly formed ring, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.
Logical Workflow for Kinase Inhibitor Synthesis
Sources
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Strategic Role of 1-Ethyl-1H-pyrazole-3-carbaldehyde in the Synthesis of Advanced Agrochemical Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring is a cornerstone pharmacophore in modern agrochemical design, particularly for the development of potent fungicides.[1][2] This application note provides a detailed guide to the utilization of 1-ethyl-1H-pyrazole-3-carbaldehyde, a versatile building block, for the synthesis of key agrochemical precursors. We will elucidate the conversion of this aldehyde into pyrazole carboxamides, a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), which are critical for controlling a wide spectrum of fungal pathogens in crops.[3][4][5] This document offers detailed protocols, explains the chemical rationale behind experimental choices, and provides a framework for researchers in the agrochemical and pharmaceutical industries to leverage this important intermediate.
Introduction: The Pyrazole Moiety in Agrochemicals
Substituted pyrazole derivatives have garnered significant attention in crop protection chemistry due to their broad-spectrum biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] Among these, the pyrazole carboxamides have emerged as a dominant class of fungicides.[6] These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, effectively halting the energy production of fungal cells and leading to their death.[3][5][7]
Commercial fungicides such as Sedaxane, Penthiopyrad, and Fluxapyroxad are built upon a pyrazole carboxamide core.[5][8][9] The synthesis of these complex molecules relies on the strategic use of functionalized pyrazole intermediates. This compound is a particularly valuable starting material due to the reactivity of its aldehyde group, which allows for straightforward conversion into the carboxylic acid necessary for the formation of the crucial amide bond that defines this class of fungicides.
The Starting Material: this compound
A thorough understanding of the starting material is paramount for successful synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [10][11] |
| Molecular Weight | 124.14 g/mol | [12][13] |
| Boiling Point | 229.9 ± 13.0 °C (at 760 Torr) | [10] |
| Density | 1.1 g/cm³ | [10] |
| Flash Point | 92.8 ± 19.8 °C | [10] |
| CAS Number | 304903-10-4 | [12] |
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with established safety protocols.
-
Hazards: May cause skin and serious eye irritation. Harmful if inhaled, and may cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[14][16][17] All handling should be performed in a well-ventilated area or a chemical fume hood.[10][14]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical attention.[14][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[14][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical help.[10][14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14]
Synthetic Workflow: From Aldehyde to Carboxamide Precursor
The overall strategy involves a two-step conversion of the aldehyde into a reactive acid chloride, which is then coupled with a target amine to form the final pyrazole carboxamide backbone.
Caption: General workflow for synthesizing pyrazole carboxamides.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of a generic pyrazole carboxamide from this compound. These steps are foundational and can be adapted for various target molecules.
Protocol 1: Oxidation of Aldehyde to Carboxylic Acid
The aldehyde functional group is oxidized to a carboxylic acid, which is a necessary precursor for amide bond formation. Potassium permanganate is an effective oxidizing agent for this transformation.[18]
Caption: Oxidation of the pyrazole aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 3:2 mixture of water and acetone.
-
Addition of Oxidant: While stirring, slowly add potassium permanganate (approx. 3.5 eq) in portions to the solution. The addition is exothermic; maintain control of the reaction temperature.
-
Heating: Once the addition is complete, heat the reaction mixture to 80°C for 4-6 hours.[18] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to a pH of 2 using concentrated HCl.[18]
-
Isolation: The product, 1-ethyl-1H-pyrazole-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of a Pyrazole Carboxamide via Acid Chloride
To facilitate amide bond formation, the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride.[18][19] This intermediate is then reacted with a target amine without purification.
Caption: Amide coupling via an acid chloride intermediate.
Materials:
-
1-Ethyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Target amine (e.g., a substituted aniline, representative of those used in SDHI fungicides)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Formation of Acid Chloride: Place the 1-ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a round-bottom flask under a nitrogen atmosphere. Add thionyl chloride (approx. 4.0 eq) and reflux the mixture for 2 hours.[18]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 1-ethyl-1H-pyrazole-3-carbonyl chloride is a liquid and is typically used immediately in the next step.[18]
-
Amide Coupling: Dissolve the target amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a separate flask under nitrogen, and cool the solution in an ice bath.
-
Addition: Slowly add the crude acid chloride (dissolved in a small amount of anhydrous THF) to the amine solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by recrystallization or column chromatography to yield the final N-substituted-1-ethyl-1H-pyrazole-3-carboxamide.
-
Validation: Characterize the final product by ¹H-NMR, ¹³C-NMR, mass spectrometry, and melting point to confirm its identity and purity.
Expected Results
| Step | Product | Typical Yield | Purity (Post-Purification) |
| Protocol 1 | 1-Ethyl-1H-pyrazole-3-carboxylic Acid | 85-95% | >98% |
| Protocol 2 | N-Substituted Pyrazole Carboxamide | 70-90% | >98% |
Yields are estimates and may vary based on the specific substrate and reaction scale.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of pyrazole carboxamide-based agrochemical precursors. The protocols outlined in this application note demonstrate a reliable and high-yielding pathway from the aldehyde to the core amide structure. The oxidation of the aldehyde to a carboxylic acid followed by conversion to an acid chloride and subsequent coupling with an amine is a robust and scalable method. This fundamental chemistry underpins the synthesis of numerous commercially successful SDHI fungicides and provides a solid foundation for the development of novel active ingredients in crop protection.
References
-
Wikipedia. Sedaxane . [Link]
-
MDPI. Overview of commercialized pyrazole carboxamide and benzimidazole fungicides . [Link]
-
PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives . [Link]
-
Fagron. The Synthesis Pathway: From Intermediate to Fungicide . [Link]
-
ResearchGate. Scale‐up synthesis of sedaxane (37) . [Link]
-
Taylor & Francis Online. New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate . [Link]
-
ResearchGate. Production scheme for penthiopyrad, a broad spectrum fungicide . [Link]
-
AERU, University of Hertfordshire. Penthiopyrad (Ref: MTF 753) . [Link]
-
MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate . [Link]
-
ACS Publications. Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae . [Link]
-
3tentos. Carboxamides: Knowing more about these important fungicides . [Link]
-
Wikipedia. Fluxapyroxad . [Link]
-
SciELO. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides . [Link]
-
PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani . [Link]
-
Globe Thesis. Research On The Synthesis Technology Of Important Intermediates Of Penthiopyrad . [Link]
-
PubMed. Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects . [Link]
-
LOCKSS. PYRAZOLE CHEMISTRY IN CROP PROTECTION . [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . [Link]
- Google Patents.
-
NIH. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes . [Link]
-
Angene Chemical. Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde . [Link]
-
RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles . [Link]
-
ResearchGate. (PDF) Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes . [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES . [Link]
-
PubChem. This compound (C6H8N2O) . [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . [Link]
-
Frontiers. Biostimulant Effects of Seed-Applied Sedaxane Fungicide: Morphological and Physiological Changes in Maize Seedlings . [Link]
-
PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde . [Link]
-
SpectraBase. 1H-pyrazole-4-carboxaldehyde, 1-ethyl- - Optional[MS (GC)] - Spectrum . [Link]
-
Organic Chemistry Portal. Pyrazole synthesis . [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester . [Link]
-
PubChem. 1H-pyrazole-3-carbaldehyde . [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedaxane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 12. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. angenechemical.com [angenechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. scielo.br [scielo.br]
- 19. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 1-Ethyl-1H-pyrazole-3-carbaldehyde for High-Throughput Biological Screening
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its versatile biological activities.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 1-ethyl-1H-pyrazole-3-carbaldehyde, a readily accessible building block, to generate a chemically diverse library of compounds suitable for biological screening. We present detailed, field-proven protocols for several key transformations—reductive amination, Schiff base and hydrazone formation, Knoevenagel condensation, and Wittig olefination. The causality behind experimental choices, self-validating characterization workflows, and troubleshooting insights are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazole derivatives exhibit a remarkable breadth of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[2][3][4] The aldehyde functionality at the 3-position of the 1-ethyl-1H-pyrazole core serves as a versatile chemical handle, enabling a multitude of carbon-nitrogen and carbon-carbon bond-forming reactions. By systematically applying different synthetic methodologies to this starting material, researchers can rapidly construct a library of analogues with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, charge, and steric profile), which is essential for exploring the structure-activity relationship (SAR) of a potential new drug scaffold.
This guide is designed for medicinal chemists and drug development scientists, providing both the strategic rationale and the practical, step-by-step protocols necessary to build a robust compound library from this compound.
Figure 1: Overall strategy for the derivatization of this compound.
Core Derivatization Protocols
For all protocols, the starting material is this compound. Purity of reagents and use of anhydrous solvents (where specified) are critical for optimal results. All reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
Protocol 1: Reductive Amination for Amine Synthesis
Expertise & Rationale: Reductive amination is a robust and highly reliable method for forming C-N single bonds. It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild, selective hydride agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice because it is less basic and more selective for iminium ions over aldehydes, reducing the likelihood of side reactions like aldehyde reduction.[5] This one-pot procedure is highly efficient for generating a diverse library of secondary and tertiary amines.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine, aniline derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Trustworthiness (Self-Validation):
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of a new methylene signal (CH₂-N) typically between 3.5-4.5 ppm.
-
Mass Spectrometry: Confirm the molecular weight of the desired product via LC-MS or GC-MS.
Protocol 2: Schiff Base (Imine) and Hydrazone Formation
Expertise & Rationale: The condensation of an aldehyde with a primary amine or a hydrazine derivative is a straightforward and high-yielding reaction to form imines (Schiff bases) or hydrazones, respectively.[6][7] These functional groups are not merely linkers; they are often pharmacologically active themselves and introduce valuable electronic and steric diversity.[8][9][10] The reaction is typically acid-catalyzed and driven to completion by the removal of water.
Materials:
-
This compound
-
Primary amine or hydrazine/hydrazide derivative (e.g., aniline, phenylhydrazine, semicarbazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add the primary amine or hydrazine derivative (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or reflux gently (40-80 °C) for 1-6 hours. Often, the product will precipitate from the reaction mixture upon formation or cooling.
-
Monitor the reaction by TLC.
-
Work-up: If a precipitate has formed, cool the mixture to room temperature, then in an ice bath. Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often sufficient. If necessary, silica gel column chromatography can be used.
Trustworthiness (Self-Validation):
-
¹H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a characteristic imine (-CH=N-) proton signal, typically downfield between 8.0-9.0 ppm.
-
IR Spectroscopy: Observe the disappearance of the C=O stretch of the aldehyde (~1680 cm⁻¹) and the appearance of a C=N stretch (~1620-1650 cm⁻¹).
Protocol 3: Knoevenagel Condensation
Expertise & Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile, ethyl cyanoacetate).[11][12] This reaction is valuable for introducing conjugated systems and diverse functional groups (nitriles, esters), which can significantly alter the molecule's electronic properties and potential as a Michael acceptor. A mild base like piperidine or ammonium carbonate is typically used as a catalyst.[11]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol
-
Piperidine or Ammonium Carbonate (catalytic)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (0.3 M).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature or heat to reflux for 2-8 hours. The product often precipitates upon formation.
-
Monitor completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
Trustworthiness (Self-Validation):
-
¹H NMR: The aldehyde proton signal will disappear. A new vinyl proton signal (-CH=C-) will appear, typically between 7.5-8.5 ppm.
-
¹³C NMR: Confirm the presence of the new C=C bond and the carbons of the newly introduced functional groups (e.g., -CN at ~115-120 ppm).
Protocol 4: Wittig Reaction
Expertise & Rationale: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high reliability.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is particularly useful for extending the carbon skeleton and introducing a wide array of substituents on the newly formed double bond. Stabilized ylides (containing an electron-withdrawing group) are easier to handle and typically yield (E)-alkenes, while non-stabilized ylides are more reactive and often favor (Z)-alkenes.[15]
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, (ethoxycarbonylmethyl)triphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
Step-by-Step Methodology (using a non-stabilized ylide as an example):
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C or -78 °C depending on the base.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red).
-
Stir the mixture at this temperature for 30-60 minutes.
-
Wittig Reaction: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Triphenylphosphine oxide will be a major byproduct.
-
Purification: Purify the crude product by silica gel column chromatography. Using a less polar solvent system (e.g., hexanes/ethyl acetate) will help separate the desired alkene from the highly polar triphenylphosphine oxide byproduct.
Trustworthiness (Self-Validation):
-
¹H NMR: The aldehyde proton disappears. New signals corresponding to vinyl protons will appear in the 5.0-7.0 ppm region. Coupling constants (J-values) can help determine the alkene geometry (typically J_trans ~ 12-18 Hz, J_cis ~ 6-12 Hz).
-
Mass Spectrometry: Confirm the expected molecular weight of the alkene product.
Workflow and Characterization Summary
A robust derivatization campaign requires a systematic workflow from synthesis to final analysis.
Figure 2: Standard workflow from synthesis to biological screening.
Table 1: Summary of Derivatization Reactions and Diversity
| Reaction Type | Key Reagents | Product Class | Physicochemical Diversity Introduced |
|---|---|---|---|
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amines | H-bond acceptors/donors, basic centers, varied lipophilicity |
| Schiff Base Formation | RNH₂ | Imines | Planar π-systems, H-bond acceptors, tunable electronics |
| Hydrazone Synthesis | RNHNH₂ | Hydrazones | H-bond donors/acceptors, extended conjugated systems |
| Knoevenagel Condensation | CH₂(CN)₂, CH₂(CO₂Et)₂ | Substituted Alkenes | Michael acceptors, polar functional groups (nitriles, esters) |
| Wittig Reaction | Ph₃P=CHR | Alkenes | Carbon chain extension, non-polar/polar substituents |
Table 2: Guide to Spectroscopic Characterization of the Pyrazole Core
| Position | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Notes |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.8 (s) | ~185 | Disappears upon derivatization |
| Pyrazole H-5 | ~7.6 (s) | ~132 | May shift slightly depending on C-3 substituent |
| Pyrazole H-4 | ~6.8 (s) | ~112 | May shift slightly depending on C-3 substituent |
| N-Ethyl (-CH₂CH₃) | ~4.2 (q) | ~45 | Quartet due to coupling with CH₃ |
| N-Ethyl (-CH₂CH₃) | ~1.5 (t) | ~15 | Triplet due to coupling with CH₂ |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.[16][17]
Conclusion
This compound is an exemplary starting material for the rapid and efficient generation of a diverse chemical library. The protocols detailed herein—reductive amination, imine/hydrazone formation, Knoevenagel condensation, and the Wittig reaction—provide a robust toolkit for medicinal chemists. By applying these methods, researchers can systematically explore the structure-activity landscape of the pyrazole scaffold, accelerating the discovery of novel bioactive compounds for a wide range of therapeutic targets. The emphasis on self-validating protocols, including rigorous purification and characterization, ensures the generation of high-quality data for subsequent biological screening campaigns.
References
-
Pharmacophore. Synthesis and Biological Screening of Novel Pyrazoles and Their Precursors as Potential Antiviral Agents. [Link]
-
MDPI. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]
-
ScienceDirect. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
ResearchGate. Synthesis of Pyrazole fused Schiff base derivatives. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]
-
ResearchGate. Pharmacological Significance of Pyrazole and its Derivatives. [Link]
-
National Institutes of Health (NIH). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. [Link]
-
IJPSRR. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
IJPSR. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
-
INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
-
National Institutes of Health (NIH). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]
-
PubMed. Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study. [Link]
-
ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. [Link]
-
ResearchGate. A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]
-
National Institutes of Health (NIH). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]
-
ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Organic-Chemistry.org. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]
-
National Institutes of Health (NIH). Experimental and Theoretical DFT Investigations in the[8][18]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. [Link]
-
ResearchGate. General scheme for the Knoevenagel condensation of pyrazole aldehydes.... [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
CSIR-NIScPR. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
-
The Organic Reaction Resource. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
-
ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]
-
Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]
-
PubChem. This compound. [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ineosopen.org [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note & Protocol: A Validated Synthesis of 1-ethyl-1H-pyrazole-3-carboxamide
Introduction: The Significance of Pyrazole Carboxamides
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The carboxamide functional group, in turn, is a key pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets. The combination of these two moieties in pyrazole carboxamides has led to the development of numerous successful therapeutic agents.[5][6] 1-ethyl-1H-pyrazole-3-carboxamide is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its synthesis, therefore, is of significant interest to researchers in these fields.
This application note provides a detailed, validated protocol for the multi-step synthesis of 1-ethyl-1H-pyrazole-3-carboxamide. The presented methodology is designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles and safety considerations at each stage.
Overall Synthetic Strategy
The synthesis of 1-ethyl-1H-pyrazole-3-carboxamide is approached via a robust three-step sequence, commencing with the formation of the core pyrazole ring, followed by N-alkylation, and culminating in amidation. This strategy allows for the controlled introduction of the desired substituents at specific positions on the pyrazole scaffold.
DOT Script for Synthetic Pathway
Caption: Overall synthetic pathway for 1-ethyl-1H-pyrazole-3-carboxamide.
Experimental Protocols
PART 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The initial step involves the construction of the pyrazole ring. A well-established method is the [3+2] cycloaddition of a diazo compound with an alkyne. In this protocol, we utilize the reaction of ethyl propiolate with diazomethane or its safer equivalent, (trimethylsilyl)diazomethane.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl propiolate | ≥98% | Sigma-Aldrich | |
| (Trimethylsilyl)diazomethane | 2.0 M in hexanes | Sigma-Aldrich | Safer alternative to diazomethane |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Acetic acid | Glacial | VWR | For quenching |
| Saturated sodium bicarbonate solution | For workup | ||
| Anhydrous magnesium sulfate | For drying |
Protocol:
-
To a stirred solution of ethyl propiolate (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M) at 0 °C under an inert atmosphere (nitrogen or argon), add (trimethylsilyl)diazomethane (1.1 eq, 2.0 M solution in hexanes) dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of glacial acetic acid until gas evolution ceases.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford ethyl 1H-pyrazole-3-carboxylate as a white solid.[7]
Expected Yield: 85-95%
Causality: The 1,3-dipolar cycloaddition between the diazoalkane and the electron-deficient alkyne is a highly efficient method for constructing the 5-membered pyrazole ring. The use of (trimethylsilyl)diazomethane is recommended for safety reasons, as diazomethane is explosive and toxic.
PART 2: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
This step involves the selective N-alkylation of the pyrazole ring. The pyrazole nitrogen is nucleophilic and will react with an appropriate electrophile, such as an alkyl halide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 1H-pyrazole-3-carboxylate | From Part 1 | ||
| Ethyl iodide | ≥99% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered | Fisher Scientific | Base |
| Acetone | Anhydrous | VWR | Solvent |
Protocol:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetone (approx. 0.4 M) in a round-bottom flask, add anhydrous powdered potassium carbonate (1.5 eq).
-
To this stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Expected Yield: 90-98%
Causality: Potassium carbonate acts as a base to deprotonate the pyrazole N-H, generating the more nucleophilic pyrazolate anion. This anion then readily undergoes an Sₙ2 reaction with ethyl iodide to form the N-ethylated product. Acetone is an ideal solvent as it is polar aprotic and has a convenient boiling point for this reaction.
PART 3: Synthesis of 1-ethyl-1H-pyrazole-3-carboxamide
The final step is the conversion of the ethyl ester to the primary carboxamide via aminolysis with ammonia.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | From Part 2 | ||
| Aqueous ammonia | 28-30% solution | Fisher Scientific | Reagent and solvent |
| Methanol | ACS Grade | VWR | Co-solvent |
Protocol:
-
In a sealed pressure vessel, dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in methanol (approx. 1 M).
-
Add an excess of concentrated aqueous ammonia (at least 10 equivalents).
-
Seal the vessel and heat the mixture to 70-80 °C for 12-24 hours with stirring.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction vessel to room temperature, then place in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-1H-pyrazole-3-carboxamide as a crystalline solid.
Expected Yield: 75-85%
Causality: The aminolysis of the ester proceeds via nucleophilic acyl substitution. Ammonia attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating ethanol to form the more stable amide. The reaction is typically driven to completion by using a large excess of ammonia and heating in a sealed vessel to maintain pressure.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[8][9]
-
(Trimethylsilyl)diazomethane: This reagent is toxic and a potential carcinogen. Handle with extreme care and avoid inhalation or skin contact. Quench any excess reagent with acetic acid.
-
Ethyl Iodide: This is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle only in a fume hood.
-
Aqueous Ammonia: The concentrated solution is corrosive and has a pungent, irritating odor. Work in a well-ventilated area and avoid inhaling the vapors.
-
Pressure Vessel: Ensure the pressure vessel is rated for the temperatures and pressures that will be generated during the amidation step. Do not exceed the recommended operating parameters of the equipment.
Characterization Data
The final product, 1-ethyl-1H-pyrazole-3-carboxamide, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
¹H NMR: To confirm the presence and integration of the ethyl group and pyrazole protons.
-
¹³C NMR: To identify the carbonyl carbon of the amide and the carbons of the pyrazole ring and ethyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; decomposition of diazomethane. | Ensure anhydrous conditions. Add diazomethane slowly at 0°C. Allow for sufficient reaction time. |
| Formation of N-alkylation isomers in Step 2 | Steric hindrance or electronic effects. | While N1-alkylation is generally favored for pyrazoles, some N2-isomer may form. Purify by column chromatography. |
| Incomplete amidation in Step 3 | Insufficient reaction time or temperature; loss of ammonia. | Ensure the pressure vessel is properly sealed. Increase reaction time or temperature slightly. |
DOT Script for Experimental Workflow
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ruixibiotech.com [ruixibiotech.com]
Application Notes & Protocols: 1-Ethyl-1H-pyrazole-3-carbaldehyde in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrazole-3-carbaldehyde Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its prevalence in blockbuster drugs underscores its status as a "privileged scaffold" in drug design.[5][6] Within the arsenal of pyrazole-based synthons, 1-ethyl-1H-pyrazole-3-carbaldehyde emerges as a particularly versatile and powerful building block. Its strategic combination of a stable N-ethylated pyrazole ring and a highly reactive aldehyde functional group provides a direct and efficient entry point into a diverse array of fused heterocyclic systems.[7]
These application notes serve as a technical guide, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations for leveraging this key intermediate. We will explore its application in the construction of high-value pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, providing field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Application 1: Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidines
Scientific Rationale & Field Insights: Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles of significant interest, particularly as kinase inhibitors in oncology research.[8] One of the most elegant and atom-economical methods for their assembly is the one-pot, three-component reaction involving a 3-aminopyrazole, an aldehyde, and an active methylene compound.[8] This approach is prized for its efficiency and ability to rapidly generate molecular diversity.
In this workflow, this compound serves as the aldehyde component. The reaction proceeds through a domino sequence, beginning with a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound. This in situ generation of a highly electrophilic α,β-unsaturated intermediate is the critical first step, which is then intercepted by the 3-aminopyrazole via a Michael addition, followed by an irreversible intramolecular cyclization and dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine core. The choice of base is crucial; a weak organic base like piperidine or triethylamine is typically sufficient to catalyze the Knoevenagel step without promoting unwanted side reactions.
Experimental Protocol: Three-Component Synthesis of 7-(1-Ethyl-1H-pyrazol-3-yl)-Substituted Pyrazolo[1,5-a]pyrimidines
Objective: To synthesize a library of pyrazolo[1,5-a]pyrimidines via a one-pot reaction.
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Anhydrous Ethanol
-
Piperidine (catalyst)
-
Standard glassware for reflux and workup
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add the active methylene compound (1.0 mmol, 1.0 eq) and 3-amino-1H-pyrazole (1.0 mmol, 1.0 eq).
-
Add anhydrous ethanol (20 mL) to dissolve the reactants.
-
Add piperidine (0.2 mmol, 0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate often forms.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Dry the purified product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Data Presentation: Component Variation
| Entry | Active Methylene Compound | Product Core | Expected Yield Range |
| 1 | Malononitrile | 7-(1-Ethyl-1H-pyrazol-3-yl)-5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile | 85-95% |
| 2 | Ethyl Cyanoacetate | Ethyl 7-(1-Ethyl-1H-pyrazol-3-yl)-5-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | 80-90% |
| 3 | Acetylacetone | 6-Acetyl-7-(1-Ethyl-1H-pyrazol-3-yl)-5-methylpyrazolo[1,5-a]pyrimidine | 75-85% |
Workflow Visualization
Caption: Workflow for the three-component synthesis.
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Scientific Rationale & Field Insights: The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized for its potent inhibitory activity against various protein kinases.[9][10] A robust synthetic strategy to access this core involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole. This compound is an ideal starting point for such a strategy.
The protocol described here follows a two-step, one-pot sequence. First, a Knoevenagel condensation of the aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) generates a key α,β-unsaturated intermediate, (E)-ethyl 2-cyano-3-(1-ethyl-1H-pyrazol-3-yl)acrylate.[11][12] This electron-deficient alkene is primed for reaction with a dinucleophile. The addition of guanidine hydrochloride in the presence of a strong base like sodium ethoxide initiates a cascade. The reaction proceeds via a Michael addition of guanidine, followed by an intramolecular cyclization onto the nitrile group, and subsequent tautomerization to yield the highly stable, substituted 4-aminopyrazolo[3,4-d]pyrimidine. This method provides a direct route to a densely functionalized and medicinally relevant heterocyclic system.
Experimental Protocol: Synthesis of 4-Amino-1-(1-ethyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidines
Objective: To construct the pyrazolo[3,4-d]pyrimidine core from this compound.
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Guanidine Hydrochloride
-
Sodium Ethoxide (21% solution in ethanol or freshly prepared from sodium metal)
-
Anhydrous Ethanol
-
Standard glassware for reflux and workup
Procedure:
-
Step A (Knoevenagel Condensation): In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and ethyl cyanoacetate (1.1 mmol, 1.1 eq) in anhydrous ethanol (25 mL). Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq) and stir the mixture at room temperature for 2 hours or until TLC indicates complete consumption of the aldehyde. Do not isolate the intermediate.
-
Step B (Cyclization): To the flask containing the Knoevenagel adduct, add guanidine hydrochloride (1.2 mmol, 1.2 eq).
-
Carefully add sodium ethoxide solution (2.5 mmol, 2.5 eq) dropwise. The mixture may become warm.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 4-aminopyrazolo[3,4-d]pyrimidine derivative.
Data Presentation: Reactant Summary
| Component | Role | Molar Eq. | Notes |
| This compound | Pyrazole Synthon | 1.0 | Starting material providing the pyrazole moiety. |
| Ethyl Cyanoacetate | Active Methylene Compound | 1.1 | Forms the C5, C6, and nitrile group of the pyrimidine ring. |
| Guanidine Hydrochloride | Dinucleophile | 1.2 | Provides N1, C2 (as NH2), and N3 atoms for the pyrimidine ring. |
| Sodium Ethoxide | Base | 2.5 | Deprotonates guanidine and catalyzes the cyclization. |
Mechanism Visualization
Caption: Mechanistic pathway for pyrazolo[3,4-d]pyrimidine synthesis.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one deriv
- Recent applications of pyrazole and its substituted analogs. Journal of Chemical and Pharmaceutical Research.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Knoevenagel Condens
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
- The Knoevenagel Condens
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl 3 at room temperature.
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Versatile Condensation Reactions of 1-Ethyl-1H-pyrazole-3-carbaldehyde for Heterocyclic Scaffolding
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in the generation of novel molecular entities with therapeutic potential. 1-Ethyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block for the synthesis of more complex molecular architectures through various condensation reactions. This document provides detailed experimental procedures for key condensation reactions of this compound, offering researchers a practical guide to harnessing its synthetic utility.
Chemical Principles: The Carbonyl Reactivity of a Heterocyclic Aldehyde
The aldehyde functional group at the C3 position of the 1-ethyl-1H-pyrazole ring is the focal point of its reactivity in condensation reactions. This carbonyl group is readily susceptible to nucleophilic attack, a characteristic that is exploited in reactions such as the Claisen-Schmidt, Knoevenagel, and Wittig condensations. The choice of reaction partner and conditions dictates the nature of the resulting unsaturated product, enabling the synthesis of a diverse array of pyrazole-containing scaffolds.
Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones.[4][5] These compounds are not only important synthetic intermediates but also possess significant biological activities themselves.[1][2] This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative.
Experimental Workflow: Claisen-Schmidt Condensation
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Note: 1-Ethyl-1H-pyrazole-3-carbaldehyde as a Versatile Synthon for Bioactive Molecule Development
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to participate in hydrogen bonding as both a donor and acceptor, contribute to favorable pharmacokinetic profiles.[1] Within this class, functionalized pyrazoles serve as critical starting materials for chemical library synthesis. 1-Ethyl-1H-pyrazole-3-carbaldehyde is an exemplary building block, featuring a reactive aldehyde group that serves as a versatile handle for constructing a diverse array of complex molecular architectures. The N-ethyl group provides a stable substitution that can enhance lipophilicity and modulate binding interactions compared to N-H or N-aryl pyrazoles.
This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the synthesis of potent bioactive molecules such as kinase inhibitors and antimicrobial agents. We will explore the causality behind key synthetic strategies and provide detailed, field-proven protocols for researchers in drug discovery and development.
Core Synthetic Strategies & Mechanistic Rationale
The primary utility of this compound stems from the high reactivity of its formyl (aldehyde) group. This group is an excellent electrophile, making it amenable to a wide range of classical and modern organic reactions.
Key Reaction Classes:
-
Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, β-ketoesters) and amines. This is the foundation for building larger, more complex heterocyclic systems. The choice of a base catalyst (e.g., piperidine, NaOH) is critical; weaker bases like piperidine are often sufficient to deprotonate highly acidic methylene compounds without promoting unwanted side reactions.
-
Multicomponent Reactions (MCRs): This aldehyde is an ideal substrate for MCRs, which allow for the construction of complex molecules in a single, efficient step.[3] MCRs, such as the synthesis of pyrano[2,3-c]pyrazoles, offer significant advantages in terms of atom economy and reduced synthesis time, which is highly desirable in drug discovery.[3][4]
-
Reductive Amination: The aldehyde can be converted into an imine by reacting with a primary or secondary amine, followed by reduction to form a new C-N bond. This is a cornerstone reaction for introducing amine-containing fragments, which are prevalent in kinase inhibitors to form key hydrogen bonds within the ATP-binding pocket.
The following diagram illustrates the central role of this compound as a divergent synthetic intermediate.
Application 1: Synthesis of Antimicrobial Agents via Multicomponent Reactions
Pyrazole-containing heterocycles are well-documented for their potent antimicrobial and antifungal activities.[5][6][7][8] Multicomponent reactions provide a highly efficient route to novel pyranopyrazole scaffolds, which have shown significant biological activity.[3][4]
The four-component reaction of an aromatic aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative is a classic strategy for building the pyrano[2,3-c]pyrazole core.[3] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. Using this compound in place of a simple aromatic aldehyde allows for the direct incorporation of the valuable pyrazole moiety into the final structure.
The workflow for this synthesis is outlined below.
Protocol 1: Four-Component Synthesis of a 1-Ethylpyrazole-Substituted Pyrano[2,3-c]pyrazole
This protocol describes a piperidine-catalyzed, one-pot synthesis of a highly substituted pyrano[2,3-c]pyrazole derivative. The efficiency of this MCR makes it ideal for library synthesis.
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol (EtOH), absolute
-
Piperidine
-
Standard glassware for organic synthesis
-
Stirring hotplate
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 124 mg), malononitrile (1.0 mmol, 66 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and hydrazine hydrate (1.0 mmol, 50 mg) in ethanol (15 mL).
-
Catalyst Addition: To the stirring suspension, add piperidine (0.2 mmol, ~20 µL) dropwise. The addition of the catalyst is the key step to initiate the cascade reaction sequence.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL). Dry the product under vacuum to yield the desired 6-amino-3-methyl-1,4-dihydro-4-(1-ethyl-1H-pyrazol-3-yl)pyrano[2,3-c]pyrazole-5-carbonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.
| Analyte | Expected Yield | Purity (by LCMS) |
| Pyrano[2,3-c]pyrazole Product | 85-95% | >95% |
Application 2: Synthesis of Kinase Inhibitor Scaffolds
The pyrazole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors, targeting enzymes like CDKs, JNKs, and FLT3.[9][10][11] The aldehyde functionality on this compound is perfect for elaboration into structures that can occupy the ATP-binding site. A common strategy involves a Claisen-Schmidt condensation to form a pyrazolyl-chalcone, which is a versatile intermediate for further heterocyclization.
Protocol 2: Synthesis of a 1-(1-Ethyl-1H-pyrazol-3-yl)-3-aryl-prop-2-en-1-one (Pyrazolyl-Chalcone)
This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative. The resulting α,β-unsaturated ketone (chalcone) is a key precursor for synthesizing pyrazolines, pyrimidines, and other bioactive heterocycles.
Materials:
-
This compound
-
4-Methoxyacetophenone (or other substituted acetophenone)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Standard glassware for organic synthesis
-
Stirring hotplate
Procedure:
-
Reagent Preparation: Dissolve this compound (1.0 mmol, 124 mg) and 4-methoxyacetophenone (1.0 mmol, 150 mg) in ethanol (20 mL) in a 50 mL round-bottom flask with stirring.
-
Base Addition: Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the stirred mixture at room temperature until the solution becomes cloudy and a precipitate begins to form. The base acts to deprotonate the methyl group of the acetophenone, generating the nucleophilic enolate required for the condensation.
-
Reaction Execution: Continue stirring the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (20% ethyl acetate in hexanes) until the starting aldehyde spot has disappeared.
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the chalcone product completely.
-
Purification: Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol. Dry the product under vacuum. The resulting chalcone is often pure enough for subsequent steps, but can be recrystallized from ethanol for higher purity.
| Chalcone Derivative (R-group on Acetophenone) | Reaction Time | Typical Yield |
| 4-Methoxy | 4 hours | 92% |
| 4-Chloro | 5 hours | 88% |
| Unsubstituted | 4 hours | 90% |
Conclusion
This compound is a high-value, versatile building block for the synthesis of diverse and biologically active molecules. Its reactive aldehyde handle allows for straightforward implementation in powerful synthetic strategies, including multicomponent reactions and classical condensations. The protocols provided herein are robust, scalable, and serve as a validated starting point for creating extensive chemical libraries targeting a range of therapeutic areas, from infectious diseases to oncology. The strategic use of this synthon can significantly accelerate the drug discovery process.
References
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance -
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Pyrazole-3(4)
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- (PDF)
- Pyrazole-3(4)
- Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- Buy 3-Ethyl-1H-pyrazole-5-carbaldehyde | 518357-38-5 - Smolecule.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar.
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH.
- 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
synthetic routes to functionalized pyrazoles using 1-ethyl-1H-pyrazole-3-carbaldehyde
An Application Guide to the Synthesis of Functionalized Pyrazoles from 1-Ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Versatility of a Key Building Block
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have found applications as anti-inflammatory, anticancer, antimicrobial, and antidepressant agents, among others.[3][4] Furthermore, functionalized pyrazoles are integral to agrochemicals and materials science.[2][5] The immense therapeutic potential and synthetic versatility of this N-heterocycle have driven the development of robust synthetic methodologies for its derivatization.
This guide focuses on a particularly useful and versatile starting material: This compound . The strategic placement of the aldehyde group at the C3 position provides a reactive handle for a wide array of chemical transformations. This allows for the controlled and predictable introduction of diverse functional groups, enabling the construction of large chemical libraries for screening and lead optimization. We will explore several core synthetic routes, moving from fundamental transformations to the construction of complex, fused heterocyclic systems. Each section provides not just a protocol, but the underlying chemical logic to empower researchers in their experimental design.
Route 1: Carbon-Carbon Bond Extension via Knoevenagel Condensation
The Knoevenagel condensation is a powerful and reliable method for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z)—in the presence of a weak base.[6] This reaction proceeds through a nucleophilic addition followed by dehydration, yielding a stable α,β-unsaturated product. This product is not merely an extended scaffold but a conjugated system that can act as a Michael acceptor for further functionalization.
The choice of catalyst is critical; a weak base like piperidine, ammonium carbonate, or even sodium acetate is sufficient to deprotonate the active methylene compound without inducing self-condensation of the aldehyde.[6][7][8] The resulting vinyl-linked pyrazoles are valuable intermediates in the synthesis of various pharmaceutical agents.
Caption: Knoevenagel Condensation Pathway.
Protocol 1: Synthesis of 2-((1-Ethyl-1H-pyrazol-3-yl)methylene)malononitrile
This protocol details the Knoevenagel condensation using malononitrile, a highly reactive active methylene compound.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: To a round-bottom flask, add this compound and ethanol. Stir until the aldehyde is fully dissolved.
-
Addition of Reagents: Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR (presence of C≡N stretch), and Mass Spectrometry.
| Reactant | Catalyst | Solvent | Temperature | Time (h) | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | >90% |
| Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 100 °C | 3-5 | 80-85% |
| Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 4-6 | ~88% |
Route 2: Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.[9] The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[10] This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[11]
A key feature of the Wittig reaction is the ability to influence the stereochemistry (E/Z) of the resulting alkene based on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl) typically yield Z-alkenes, while stabilized ylides (with an electron-withdrawing group) favor the formation of E-alkenes.[11]
Caption: The Wittig Olefination Pathway.
Protocol 2: Synthesis of 1-Ethyl-3-vinyl-1H-pyrazole
This protocol describes the synthesis of a simple vinyl pyrazole using a non-stabilized ylide, generated in situ from its corresponding phosphonium salt.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide) (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Syringes for liquid transfer
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi solution) dropwise. The mixture will typically turn a characteristic color (e.g., deep orange or yellow), indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the pure 1-ethyl-3-vinyl-1H-pyrazole.
-
Route 3: C-N Bond Formation via Reductive Amination
Reductive amination is a highly efficient and widely used method for synthesizing amines, a crucial functional group in drug development. The reaction proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). This intermediate is then reduced in situ by a mild reducing agent to yield the final amine.[12]
The choice of reducing agent is key to the success of this one-pot reaction. Hydride reagents like sodium borohydride (NaBH₄) can be used, but they can also reduce the starting aldehyde. More selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are less reactive towards aldehydes and ketones but readily reduce the protonated imine intermediate. This selectivity allows for a one-pot procedure with higher yields.
Caption: Reductive Amination Workflow.
Protocol 3: One-Pot Synthesis of 1-((1-Ethyl-1H-pyrazol-3-yl)methyl)piperidine
This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent, in a one-pot reaction.
Materials:
-
This compound (1.0 eq)
-
Piperidine (a secondary amine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)
-
Acetic acid (optional, catalytic amount to facilitate imine formation)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound in DCM.
-
Amine Addition: Add piperidine to the solution, followed by a catalytic drop of glacial acetic acid if desired. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride to the mixture in portions. The reaction is mildly exothermic. Stir at room temperature until the starting aldehyde is consumed (monitor by TLC, typically 3-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel to obtain the pure tertiary amine.
Route 4: Oxidation to Pyrazole-3-Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid transforms the electrophilic carbonyl into a versatile functional group that can serve as a precursor for amides, esters, and acid chlorides. This opens up a vast new area of chemical space for derivatization, particularly for creating libraries via amide bond coupling, a reaction central to drug discovery.
Care must be taken to choose an oxidizing agent that is effective for aldehydes but does not degrade the electron-rich pyrazole ring. While strong oxidants can be used, milder conditions are often preferred. Potassium permanganate (KMnO₄) in an aqueous basic or neutral medium is a classic and effective choice.[13] Other methods include using pyridinium chlorochromate (PCC) or silver (I) oxide.
Caption: Oxidation of Pyrazole Aldehyde.
Protocol 4: Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (approx. 1.5-2.0 eq)
-
Acetone and Water (as solvent system)
-
Sodium bisulfite (NaHSO₃) or isopropanol for quenching
Procedure:
-
Setup: Dissolve this compound in a mixture of acetone and water in a flask equipped with a mechanical stirrer. Cool the solution in an ice bath.
-
Oxidation: Prepare a solution of KMnO₄ in water and add it slowly, dropwise, to the cooled aldehyde solution. Maintain the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Stir the reaction vigorously. Monitor the disappearance of the purple permanganate color and the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite solution or isopropanol until the purple color disappears completely.
-
Work-up: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with water.
-
Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution with cold dilute hydrochloric acid (HCl) to a pH of ~2-3. The carboxylic acid product should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Route 5: Construction of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines
Building upon the previous routes, the aldehyde can serve as a key synthon for constructing more complex, fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines are of particular interest as they are purine bioisosteres and frequently exhibit potent biological activities, including kinase inhibition and anticancer effects.[14][15][16]
A common strategy involves a multi-step sequence. First, a Knoevenagel condensation (as in Route 1) is performed with a reactant like ethyl cyanoacetate. The resulting α,β-unsaturated intermediate possesses suitably positioned functional groups that can then undergo a cyclocondensation reaction with agents like guanidine, urea, or thiourea to form the fused pyrimidine ring.
Caption: Multi-step Synthesis of a Pyrazolo[3,4-d]pyrimidine.
Protocol 5: Two-Step Synthesis of 4-Amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Step A: Knoevenagel Condensation
-
Follow Protocol 1, substituting malononitrile with ethyl cyanoacetate (1.1 eq) and using a catalytic amount of piperidine in refluxing ethanol.
-
After work-up, isolate and purify the intermediate, ethyl 2-cyano-3-(1-ethyl-1H-pyrazol-3-yl)acrylate. Ensure it is dry before proceeding.
Step B: Cyclocondensation
-
Setup: Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes.
-
Cyclization: Add the acrylate intermediate from Step A (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Isolation: Add water to the residue. The product should precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[3,4-d]pyrimidine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized pyrazoles. The synthetic routes detailed in this guide—Knoevenagel condensation, Wittig olefination, reductive amination, oxidation, and cyclocondensation—provide a robust toolkit for chemists in drug discovery and materials science. By understanding the principles behind each protocol, researchers can effectively modify and adapt these methods to generate novel compounds for biological evaluation, ultimately accelerating the discovery process.
References
-
Teixeira, F. V., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available from: [Link]
-
Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available from: [Link]
-
Sgambat, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
Gouda, M. A., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie. Available from: [Link]
- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Wang, Z., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. RSC Advances. Available from: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. World Journal of Pharmaceutical Research. Available from: [Link]
-
Gomha, S. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. Available from: [Link]
-
St. Amant, A. H., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]
-
Gomaa, A. M., et al. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Pace, A., et al. (2020). Experimental and Theoretical DFT Investigations in the[1][2]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]
-
Hráčková, K., et al. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available from: [Link]
-
Heravi, M. M., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Comptes Rendus Chimie. Available from: [Link]
-
Sonwane, S. A., & Aswar, A. S. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of ChemTech Research. Available from: [Link]
-
Teixeira, F. V., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Shah, T. J., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Cikotiene, I., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Tetrahedron. Available from: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available from: [Link]
-
Kappe, C. O., & Murphree, S. S. (2010). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Science of Synthesis. Available from: [Link]
-
Organic Reaction Mappy. (n.d.). Wittig Reaction - Common Conditions. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available from: [Link]
-
Sachkova, A. S., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available from: [Link]
-
Cikotiene, I., et al. (2012). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available from: [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available from: [Link]
-
Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available from: [Link]
-
Longdom Publishing. (2024, February 1). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Available from: [Link]
-
Bar-Rog, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. ineosopen.org [ineosopen.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole-3-carbaldehydes
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on the synthesis of pyrazole-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful formylation reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this transformation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the Vilsmeier-Haack reaction for pyrazole substrates.
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazoles?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are important scaffolds in medicinal chemistry, this reaction is a key method for regioselectively adding a formyl group to produce pyrazole carbaldehydes.[2][3] These products are valuable intermediates in the synthesis of a wide array of biologically active compounds.[2][4]
Q2: What is the "Vilsmeier reagent" and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][5] This reaction is exothermic and must be performed under strictly anhydrous conditions to prevent the decomposition of the reagent.[1]
Q3: What is the general mechanism for the formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1] Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired pyrazole carbaldehyde.
Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Q4: What are the primary safety concerns with this reaction?
The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step, often involving ice, must be performed slowly and cautiously to manage the exothermic reaction.[1]
Q5: How is the progress of the reaction typically monitored?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate for analysis.[1][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the Vilsmeier-Haack formylation of pyrazoles.
Issue 1: Low or No Product Yield
A low or complete lack of product is a frequent issue. The following decision tree can guide your troubleshooting process.
Caption: Decision-making workflow for troubleshooting low product yield.
Causality & Solutions
-
Reagent Quality and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure that DMF is anhydrous and that POCl₃ is fresh. All glassware must be thoroughly dried. The use of anhydrous DMF is critical, as its absence can lead to failure in obtaining the desired 1H-pyrazole-4-carbaldehydes.[7]
-
Substrate Reactivity: The pyrazole ring must be sufficiently electron-rich to attack the Vilsmeier reagent.[8] Pyrazoles substituted with strong electron-withdrawing groups (e.g., nitro, cyano) may exhibit low reactivity.[9] In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be necessary, though this can also lead to side products.[9]
-
Reaction Temperature and Time: The optimal temperature depends on the substrate's reactivity.[5] For highly reactive pyrazoles, the reaction may proceed at 0-5 °C. Less reactive substrates may require heating, sometimes up to 70-90 °C for several hours.[10][11] It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.
-
Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent can significantly impact the yield. A common starting point is to use a 2 to 5-fold excess of the Vilsmeier reagent. For some substrates, increasing the excess of POCl₃ (e.g., to 10 equivalents) has been shown to dramatically improve the yield from 60% to 90%.[10]
Comparative Table of Reaction Conditions
| Pyrazole Substrate Type | Reagent Ratio (POCl₃:DMF:Pyrazole) | Temperature (°C) | Time (h) | Typical Yield | Reference |
| Electron-Rich (e.g., alkyl-substituted) | 2:excess:1 | 0 - 25 | 1 - 3 | Good to Excellent | [10] |
| Moderately Activated | 3:excess:1 | 25 - 70 | 2 - 6 | Moderate to Good | [10][11] |
| Electron-Deficient (e.g., halo-substituted) | 5:excess:1 | 70 - 120 | 2 - 24 | Low to Moderate | [9] |
| Hydrazone Precursors | 3:excess:1 | 80 - 90 | 4 - 20 | Good | [7] |
Issue 2: Poor Regioselectivity or Formation of Isomers
For unsymmetrically substituted pyrazoles, formylation can potentially occur at multiple positions. The Vilsmeier-Haack reaction on pyrazoles typically favors formylation at the C4 position due to electronic factors.[1][12]
Causality & Solutions
-
Electronic Effects: The regioselectivity is primarily governed by the electronic properties of the substituents on the pyrazole ring. Electron-donating groups will direct the electrophilic attack to the most electron-rich carbon, which is usually C4.
-
Steric Hindrance: Bulky substituents at positions adjacent to a potential formylation site can sterically hinder the approach of the Vilsmeier reagent, directing the formylation to a less hindered position.
-
N-Substitution: Unsubstituted N-H pyrazoles may fail to undergo formylation at the 4-position under standard conditions. N-alkylation or N-arylation is often a prerequisite for successful C4 formylation.[12]
Issue 3: Formation of Side Products
Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.
Causality & Solutions
-
Diformylation: Under harsh conditions or with highly activated substrates, diformylation can occur. This can be minimized by using milder conditions, shorter reaction times, and careful control of stoichiometry.
-
Chlorination: In some cases, particularly with pyrazolones as starting materials, chlorination of the pyrazole ring can occur alongside formylation.[9]
-
Decomposition: Prolonged heating or the presence of moisture can lead to the decomposition of both the Vilsmeier reagent and the pyrazole substrate. Careful monitoring by TLC is essential to stop the reaction once the starting material is consumed.
-
Hydroxymethylation: Long heating of DMF can generate small amounts of formaldehyde in situ, leading to hydroxymethylation as a side reaction.[9]
Issue 4: Difficulty in Product Isolation
The work-up and purification steps can be challenging.
Causality & Solutions
-
Product Solubility: The formylated pyrazole may have some solubility in the aqueous layer during extraction. To mitigate this, saturate the aqueous layer with NaCl (brine) to decrease its polarity and perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1]
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. Adding a small amount of brine or filtering the mixture through a pad of Celite® can help break the emulsion.[1]
-
Hydrolysis of the Iminium Intermediate: The hydrolysis of the iminium salt intermediate is a critical step. After quenching the reaction with ice/water, ensure the mixture is stirred for a sufficient period to allow for complete hydrolysis. Basification with a solution like NaOH or Na₂CO₃ is often required to neutralize the acidic medium and facilitate the release of the aldehyde.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
This protocol provides a general guideline and may require optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent (a solid may form).
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature or heat as required (monitor by TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Sahu, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4943. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]
-
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved from [Link]
-
MDPI. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sahu, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Goudarshivannanavar, B. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Srikrishna, D., & Dubey, P. K. (2014). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1943. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14353-14365. Retrieved from [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for the purification of heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1-ethyl-1H-pyrazole-3-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider before chromatography?
A: Understanding the properties of your target molecule is the foundation of a successful purification. This compound is a moderately polar compound due to the presence of the pyrazole ring and the aldehyde group. The pyrazole moiety itself is basic. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing issues like peak tailing. Furthermore, aldehydes can be sensitive to oxidation or degradation under certain conditions, such as prolonged exposure to acidic media or air.[1]
Q2: What is the recommended stationary phase for this purification?
A: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for purifying pyrazole derivatives.[2][3] However, due to the basic nature of the pyrazole nitrogen, acidic sites on the silica surface can lead to irreversible adsorption or peak tailing. If you encounter these issues, consider using deactivated (neutralized) silica gel or neutral alumina as an alternative stationary phase.[3]
Q3: How do I select an appropriate mobile phase (eluent) for TLC and column chromatography?
A: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[3] This Rf range typically translates to good separation on a column.
-
Starting Point: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5][6] Common starting ratios to test are 9:1, 4:1, and 7:3 (hexane:ethyl acetate).
-
Polarity Adjustment: If the compound remains at the baseline (Rf ≈ 0), increase the proportion of the polar solvent (ethyl acetate). If it runs with the solvent front (Rf ≈ 1), decrease the polar solvent concentration.
-
Alternative Solvents: For compounds that are difficult to separate, consider other solvent systems. Dichloromethane (DCM) can be used as a base solvent with small amounts of methanol for more polar compounds.[7]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline. Always optimize based on TLC analysis of your specific crude material.
-
TLC Analysis:
-
Dissolve a small sample of your crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain. Identify the spot corresponding to your product and calculate its Rf value. Adjust the solvent system to achieve an Rf of 0.2-0.4.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[2]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent, preferably the eluent itself or a slightly more polar one if necessary for solubility.[8]
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or nitrogen) to begin the flow.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
You may start with a less polar solvent system and gradually increase the polarity (gradient elution) if your mixture contains compounds of widely different polarities.[3][5]
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary Table
| Parameter | Recommendation / Observation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderately polar compounds.[2][3] |
| Alternative Phase | Neutral Alumina / Deactivated Silica | Use if severe peak tailing occurs due to the basicity of the pyrazole.[3] |
| Mobile Phase | Hexane / Ethyl Acetate Mixtures | Good starting point for many pyrazole derivatives.[4][5][6] |
| Target TLC Rf | 0.2 - 0.4 | Optimal range for good separation on a column.[3] |
| Loading Method | Dry Loading | Often provides sharper bands and better separation than wet loading.[8] |
Troubleshooting Guide (Q&A Format)
Problem: Poor Separation - Streaking or Overlapping Bands
Q: My compound is streaking down the TLC plate and the bands on my column are broad and overlapping. What is causing this?
A: This is a classic symptom of strong, undesirable interactions between your compound and the stationary phase, or column overloading.
-
Cause 1: Acidity of Silica Gel: The basic nitrogen atoms in the pyrazole ring can strongly adsorb to the acidic silanol (Si-OH) groups on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in a tail.
-
Solution: Deactivate the silica gel. This can be done by preparing your eluent with a small amount (0.1-1%) of a basic modifier like triethylamine (TEA).[2] The TEA will preferentially bind to the acidic sites on the silica, allowing your pyrazole to elute more symmetrically. Always perform a test TLC with the modified eluent first.
-
-
Cause 2: Column Overloading: Loading too much crude material for the column size will exceed the separation capacity of the stationary phase, leading to broad, overlapping bands.
-
Solution: As a general rule, use a silica-to-sample weight ratio of at least 30:1 to 50:1. If separation is difficult, increase this ratio to 100:1 or more.
-
Problem: Product Degradation or Low Recovery
Q: My final yield is very low, and I suspect the compound is degrading on the column. Is this possible?
A: Yes, degradation on silica is a known issue for sensitive compounds, including some aldehydes.[1][9]
-
Cause: Acidity and Residence Time: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[9] The longer your compound remains on the column (long residence time), the greater the chance of degradation. Aldehydes can also be susceptible to oxidation.[1]
-
Solution 1: Deactivate Silica: As mentioned above, adding a base like triethylamine can neutralize the silica and protect your compound.[2]
-
Solution 2: Increase Elution Speed: Use a slightly more polar solvent system (while maintaining separation) to decrease the time your compound spends on the column. Flash chromatography, which uses pressure to increase flow rate, is inherently better for sensitive compounds than slow gravity chromatography.
-
Solution 3: Use an Alternative Stationary Phase: If the problem persists, switch to a less acidic stationary phase like neutral alumina.[3]
-
Problem: Co-elution with an Impurity
Q: A stubborn impurity is co-eluting with my product. How can I improve the resolution?
A: Co-elution means the chosen solvent system is not adequately differentiating between your product and the impurity.
-
Cause: Insufficient Selectivity: The polarity of the eluent is not optimal for separating the two compounds.
-
Solution 1: Fine-tune the Solvent System: Try small, incremental changes to your solvent ratio. Sometimes a 5% change in the polar component can make a significant difference.
-
Solution 2: Change Solvent Selectivity: Instead of just adjusting polarity, change the nature of the solvents. For example, if you are using hexane/ethyl acetate, try switching to a dichloromethane/acetone or a toluene/ethyl acetate system. Different solvents interact with compounds in different ways, which can often resolve overlapping spots.
-
Solution 3: Gradient Elution: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[3][5]
-
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues when purifying this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. National Institutes of Health (NIH). Available at: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available at: [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. ResearchGate. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
Organically modified silica with pyrazole-3-carbaldehyde as a new sorbent for solid-liquid extraction of heavy metals. PubMed. Available at: [Link]
-
I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? ResearchGate. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
How to Column Aldehydes: A Comprehensive Guide. Caribbean Maritime University. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
common side products in the formylation of 1-ethylpyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the formylation of 1-ethylpyrazole. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction and minimize the formation of common side products.
Introduction to the Formylation of 1-Ethylpyrazole
The introduction of a formyl group onto the pyrazole ring is a critical transformation in the synthesis of many pharmaceutical intermediates and biologically active compounds. The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich N-substituted pyrazoles like 1-ethylpyrazole.[1][2] This electrophilic aromatic substitution reaction typically yields the desired 1-ethylpyrazole-4-carboxaldehyde. However, the reaction is not without its challenges, and the formation of side products can significantly impact yield and purity. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Core Concepts: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic chloroiminium salt then reacts with the electron-rich pyrazole ring.
Mechanism of Vilsmeier Reagent Formation
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during the formylation of 1-ethylpyrazole, focusing on the identification and mitigation of common side products.
Issue 1: Formation of a Di-formylated Side Product
Symptom: Your reaction mixture shows a significant amount of a second product with a higher molecular weight than the desired mono-formylated product, often identified as 1-ethylpyrazole-4,5-dicarboxaldehyde by mass spectrometry.
Causality: The pyrazole ring, being electron-rich, can undergo a second formylation, particularly at the C5 position, if the reaction conditions are too harsh or if an excess of the Vilsmeier reagent is used. The initial formylation at C4 deactivates the ring, but not always sufficiently to prevent a second substitution.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use of 1.1 to 1.5 equivalents of the Vilsmeier reagent is generally recommended to favor mono-formylation.
-
Temperature Management: Maintain a low reaction temperature. The formation of the Vilsmeier reagent should be done at 0-5 °C. The subsequent reaction with 1-ethylpyrazole should be started at a low temperature and only gently heated if the reaction is sluggish. High temperatures promote di-formylation.
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Data on Reaction Conditions and Product Distribution:
| Equivalents of Vilsmeier Reagent | Temperature (°C) | Reaction Time (h) | Mono-formylated Product (%) | Di-formylated Product (%) |
| 1.2 | 25 | 4 | ~90 | <5 |
| 1.2 | 60 | 4 | ~75 | ~20 |
| 2.5 | 25 | 4 | ~60 | ~35 |
| 2.5 | 60 | 8 | ~40 | ~55 |
Note: These are representative values and can vary based on specific substrate and reaction scale.
Mechanism of Di-formylation
Caption: Pathway showing the formation of the di-formylated side product.
Issue 2: Presence of Unreacted Starting Material
Symptom: TLC analysis shows a significant amount of the starting 1-ethylpyrazole remaining even after prolonged reaction times.
Causality: This issue can arise from several factors, including an inactive Vilsmeier reagent, insufficient reaction temperature, or a deactivated substrate.
Solutions:
-
Reagent Quality: Ensure that the DMF and POCl₃ are of high quality and anhydrous. The Vilsmeier reagent is moisture-sensitive and will decompose in the presence of water.[3] It is best to use freshly distilled reagents.
-
Reaction Temperature: While high temperatures can lead to side products, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed to completion. If the reaction is slow at room temperature, consider gentle heating (e.g., to 40-50 °C) while carefully monitoring for the formation of side products.
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is prepared correctly. The addition of POCl₃ to DMF should be slow and at a low temperature to ensure complete formation of the active species.
Issue 3: Formation of Chlorinated Side Products
Symptom: Mass spectrometry analysis of your crude product indicates the presence of a compound with a mass corresponding to a chloro-substituted pyrazole aldehyde.
Causality: In some cases, particularly with prolonged reaction times or at elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[4] For pyrazoles, this can lead to the formation of products like 1-ethyl-5-chloro-1H-pyrazole-4-carbaldehyde.
Solutions:
-
Minimize Reaction Time and Temperature: As with di-formylation, a shorter reaction time and lower temperature can help to suppress this side reaction.
-
Controlled Work-up: A careful and controlled aqueous work-up is crucial. The hydrolysis of the intermediate iminium salt should be done at a low temperature to minimize the potential for side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of 1-ethylpyrazole regioselective for the C4 position?
A1: The C4 position of the 1-substituted pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atom at position 2 withdraws electron density from C3 and C5, making C4 the preferred site for electrophilic substitution.[2]
Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
A2: Yes, other formylation methods like the Duff reaction exist. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium. However, it is generally less efficient for pyrazoles, often requiring harsher conditions and resulting in lower yields compared to the Vilsmeier-Haack reaction.[1]
Q3: My product seems to be water-soluble, making extraction difficult. What can I do?
A3: Formylated pyrazoles can have some solubility in the aqueous layer. To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" the organic product, driving it into the organic layer. Performing multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate is also recommended.[1]
Q4: I am observing the formation of a dark, tarry substance in my reaction. What is causing this?
A4: The formation of polymeric or tarry materials can occur, especially at higher temperatures or with prolonged reaction times. This is often due to the decomposition of the starting material, product, or the Vilsmeier reagent itself under the acidic reaction conditions. Using purified reagents and carefully controlling the reaction temperature are key to minimizing this issue.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Ethylpyrazole
This protocol provides a general guideline for the synthesis of 1-ethylpyrazole-4-carboxaldehyde. Optimization may be necessary for your specific experimental setup.
Materials:
-
1-Ethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. A white, viscous Vilsmeier reagent should form.
-
Formylation Reaction: Dissolve 1-ethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 1-ethylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-ethylpyrazole-4-carboxaldehyde.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
El-Mekabaty, A., & R. M. Mohareb. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Potapov, A. S., et al. (2005). Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. Russian Journal of General Chemistry, 75(10), 1629-1632. [Link]
-
Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of novel heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]
-
Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(5), 348-349. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. We will delve into the underlying chemistry of the most effective synthetic routes to provide actionable, field-proven insights.
Core Synthesis Protocol: Vilsmeier-Haack Cyclization-Formylation
The synthesis of this compound is most effectively achieved through a Vilsmeier-Haack reaction starting from a suitable hydrazone precursor. This method is often preferred due to its use of readily available reagents and generally good yields.[1][2] The reaction proceeds via an electrophilic cyclization and subsequent formylation.
Experimental Workflow
Below is a generalized workflow for the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
Reagents:
-
Propanal
-
Ethylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent system (e.g., Ethyl acetate/Hexane)
Protocol:
-
Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3-5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes until the salt (the Vilsmeier reagent) precipitates.[3][4]
-
Hydrazone Addition: Dissolve the precursor, propanal ethylhydrazone (1 equivalent), in a minimal amount of DMF or a chlorinated solvent like DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[1]
-
Workup - Hydrolysis: Cool the reaction mixture back to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[5]
-
Neutralization & Extraction: Carefully neutralize the acidic aqueous solution by the slow addition of a base like sodium bicarbonate or sodium carbonate until the pH is ~7-8. Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
Possible Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF for the best results. Moisture will quench the reagent, halting the reaction.
-
Insufficient Reagent Stoichiometry: The reaction often requires an excess of the Vilsmeier reagent to drive it to completion. A 2 to 5-fold excess of DMF and a 1.5 to 2-fold excess of POCl₃ relative to the hydrazone are common.[8]
-
Inadequate Reaction Temperature or Time: While the initial formation of the reagent is done at 0°C, the subsequent cyclization-formylation step requires heating. A temperature of 60-70°C is a good starting point.[1] If the reaction is sluggish, consider increasing the temperature to 80-90°C or extending the reaction time. Always monitor progress by TLC.
-
Substrate Reactivity: If your hydrazone precursor has strong electron-withdrawing groups, it may be too deactivated for the electrophilic Vilsmeier-Haack reaction to proceed efficiently.[8]
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve selectivity?
Possible Causes & Solutions:
-
Regioisomer Formation: While the reaction is generally regioselective, formylation at other positions on the pyrazole ring can occur, although this is less common with this specific pathway. The primary control over regioselectivity comes from the choice of the starting hydrazone.
-
Overheating and Decomposition: Pyrazoles and their precursors can be sensitive to high temperatures. Excessive heat (e.g., >120°C) can lead to decomposition and the formation of tarry byproducts.[8] Maintain careful temperature control throughout the reaction.
-
Side Reactions of the Aldehyde: The product aldehyde can potentially undergo further reactions under the reaction conditions. A clean and rapid workup procedure is essential to isolate the product before significant degradation occurs.
Q3: The workup procedure resulted in a dark, oily, or tar-like crude product that is difficult to purify. What is the cause?
Possible Causes & Solutions:
-
Polymerization/Degradation: This is a classic sign of decomposition, often caused by either excessive heat or a highly acidic workup environment.
-
Solution - Controlled Hydrolysis: When quenching the reaction, pour the reaction mixture into ice, not the other way around. This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.
-
Solution - Prompt Neutralization: Do not let the hydrolyzed mixture sit for extended periods in a highly acidic state. Neutralize it promptly but carefully (CO₂ evolution can cause foaming) to a pH of 7-8 before extraction.
Q4: I'm struggling with the final purification. The product co-elutes with impurities during column chromatography.
Possible Causes & Solutions:
-
Improper Solvent System: The polarity of your eluent system may not be optimal for separating the product from closely-related impurities. Systematically screen different solvent systems using TLC (e.g., varying ratios of ethyl acetate/hexane, or trying DCM/methanol).
-
Residual DMF: DMF has a high boiling point and can be difficult to remove completely. If present, it can interfere with chromatography. Before chromatography, ensure DMF is removed by washing the organic extract thoroughly with water and brine during the workup.
-
Product is an Oil: this compound may be a low-melting solid or an oil, making crystallization difficult. In this case, column chromatography is the primary method.[6] Ensure your silica gel is of good quality and properly packed. A second chromatographic pass may be necessary for very high purity.
Mechanism & Scientific Rationale
Understanding the reaction mechanism is key to effective troubleshooting. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich systems.[3]
Caption: Plausible mechanism for the Vilsmeier-Haack cyclization-formylation reaction.
The reaction is initiated by the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃.[1] The electron-rich hydrazone then attacks this electrophile, triggering a cyclization cascade that ultimately forms the aromatic pyrazole ring functionalized with an iminium group. This iminium salt is stable until aqueous workup, where it is readily hydrolyzed to the desired carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters I need to control for optimal yield and purity?
The three most critical parameters are:
-
Stoichiometry: Use an excess of the Vilsmeier reagent (2-5 equivalents).[8]
-
Temperature: Maintain low temperatures (0-5°C) during reagent formation and addition, followed by controlled heating (60-80°C) to drive the reaction.
-
Anhydrous Conditions: Strictly exclude moisture to prevent deactivation of the Vilsmeier reagent.
Q2: Are there alternative methods to synthesize this compound?
Yes, other methods exist, but they may have drawbacks.
-
Oxidation of 1-ethyl-1H-pyrazol-3-yl)methanol: This requires the prior synthesis of the corresponding alcohol, adding a step to the sequence. The oxidation step itself can sometimes lead to over-oxidation to the carboxylic acid if not carefully controlled.[9]
-
Metalation followed by formylation: Deprotonation of N-ethylpyrazole with a strong base (like n-BuLi) followed by quenching with a formylating agent (like DMF) can be used. However, this requires cryogenic temperatures and strictly inert conditions, and regioselectivity can be an issue.
Q3: How can I confirm the structure and purity of my final product?
Standard analytical techniques are sufficient:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure, showing the characteristic aldehyde proton signal (~9-10 ppm) and the correct integration and splitting patterns for the ethyl group and pyrazole ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl (C=O) stretch around 1670-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
| Parameter | Condition | Expected Yield | Purity Issues | Reference |
| Temperature | 60-70°C | Good to Excellent | Low risk of decomposition | [1] |
| >100°C | Variable; may decrease | High risk of tar/byproduct formation | [8] | |
| Reagent Ratio | ~2 eq. Vilsmeier reagent | Moderate | Potential for incomplete conversion | [8] |
| (POCl₃/DMF) | 3-5 eq. Vilsmeier reagent | Good to Excellent | Optimal for driving reaction to completion | [8] |
| Solvent | DMF (as reagent/solvent) | Good | High boiling point can complicate workup | [2] |
| Chlorinated (DCM, CHCl₃) | Good | Easier removal during workup | [6] | |
| Workup | Fast, controlled hydrolysis | High | Minimizes product degradation | [5] |
| Delayed neutralization | Lower | Increased risk of byproduct formation |
References
-
Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(5), 1434. [Link]
-
ResearchGate. (2023). Synthesis of pyrazole carbaldehydes. [Link]
-
Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27301-27335. [Link]
-
ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
-
Kauno technologijos universitetas. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Mali, P. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7247. [Link]
-
Journal of Advanced Scientific Research. (2021). A brief review on green synthesis of pyrazole derivatives and their pharmacological applications. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2014). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. youtube.com [youtube.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction of Pyrazoles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and troubleshooting strategies. My aim is to equip you with the practical knowledge needed to navigate this powerful synthetic transformation successfully.
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazoles.[1][2] These resulting pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[1][3] This guide will delve into the nuances of the workup procedure, offering solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt.[1][4] It is typically generated in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][4] This process is highly exothermic and must be conducted under strictly anhydrous conditions to prevent the reagent's decomposition.[1]
Q2: What are the primary safety concerns with this reaction?
The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive. It is imperative to perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The quenching step, often involving ice, should be executed slowly and cautiously to manage the exothermic reaction.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate.[1]
Q4: What is the mechanism of the Vilsmeier-Haack reaction on pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, forming an iminium salt intermediate.[2][5] Subsequent hydrolysis of this iminium salt during the aqueous workup yields the desired formylated pyrazole.[2][5]
Caption: Vilsmeier-Haack reaction mechanism on pyrazoles.
Standard Workup Procedure
A carefully executed workup is critical for isolating a pure product. The following is a generalized protocol that may require optimization for your specific substrate.
Step 1: Quenching the Reaction
-
Rationale: The primary goal of quenching is to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize any remaining reactive reagents.
-
Procedure:
-
Prepare a beaker with crushed ice or an ice-water slurry.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step, and a slow addition rate is crucial to control the temperature.
-
Continue stirring until all the ice has melted and the mixture has reached room temperature.
-
Step 2: pH Adjustment
-
Rationale: The solution will be acidic due to the byproducts of the reaction. Adjusting the pH is necessary to ensure the product is in a neutral, less water-soluble form for efficient extraction.
-
Procedure:
-
Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Be cautious as this will cause gas evolution (CO₂).
-
Step 3: Extraction
-
Rationale: This step separates the desired organic product from the aqueous phase.
-
Procedure:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent depends on the solubility of your product.
-
Combine the organic extracts.
-
Step 4: Washing and Drying
-
Rationale: This removes any residual water and inorganic salts from the organic phase.
-
Procedure:
-
Wash the combined organic layers with brine (saturated NaCl solution) to help break any emulsions and further dry the organic phase.[1]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Step 5: Solvent Removal and Purification
-
Rationale: This isolates the crude product, which is then purified.
-
Procedure:
Caption: General workup workflow for the Vilsmeier-Haack reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent. 3. Unsuitable reaction conditions. 4. Product is water-soluble. | 1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature if necessary.[8] 2. Use fresh, anhydrous DMF and POCl₃.[8] 3. The reaction is most effective on electron-rich pyrazoles.[2][9] For less reactive substrates, increasing the temperature or using a larger excess of the Vilsmeier reagent may be necessary.[6][7] 4. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer. Perform multiple extractions.[1] |
| Formation of a Tarry, Intractable Residue | 1. Overheating of the reaction. 2. Highly reactive substrate leading to polymerization. 3. Uncontrolled quenching of the reaction. | 1. Maintain careful temperature control throughout the reaction. 2. For very reactive substrates, consider milder conditions (e.g., lower temperature, shorter reaction time).[8] 3. Quench the reaction slowly by adding the reaction mixture to ice-cold water with vigorous stirring.[8] |
| Difficulty in Isolating the Product | 1. Emulsion formation during extraction. 2. Product is an oil and difficult to purify. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite®.[1] 2. If column chromatography is challenging, consider converting the product to a solid derivative for purification (e.g., a crystalline acid addition salt) and then regenerating the free pyrazole.[10][11] |
| Formation of Multiple Products (Isomers) | The substrate has multiple reactive sites for formylation. | The regioselectivity of the Vilsmeier-Haack reaction is influenced by both steric and electronic factors. To favor a specific isomer, you may need to modify the substrate by introducing blocking groups or adjust the reaction conditions (e.g., temperature, solvent).[8] Separation of isomers can often be achieved by careful column chromatography.[8] |
References
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. 2014. Available from: [Link]
-
Vilsmeier–Haack reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
- Popov AV, Kobelevskaya VA, Larina LI, Rozentsveig IB. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019;2019(6):1-14.
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube; 2021. Available from: [Link]
-
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. Available from: [Link]
- Dar AM, Shamsuzzaman. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. 2014;3(12):1104-1106.
- Joshi A, et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. 2015;7(2):1515-1522.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. 2021. Available from: [Link]
-
About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. 2021. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
-
Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]
- Popov AV, Kobelevskaya VA, Larina LI, Rozentsveig IB. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019;2019(6):1-14.
-
Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde [Video]. YouTube; 2020. Available from: [Link]
- Process for the purification of pyrazoles. Google Patents; 2011.
- Method for purifying pyrazoles. Google Patents; 2011.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. 2022. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting failed reactions of 1-ethyl-1H-pyrazole-3-carbaldehyde
Technical Support Center: 1-Ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for this compound (CAS No. 942319-16-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic aldehyde. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Foundational Knowledge & Initial Checks
Before troubleshooting specific reaction failures, it is crucial to ensure the integrity of the starting materials and the experimental setup. Failures often originate from foundational oversights rather than complex mechanistic issues.
FAQ 1: My reaction is sluggish or fails to initiate. What are the first things I should check?
This is a common issue that can often be resolved by systematically verifying your starting material and reaction conditions. We recommend a tiered approach to troubleshooting, starting with the simplest and most likely culprits.
Tier 1: Starting Material Integrity
-
Purity of this compound: The aldehyde group is susceptible to oxidation, especially if stored improperly. Over time, it can oxidize to the corresponding carboxylic acid.[1]
-
Verification Protocol: Run a quick ¹H NMR. The aldehyde proton should appear as a sharp singlet around 9.8-10.0 ppm. The presence of a broad peak elsewhere or the absence of the aldehyde peak indicates degradation. A simple TLC can also be useful; the carboxylic acid impurity will have a much lower Rf on silica gel.
-
-
Solvent Quality: Ensure your solvents are anhydrous, especially for moisture-sensitive reactions like Wittig olefination or Grignard additions.
-
Causality: Water can quench strong bases (e.g., n-BuLi, NaH), hydrolyze organometallic reagents, and participate in unwanted side reactions.
-
Tier 2: Reaction Environment
-
Inert Atmosphere: For many reactions, particularly those involving strong bases or organometallics, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent quenching by atmospheric oxygen or moisture.
-
Temperature Control: Verify the accuracy of your thermometer and reaction bath. Some reactions have a narrow optimal temperature window.
This initial diagnostic workflow can prevent significant loss of time and resources.
Caption: Initial troubleshooting workflow for failed reactions.
Section 2: Troubleshooting Specific Condensation Reactions
Condensation reactions are fundamental transformations for this aldehyde. Below, we address common failures in Knoevenagel and Wittig reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. Failures are often related to catalyst choice, water removal, or the electronic nature of the pyrazole ring.
FAQ 2: My Knoevenagel condensation with malononitrile is not going to completion. How can I improve the yield?
Answer: Incomplete conversion in Knoevenagel condensations is typically an issue of unfavorable equilibrium or insufficient catalyst activity.
-
Understanding the Mechanism: The pyrazole ring is an electron-rich heterocycle. The N2 nitrogen atom is basic and can be protonated under acidic conditions, while the overall ring system can donate electron density, which slightly deactivates the aldehyde carbonyl towards nucleophilic attack compared to a simple benzaldehyde.[2] The reaction is reversible, and the removal of water is crucial to drive it to completion.
-
Troubleshooting Steps:
-
Catalyst Choice: While simple bases like piperidine or glycine can work, they can be slow.[3] Consider using a more effective catalyst system. Ammonium carbonate has been shown to be a mild and efficient catalyst for this transformation in aqueous media.[4]
-
Water Removal: If running in an organic solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove the water byproduct. This is a classic application of Le Châtelier's principle to drive the reaction forward.
-
Solvent System: For some substrates, a water-ethanol mixture can be surprisingly effective, especially with a catalyst like ammonium carbonate.[4] The optimal solvent depends on the solubility of your specific active methylene compound.
-
Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq), your active methylene compound (1.1 eq), and a solvent (e.g., Toluene, 5 mL per mmol of aldehyde).
-
Add the catalyst. For example, use piperidine (0.1 eq) with a catalytic amount of acetic acid (0.05 eq).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.[5]
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis. With heterocyclic aldehydes, issues can arise from ylide instability, base selection, and the electrophilicity of the carbonyl.
FAQ 3: I am attempting a Wittig reaction, but I only see recovered starting material. What is going wrong?
Answer: This is a classic sign that your phosphonium ylide is either not forming or is decomposing before it can react with the aldehyde. The choice of base is paramount.
-
Understanding Ylide Formation: The ylide is formed by deprotonating the corresponding phosphonium salt. The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides (from simple alkyl halides), a very strong base like n-BuLi or NaH is required.[6][7]
-
Potential Pitfalls & Solutions:
-
Base Incompatibility: If your phosphonium salt has other acidic protons, the base may be consumed elsewhere. However, for a standard (methoxymethyl)triphenylphosphonium chloride, this is unlikely. The most common error is using too weak a base (e.g., KOtBu might be insufficient for less acidic salts, though it often works).[8]
-
Ylide Instability: Non-stabilized ylides are highly reactive and can decompose, especially at room temperature. It's crucial to form the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde promptly.[8][9]
-
Order of Addition: A common procedural error is adding the base to the aldehyde and phosphonium salt mixture. The correct procedure is to pre-form the ylide by adding the base to the phosphonium salt suspension in an anhydrous solvent like THF, and then adding the aldehyde solution.[6] In some cases of unstable ylides, generating the ylide in the presence of the aldehyde can be beneficial.[8]
-
Caption: Troubleshooting workflow for failed Wittig reactions.
Section 3: Reductive Amination & Purification
FAQ 4: My reductive amination is giving a complex mixture of products. How can I improve selectivity?
Answer: Reductive amination is a two-step, one-pot process: imine formation followed by reduction. A complex product mixture suggests that the reducing agent is acting non-selectively or that side reactions are occurring.
-
Causality and Selectivity: The key is to use a reducing agent that is selective for the iminium ion and does not readily reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason. It is milder than NaBH₄ and is particularly effective at reducing the protonated imine intermediate in situ.[10]
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reagent | Typical Solvent(s) | pH Condition | Selectivity for Imine/Iminium | Common Issues |
| NaBH₃(OAc) (STAB) | DCE, THF, CH₃CN | Mildly Acidic | Excellent | Can be slow with sterically hindered substrates. |
| NaBH₄ | Alcohols (MeOH, EtOH) | Neutral/Basic | Moderate | Can reduce the starting aldehyde, leading to byproduct. |
| NaBH₃CN | Alcohols, H₂O | Acidic | Good | Highly toxic (releases HCN at low pH). |
| H₂ / Catalyst (Pd/C, etc.) | Alcohols, EtOAc | Neutral | Excellent | May reduce other functional groups (alkenes, etc.). |
-
Troubleshooting Protocol:
-
Switch to STAB: If you are using NaBH₄, switch to sodium triacetoxyborohydride (STAB).
-
Control pH: Imine formation is often catalyzed by mild acid (e.g., acetic acid). This also helps form the iminium ion, which is the species reduced by STAB.
-
Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton and appearance of the imine C-H proton). Allow sufficient time for this step.
-
FAQ 5: I've successfully synthesized my pyrazole derivative, but purification by column chromatography is difficult. What are my options?
Answer: Purification of pyrazole derivatives can be challenging due to their basicity and polarity.
-
Column Chromatography Additives: The basic N2 atom of the pyrazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the acidic sites on the silica and improve peak shape.
-
-
Acid-Base Extraction: If your product is sufficiently basic, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.
-
Crystallization as a Salt: For highly crystalline products, forming a salt can be an excellent purification method. Dissolving the crude pyrazole in a suitable solvent and adding an acid (like HCl in ether, or an organic acid) can precipitate the corresponding acid addition salt in high purity.[11][12]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Shaanxi Cuikang Medical Technology Co., LTD. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Slideshare. (2022). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Journal of Organic Chemistry. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
KTU ePubl. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
YouTube. (2021). Pyrazoles Syntheses, reactions and uses. Retrieved from [Link]
-
Molecules. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ineosopen.org [ineosopen.org]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for 1-ethyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile reagent. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the stability of its derivatives is paramount for successful and reproducible research.[1][2] This document provides a comprehensive overview of the stability of this compound under various reaction conditions, potential degradation pathways, and recommended protocols for its use and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactivity of the aldehyde functional group and the pyrazole ring itself. The aldehyde is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic attack. The pyrazole ring is generally stable but can be sensitive to extreme pH conditions and photodegradation.[3]
Q2: How should I store this compound?
A2: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[4][5] The container should be tightly sealed to prevent moisture ingress.
Q3: Can I use this compound in aqueous solutions?
A3: While moderately soluble in water, prolonged exposure to aqueous environments, especially under non-neutral pH, can lead to hydrolysis or other degradation pathways. It is advisable to prepare aqueous solutions fresh and use them promptly. For reactions requiring anhydrous conditions, ensure solvents are thoroughly dried.
Q4: Is this compound compatible with strong oxidizing or reducing agents?
A4: No, this compound is generally not compatible with strong oxidizing or reducing agents. Strong oxidants will convert the aldehyde to a carboxylic acid, while strong reducing agents will reduce it to the corresponding alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a reaction | Degradation of the starting material. | Confirm the purity of your this compound using NMR or HPLC before use. Ensure your reaction conditions are compatible with the stability profile of the compound (see detailed stability sections below). |
| Formation of an unexpected carboxylic acid byproduct | Oxidation of the aldehyde. | Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. Avoid exposure to air and light. |
| Formation of an unexpected alcohol byproduct | Reduction of the aldehyde. | Ensure no unintended reducing agents are present in your reaction mixture. Some reagents can have reducing impurities. |
| Reaction mixture turns dark or shows multiple spots on TLC | General decomposition. | Re-evaluate the reaction temperature, pH, and solvent. Consider performing the reaction at a lower temperature and under neutral pH conditions if possible. |
| Inconsistent results between batches | Variability in the quality of the starting material or storage conditions. | Always source high-purity starting material and adhere to strict storage and handling protocols. Qualify new batches of the reagent before use in critical experiments. |
In-Depth Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of other reagents.
pH Stability
The pyrazole ring is generally stable under neutral conditions. However, both strongly acidic and basic conditions can promote degradation.
-
Acidic Conditions: Under strong acidic conditions, the pyrazole ring can be protonated, which may lead to ring-opening or other rearrangements, although this is generally less common than for other heterocyclic systems. More likely is the acid-catalyzed addition of nucleophiles to the aldehyde.
-
Basic Conditions: Strong bases can deprotonate the pyrazole ring or catalyze side reactions of the aldehyde group. Aldehydes lacking an α-hydrogen, like this one, can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction that yields the corresponding alcohol and carboxylic acid.
Thermal Stability
While specific data for this compound is limited, pyrazole derivatives are generally thermally stable at moderate temperatures. However, elevated temperatures can accelerate degradation, especially in the presence of other reactive species. It is advisable to conduct reactions at the lowest effective temperature.
Photostability
Pyrazole derivatives can be susceptible to photodegradation.[6] Exposure to UV light can lead to the formation of radical species and subsequent decomposition. It is recommended to protect the compound and its solutions from light by using amber glassware or by wrapping containers in aluminum foil.
Reactivity with Common Reagents
-
Oxidizing Agents: The aldehyde group is readily oxidized to the corresponding carboxylic acid by common oxidizing agents such as potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC), and even atmospheric oxygen over time.[7]
-
Reducing Agents: The aldehyde is susceptible to reduction to the primary alcohol by reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9]
-
Nucleophiles: The aldehyde carbonyl is electrophilic and will react with a wide range of nucleophiles, including amines, Grignard reagents, and organolithium compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[3][10][11][12][13]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solid sample of the compound at 60°C for 48 hours. Dissolve in acetonitrile to the stock solution concentration.
-
Photolytic Stress: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7). A typical starting gradient could be 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation study.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualization of Key Concepts
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2018). Physical Chemistry Chemical Physics. Retrieved from [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
- Forced Degradation – A Review. (2022). Journal of Pharmaceutical Sciences and Research.
- Forced degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmaceutica Analytica Acta.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis.
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (2025). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
-
1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2021). MDPI.
- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2022). New Journal of Chemistry.
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2016). Semantic Scholar.
- This compound (C6H8N2O). (n.d.). PubChemLite.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2023). ACS Omega.
-
1H-Pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
- Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.
- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). Chemical Papers.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2015). Arkivoc.
- Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. (2025). Benchchem.
- Lithium aluminium hydride. (n.d.). Wikipedia.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
-
1-Ethyl-1H-pyrazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2018). Scientific Reports.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2021). MDPI.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2022).
- 1H-Pyrazole-3-carbaldehyde. (n.d.). Sigma-Aldrich.
- This compound SDS, 942319-16-6 Safety D
- A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. medcraveonline.com [medcraveonline.com]
- 12. longdom.org [longdom.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support guide for the purification of 1-ethyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt procedures to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue after synthesis. Is this normal?
A: Yes, this is a very common observation, especially if the synthesis was performed using a Vilsmeier-Haack formylation reaction. The Vilsmeier-Haack reagent is typically generated from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF)[1][2]. The crude product is often contaminated with residual high-boiling DMF and dark, polymeric byproducts formed under the reaction conditions. The oily nature is primarily due to the DMF, while the color indicates the presence of complex impurities.
Q2: I performed a standard aqueous workup, but the yield is very low and the product is still impure. Why?
A: this compound has moderate water solubility due to the presence of the polar aldehyde group and the nitrogen atoms in the pyrazole ring, which can hydrogen bond with water. During a simple aqueous/organic extraction, a significant amount of the product can be lost to the aqueous phase, leading to low recovery. Furthermore, many polar impurities from the reaction may co-extract with the product into the organic layer.
Q3: Can I directly purify the crude product using silica gel column chromatography?
A: While possible, it is highly discouraged for a crude product from a Vilsmeier-Haack reaction. The aldehyde group can interact with the acidic silica gel, sometimes leading to streaking or partial decomposition. More importantly, the large amount of residual DMF will interfere with the chromatography, leading to poor separation and contamination of fractions. A preliminary purification step to remove the bulk of the impurities is strongly recommended.
Q4: What are the most likely impurities I need to remove?
A: The impurity profile depends on the synthetic route, but for a typical Vilsmeier-Haack synthesis, you should anticipate:
-
Unreacted Starting Material: 1-ethyl-1H-pyrazole.
-
Regioisomer: 1-ethyl-1H-pyrazole-5-carbaldehyde, although formylation at the 3-position is often favored depending on the specific reaction conditions.
-
Vilsmeier Reagent Residues: N,N-Dimethylformamide (DMF) and hydrolysis products of POCl₃.
-
Polymeric Byproducts: High molecular weight, often colored, materials formed from side reactions.
Part 2: Troubleshooting Guide: From Symptoms to Solutions
Use this guide to diagnose and resolve specific issues observed during your purification process.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Product is a non-solidifying oil, even after solvent removal. | High concentration of residual DMF or other high-boiling solvents. | Solution: Perform an acid-base workup (see Protocol A). The pyrazole nitrogen is basic and can be protonated to form a water-soluble salt, allowing the non-basic DMF to be washed away with an organic solvent. Subsequent neutralization will recover the product. |
| Final product has a persistent yellow or brown tint after chromatography. | Co-elution of a colored, non-polar impurity or partial product degradation on silica. | Solution 1: Treat a solution of the product in an organic solvent (e.g., ethyl acetate) with a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. This adsorbs many colored impurities. Solution 2: Consider using a less acidic stationary phase like neutral alumina for chromatography. |
| ¹H NMR shows broad peaks or an incorrect integration ratio for the aldehyde proton. | Presence of paramagnetic impurities or potential formation of hydrates/hemiacetals if protic solvents were used in the final steps. | Solution: Ensure the product is rigorously dried under high vacuum. If using NMR solvents like methanol-d₄, exchange to an aprotic solvent like CDCl₃ or DMSO-d₆. Re-purify by recrystallization to remove trace impurities. |
| Low recovery after acid addition salt crystallization (Protocol A). | The chosen acid did not form a readily crystallizable salt. The salt is too soluble in the chosen solvent system. Incomplete neutralization upon recovery. | Solution: Experiment with different acids (e.g., HCl, H₂SO₄, oxalic acid). Ensure the solvent for crystallization is one in which the salt is poorly soluble (e.g., isopropanol, diethyl ether). When neutralizing, ensure the pH is >8 to fully deprotonate the pyrazolium salt. |
Part 3: In-Depth Purification Protocols
These protocols provide detailed, step-by-step instructions for purifying this compound, grounded in established chemical principles.
Workflow Overview: A Logic-Driven Approach
The most robust purification strategy involves a multi-step process that first removes bulk impurities and then refines the product to high purity. This workflow minimizes product loss and ensures a high-quality final material.
Caption: Recommended workflow for purifying this compound.
Protocol A: Purification via Acid Addition Salt Crystallization
This method leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities. The formation of a crystalline salt is an effective purification technique described for various pyrazole compounds[3][4].
Rationale: The lone pair of electrons on the N2 nitrogen of the pyrazole ring is basic and can be protonated by a strong acid. This forms a pyrazolium salt, which often has vastly different solubility properties than the free base, allowing for separation by crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Isopropanol or a mixture of diethyl ether and ethanol are good starting points.
-
Acidification: While stirring, slowly add a solution of a strong acid (e.g., concentrated HCl, or sulfuric acid in isopropanol) dropwise. Monitor for the formation of a precipitate. The goal is to add at least one molar equivalent of acid relative to the estimated amount of pyrazole.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystal formation.
-
Isolation of Salt: Collect the crystalline acid addition salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Validation Checkpoint: The filtered solid should be a significantly lighter color than the crude starting material. A small sample can be analyzed by ¹H NMR to check for the absence of DMF signals.
-
-
Liberation of Free Base: Suspend the collected salt in water and add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) until the pH of the solution is >8. Stir until all the solid has dissolved.
-
Extraction: Extract the aqueous solution three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified, solid this compound.
Protocol B: Final Purification by Recrystallization
This is the preferred method for final purification if the product obtained from Protocol A is a solid with relatively high purity (>90%).
Rationale: Recrystallization separates the target compound from impurities based on differences in their solubility in a specific solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A good starting point for this compound is a mixture of hexanes and ethyl acetate, or isopropanol.
-
Dissolution: Place the solid product in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to induce maximum crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol C: Final Purification by Column Chromatography
Use this method if recrystallization fails or if you need to separate close-eluting isomers.
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity.
-
Pro-Tip: Use thin-layer chromatography (TLC) to determine the optimal eluent system before running the column. The target compound should have an Rf value of approximately 0.25-0.35 for good separation.
-
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Part 4: Purity Assessment
Confirming the purity of the final product is a critical final step.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. The spectrum should show sharp peaks corresponding to the ethyl group, the pyrazole ring protons, and a characteristic singlet for the aldehyde proton around 9.8-10.0 ppm. The integration should match the expected proton count.
-
HPLC (High-Performance Liquid Chromatography): An excellent method for quantitative purity assessment. A pure sample should show a single major peak.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying any volatile impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
References
- DE102009060150A1 - Process for the purification of pyrazoles.
- WO2011076194A1 - Method for purifying pyrazoles.
-
Rasayan J. Chem. - SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
Arkivoc - Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
PubChem - this compound. [Link]
-
Arkivoc - Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate - Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Molecules - Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
-
RSC Advances - Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Organic Chemistry Portal - Vilsmeier-Haack Reaction. [Link]
-
Molecules - 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Arkivoc - Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
Introduction:
Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde. This valuable heterocyclic aldehyde is a key building block in pharmaceutical and agrochemical research.[1] While its synthesis, typically via the Vilsmeier-Haack reaction, is well-established on a lab scale, transitioning to pilot or production scale introduces a host of challenges.[2] These can range from thermal safety and reaction kinetics to work-up and purification difficulties.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to empower you to anticipate, diagnose, and resolve the common issues encountered during the scale-up of this important synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your scale-up experiments. Each entry details potential causes and provides actionable solutions.
Question 1: My yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix this?
Answer: A drop in yield upon scale-up is a classic process chemistry problem. The root cause often lies in physical parameters that do not scale linearly. Let's break down the potential culprits:
-
Cause A: Inefficient Mixing & Mass Transfer:
-
Explanation: In a small flask, magnetic stirring is sufficient to maintain a homogenous reaction mixture. In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This is particularly critical during the formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole, which can lead to side product formation.
-
Solution:
-
Reactor & Impeller Choice: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., pitched-blade turbine or anchor) that provides good top-to-bottom turnover. Baffles within the reactor are crucial to prevent vortexing and improve mixing efficiency.
-
Stirring Speed: Determine the optimal stirring speed. This may require some experimentation or modeling (e.g., calculating tip speed) to ensure you are in a turbulent mixing regime without introducing excessive shear.
-
-
-
Cause B: Poor Temperature Control (Exotherm Management):
-
Explanation: The formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic.[3][4][5] A larger batch has a smaller surface-area-to-volume ratio, making it much harder to dissipate heat. An uncontrolled temperature spike can decompose the Vilsmeier reagent and promote side reactions.[6]
-
Solution:
-
Controlled Addition: Add the POCl₃ dropwise to the DMF at a rate that allows the reactor's cooling system to maintain the target temperature (typically 0-10 °C).[2] Using a syringe pump or a dosing pump is essential for controlled addition at scale.
-
Reverse Addition: Consider adding the substrate (1-ethyl-1H-pyrazole) dissolved in a solvent to the pre-formed Vilsmeier reagent. Alternatively, a "co-feed" or in-situ generation approach, where POCl₃ is added to a mixture of the substrate and DMF, can prevent the accumulation of the unstable Vilsmeier intermediate.[3][5]
-
Calorimetry Data: For large-scale production, performing reaction calorimetry (RC1) studies is highly recommended to understand the heat flow and thermal risks associated with the process.[3][4]
-
-
-
Cause C: Inefficient Quench and Work-up:
-
Explanation: Quenching a large volume of reactive Vilsmeier reagent can be hazardous if not done correctly. Dumping the reaction mixture into an ice/base solution can cause localized pH and temperature spikes, potentially degrading the aldehyde product. Furthermore, product isolation can be complicated by emulsion formation.
-
Solution:
-
Controlled Quench: Use a "reverse quench" by slowly adding the cold aqueous base (e.g., sodium carbonate solution) to the reaction mixture with vigorous stirring and cooling. This maintains better control over the exotherm and pH.
-
Extraction & Phase Separation: To combat emulsions, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion and "salt out" the product into the organic layer.[7] Multiple extractions with a suitable solvent like dichloromethane (DCM) or ethyl acetate are recommended.[2][8]
-
-
Question 2: I'm observing a significant new impurity in my crude product after scale-up. What could it be?
Answer: The appearance of new impurities often points to side reactions favored by the conditions of a larger scale, such as longer reaction times or higher temperatures.
-
Potential Impurity A: Over-formylation or Di-formylation Products:
-
Explanation: While formylation of 1-substituted pyrazoles strongly favors the C4 position, prolonged reaction times or excessive temperatures can sometimes lead to reaction at other positions, although this is less common for this specific substrate.[9]
-
Troubleshooting:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress closely using in-process controls (IPC) like HPLC or TLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
-
-
-
Potential Impurity B: Products from Reaction with Solvent:
-
Explanation: At elevated temperatures, the highly reactive Vilsmeier reagent can react with DMF itself, leading to complex impurities.[2]
-
Troubleshooting: Maintain the lowest effective reaction temperature and minimize the overall reaction time.
-
-
Potential Impurity C: Hydroxymethylation or Chlorination Side Products:
-
Explanation: Some studies on substituted pyrazoles have shown that under Vilsmeier-Haack conditions, side reactions like hydroxymethylation (from formaldehyde generated by DMF decomposition) or chlorination of susceptible functional groups can occur.[10]
-
Troubleshooting: Characterize the impurity thoroughly (LC-MS, NMR) to identify its structure. This will provide clues to the side reaction pathway and help in devising a strategy to mitigate it, such as temperature control or reagent stoichiometry adjustments.
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical safety considerations for scaling up the Vilsmeier-Haack reaction?
A1: Safety is paramount. The Vilsmeier-Haack reaction involves several hazards that are amplified at scale:
-
Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[11][12][13][14]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system.[11][12] Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (e.g., neoprene), chemical splash goggles, a face shield, and a lab coat.[12][13] Ensure eyewash stations and safety showers are immediately accessible.[12]
-
Storage: Store POCl₃ under an inert atmosphere (e.g., nitrogen) away from moisture and incompatible materials like bases, alcohols, and metals.[11][12]
-
-
Thermal Runaway: As discussed in the troubleshooting section, the exotherm from forming the Vilsmeier reagent is a major risk.[3][4][5][6] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Mitigation: Implement strict controls on the addition rate of POCl₃, use a robust cooling system, and ensure emergency quenching procedures are in place. For commercial scale, a thorough process hazard analysis (PHA) is mandatory.
-
-
Quenching: The quenching step is also highly exothermic and releases gas. It must be performed slowly and with vigorous stirring and cooling to prevent splashing and uncontrolled pressure buildup.
Q2: What is the recommended general protocol for the scale-up synthesis?
A2: The following is a generalized protocol that should be optimized for your specific equipment and scale.
Table 1: Key Process Parameters & Recommendations
| Parameter | Lab Scale (e.g., 500 mL flask) | Pilot Scale (e.g., 50 L reactor) | Key Considerations |
| Reagents | 1-ethyl-1H-pyrazole, POCl₃, Anhydrous DMF | 1-ethyl-1H-pyrazole, POCl₃, Anhydrous DMF | Ensure all reagents are anhydrous. Water reacts with POCl₃ and the Vilsmeier reagent.[7][15] |
| Vilsmeier Reagent Formation | Add POCl₃ dropwise to DMF at 0-5 °C with magnetic stirring. | Add POCl₃ via dosing pump to DMF at 0-10 °C with efficient overhead stirring. | Maintain strict temperature control. Monitor internal temperature probes.[2][8] |
| Substrate Addition | Add pyrazole solution dropwise to the cold Vilsmeier reagent. | Add pyrazole solution via dosing pump at a controlled rate, maintaining 0-10 °C. | Controlled addition prevents exotherm spikes. |
| Reaction Temperature | Warm to RT, then heat to 40-70 °C. | Heat to 40-70 °C using reactor jacket. | Monitor via HPLC/TLC until starting material is consumed.[2][16] Avoid prolonged heating. |
| Work-up (Quench) | Pour reaction mixture onto crushed ice and aqueous NaHCO₃/NaOH. | Slowly add cold aqueous Na₂CO₃/NaOH solution to the cooled reaction mixture. | "Reverse quench" offers better temperature and pH control.[2] |
| Purification | Flash column chromatography. | Vacuum distillation or Crystallization (if a suitable salt can be formed). | Chromatography is generally not economical at scale.[2] Distillation or crystallization are preferred methods.[2][17] |
Q3: What are the best analytical methods for monitoring the reaction and ensuring final product quality?
A3: A robust analytical package is crucial for process control and quality assurance.
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The preferred method for monitoring the disappearance of the starting material (1-ethyl-1H-pyrazole) and the appearance of the product. It can also quantify the formation of major byproducts.
-
TLC (Thin-Layer Chromatography): A quick, qualitative method for tracking reaction progress, especially during initial development.
-
-
Final Product Characterization:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and identifies impurities.
-
GC-MS/LC-MS (Gas/Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and helps in identifying trace impurities.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups, particularly the aldehyde carbonyl stretch (~1680 cm⁻¹).[16]
-
Purity Assay (by HPLC or qNMR): Quantifies the purity of the final product, which is essential for regulatory filings and ensuring batch-to-batch consistency.
-
Visualized Workflows
Troubleshooting Low Yield
The following diagram provides a logical workflow for diagnosing the root cause of low product yield during scale-up.
Caption: A decision tree for troubleshooting low yield in the synthesis.
General Scale-Up Workflow
This diagram outlines the key stages of the scaled-up synthesis process, from reagent preparation to final product isolation.
Caption: A streamlined workflow for the scale-up synthesis process.
References
-
U. J. R. U. E. M. F. P. A. M. H. Stoessel, "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline," Organic Process Research & Development, 2005. [Link]
-
Miyake, A., et al. "Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate." ResearchGate, 2005. [Link]
-
"Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Publications." ACS Publications. [Link]
-
"Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ResearchGate." ResearchGate. [Link]
-
"Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline." Semantic Scholar. [Link]
-
Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Semantic Scholar, 2018. [Link]
-
"Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH." National Institutes of Health. [Link]
-
"III Analytical Methods." Japan International Cooperation Agency. [Link]
-
"Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate." ResearchGate. [Link]
-
"Phosphorus Oxychloride | Air Liquide Malaysia." Air Liquide. [Link]
-
"Pyrazole synthesis - Organic Chemistry Portal." Organic Chemistry Portal. [Link]
-
Tumkevičius, S., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." KTU ePubl, 2011. [Link]
-
"REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." Journal of Pharmaceutical and Scientific Innovation. [Link]
- "WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
"Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline." Pharmaguideline. [Link]
-
"ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES." HETEROCYCLES, 2003. [Link]
-
"Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate." ResearchGate. [Link]
-
"(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate." ResearchGate. [Link]
-
"1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem." PubChem. [Link]
-
"3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI." MDPI. [Link]
-
"3 - Organic Syntheses Procedure." Organic Syntheses. [Link]
-
"Vilsmeier-Haack Reaction - NROChemistry." NROChemistry. [Link]
-
"(PDF) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - ResearchGate." ResearchGate. [Link]
-
"Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit." Reddit. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. my.airliquide.com [my.airliquide.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. reddit.com [reddit.com]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this chemical transformation, ensuring a successful and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, most commonly via the Vilsmeier-Haack formylation of 1-ethylpyrazole, is a well-established yet nuanced process. The primary challenge in this synthesis is not the reaction's feasibility but controlling the formation of byproducts, which can complicate purification and reduce yields. This guide will focus on the Vilsmeier-Haack approach, addressing the common issues encountered and providing practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially scalable method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 1-ethylpyrazole, using a Vilsmeier reagent.[1][2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This preparation is exothermic and should be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.[4]
Q3: What are the main byproducts I should expect in this synthesis?
The most significant byproduct is the regioisomer, 1-ethyl-1H-pyrazole-5-carbaldehyde . The Vilsmeier-Haack reaction on 1-ethylpyrazole can lead to formylation at both the C3 and C5 positions of the pyrazole ring. Other less common byproducts may include starting material (unreacted 1-ethylpyrazole) and potentially trace amounts of chlorinated or hydroxymethylated pyrazoles if the reaction conditions are not well-controlled.
Q4: Why is a mixture of 3- and 5-carbaldehyde isomers formed?
The formation of regioisomers is a result of the competing electrophilic attack at the C3 and C5 positions of the 1-ethylpyrazole ring. The regioselectivity is influenced by a combination of steric and electronic factors. The N-ethyl group exerts both an electron-donating effect, activating the ring for electrophilic substitution, and a steric hindrance effect. The precise ratio of isomers can be sensitive to reaction conditions such as temperature and the stoichiometry of the reagents.
Q5: How can I confirm the identity and purity of my product?
A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) is useful for monitoring the reaction progress and assessing the presence of byproducts. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the components of the reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
-
Degradation of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is of high quality. The reagent should be prepared fresh for each reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures may lead to more byproduct formation.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to low conversion.
-
Solution: A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often used to ensure complete consumption of the starting pyrazole.
-
-
Issues During Work-up: The product may be lost during the extraction process.
-
Solution: The formylated pyrazoles can have some water solubility. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and improve extraction efficiency into the organic phase. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.
-
Problem 2: High Percentage of the 1-Ethyl-1H-pyrazole-5-carbaldehyde Isomer
Possible Causes & Solutions
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired C3 product.
-
Solution: Maintain a low and consistent temperature during the addition of the 1-ethylpyrazole to the Vilsmeier reagent. Experiment with running the reaction at a lower temperature for a longer duration.
-
-
Steric Hindrance: While the ethyl group is relatively small, it can still influence the direction of the electrophilic attack.
-
Solution: Altering the solvent or the formylating agent (though less common) could potentially influence the steric environment around the pyrazole ring, but this would require significant process development. For practical purposes, focusing on temperature control is the most straightforward approach.
-
Problem 3: Difficulty in Separating the 3- and 5-Carbaldehyde Isomers
Possible Causes & Solutions
-
Similar Polarity: The two regioisomers often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
High-Performance Column Chromatography: Utilize a high-resolution silica gel and a carefully optimized eluent system. A shallow solvent gradient can improve separation.
-
Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system may be an effective purification method. This relies on slight differences in the solubility of the two isomers.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option.
-
-
Problem 4: Presence of Unidentified Impurities
Possible Causes & Solutions
-
Incomplete Hydrolysis of the Iminium Salt Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium salt intermediate to the aldehyde. Incomplete hydrolysis can lead to impurities.
-
Solution: Ensure the quenching and hydrolysis step is performed thoroughly. This usually involves pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Stirring for a sufficient period during hydrolysis is crucial.
-
-
Side Reactions: At elevated temperatures or with prolonged reaction times, other side reactions can occur.
-
Solution: Adhere to the optimized reaction temperature and time. Analyze the impurities by MS and NMR to identify their structures, which can provide clues about the side reactions occurring.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-Ethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-ethylpyrazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Once the ice has melted, neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture contamination | Use anhydrous reagents and an inert atmosphere. |
| Incomplete reaction | Extend reaction time or slightly increase temperature; monitor by TLC. | |
| Product loss during work-up | Use brine to improve extraction; perform multiple extractions. | |
| High 5-isomer % | High reaction temperature | Maintain low temperature (0-5 °C) during addition and initial reaction. |
| Difficult Separation | Similar polarity of isomers | Employ high-performance column chromatography or fractional crystallization. |
| Other Impurities | Incomplete hydrolysis | Ensure thorough quenching and neutralization with extended stirring. |
¹H and ¹³C NMR Data for Isomer Identification:
-
This compound:
-
¹H NMR (CDCl₃, δ): ~9.9 (s, 1H, CHO), ~7.4 (d, 1H, pyrazole-H), ~6.8 (d, 1H, pyrazole-H), ~4.2 (q, 2H, CH₂), ~1.5 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~185 (CHO), ~140 (C), ~135 (CH), ~110 (CH), ~45 (CH₂), ~15 (CH₃).
-
-
1-Ethyl-1H-pyrazole-5-carbaldehyde:
-
¹H NMR (CDCl₃, δ): ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, pyrazole-H), ~6.4 (d, 1H, pyrazole-H), ~4.5 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~184 (CHO), ~142 (C), ~138 (CH), ~112 (CH), ~50 (CH₂), ~15 (CH₃).
-
(Note: Exact chemical shifts may vary depending on the solvent and instrument.)
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: General workflow of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
Caption: Decision-making process for troubleshooting low product yield.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000 , 49, 1–330. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Optimization of Derivatization Reactions for 1-Ethyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support guide for the derivatization of 1-ethyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde as a key building block. Our goal is to provide practical, field-tested insights to help you navigate common experimental challenges, optimize reaction conditions, and achieve reliable, high-yield results. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the derivatization of this compound.
Q1: Why are my reaction yields consistently low when derivatizing this pyrazole aldehyde?
A: Low yields can stem from several factors. The pyrazole ring system is electron-rich, which can influence the reactivity of the aldehyde. Common causes include incomplete conversion, degradation of the starting material or product under harsh conditions (e.g., strong acid/base or high temperatures), or the formation of stable, unreactive intermediates. We recommend starting your troubleshooting by analyzing the crude reaction mixture by TLC or LC-MS to determine if the starting material is consumed and to identify potential side products.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A: The nature of side products depends on the reaction. For instance, in Wittig reactions, the primary byproduct is triphenylphosphine oxide, which can be challenging to separate. In reductive aminations, incomplete reduction can leave unreacted imine, or over-reduction of other functional groups may occur. Knoevenagel condensations may produce Michael adducts if a second equivalent of the nucleophile adds to the newly formed α,β-unsaturated system.[1] Protecting the pyrazole nitrogens is generally unnecessary for the N-ethyl derivative, but side reactions involving other functional groups on your coupling partner should be considered.
Q3: How do I select the optimal solvent and temperature for my reaction?
A: Solvent and temperature selection is critical and reaction-specific. A good starting point is to use conditions reported for similar pyrazole aldehydes.[2][3] For polar reactions like Knoevenagel condensations, protic solvents like ethanol or even aqueous media can be effective, often at room temperature.[4] For reductive aminations, aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common to prevent unwanted reactions with the reducing agent. Wittig reactions are typically run in aprotic solvents like THF or DMSO. Optimization often involves screening a small set of solvents and running the reaction at room temperature first, then gradually increasing the temperature if conversion is slow.
Troubleshooting and Optimization Guides
This section provides in-depth guides for three common derivatization pathways, complete with troubleshooting tables, optimized protocols, and the scientific rationale behind our recommendations.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde into an amine. The process involves the initial formation of an imine intermediate, which is then reduced in situ.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Inefficient Imine Formation: The equilibrium may not favor the imine, especially with sterically hindered or electron-poor amines. | Add a dehydrating agent (e.g., molecular sieves, MgSO₄) to drive the equilibrium forward. A catalytic amount of acid (e.g., acetic acid) can also protonate the aldehyde carbonyl, making it more electrophilic. |
| 2. Weak Reducing Agent: The chosen borohydride reagent may not be potent enough to reduce the imine intermediate effectively. | Switch to a more selective and powerful reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is particularly effective for reductive aminations as it is less basic and preferentially reduces the protonated imine over the aldehyde.[5] | |
| Starting Aldehyde is Consumed, but Target Amine is Not Formed | 1. Imine Hydrolysis: The imine intermediate is hydrolyzing back to the aldehyde and amine before it can be reduced. | Ensure the reaction is run under anhydrous conditions. Perform the reaction as a one-pot process where the reducing agent is present during imine formation to trap it as it forms. |
| 2. Amine Reacts with Reagents: The amine starting material may be incompatible with the reaction conditions. | Check for potential side reactions. For example, if the amine has other reactive functional groups, they may need to be protected. | |
| Formation of Dialkylated Amine (from primary amines) | 1. Secondary Amine Product is Nucleophilic: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. | Use a slight excess of the primary amine to outcompete the secondary amine product. Alternatively, add the aldehyde slowly to the reaction mixture to keep its concentration low. |
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq for primary amines, 1.0 eq for secondary amines) in anhydrous dichloroethane (DCE, ~0.1 M), add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Reactions are typically complete within 4-24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
This condensation reaction involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction is Slow or Stalled | 1. Insufficiently Basic Catalyst: The catalyst may not be strong enough to deprotonate the active methylene compound efficiently. | While strong bases can cause side reactions, switching to a slightly stronger base like piperidine or DBU may be necessary. However, milder catalysts are often preferred. |
| 2. Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Switch to a solvent system that provides better solubility for all components. For some substrates, a co-solvent system like Ethanol/Water can be highly effective and aligns with green chemistry principles.[4] | |
| Formation of Michael Adduct Side Product | 1. Product is Highly Electrophilic: The newly formed electron-deficient alkene is susceptible to a second nucleophilic attack by the active methylene compound. | Use stoichiometric amounts of the reactants (1:1 ratio). Adding the active methylene compound slowly can also help minimize its concentration and disfavor the second addition.[1] |
| Low Yields in Aqueous Media | 1. Hydrolysis or Poor Mixing: The aldehyde may have limited stability or solubility in purely aqueous systems. | Use a co-solvent like ethanol to improve solubility.[4] Vigorous stirring or sonication can also improve reaction rates in heterogeneous mixtures by increasing the interfacial area between reactants. |
The choice of catalyst and solvent significantly impacts the Knoevenagel condensation. Below is a summary of common conditions.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Typical Yield | Reference |
| Malononitrile | Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Room Temp (Sonication) | High (>90%) | [4] |
| Ethyl Acetoacetate | Piperidine (5 mol%) | Water | Room Temp | High (>85%) | [2] |
| Substituted Pyrazolone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Moderate to Good | [6] |
-
In a round-bottom flask, suspend this compound (1.0 eq) and malononitrile (1.05 eq) in a 1:1 mixture of water and ethanol.
-
Add ammonium carbonate (0.2 eq) to the suspension.[4]
-
If available, place the flask in an ultrasonic bath at room temperature. Alternatively, stir the mixture vigorously.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes, indicated by the precipitation of the solid product.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, to remove unreacted starting materials and the catalyst.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes by reacting them with a phosphonium ylide.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield / No Reaction | 1. Ylide Failed to Form: The base used was not strong enough to deprotonate the phosphonium salt, or the salt is wet. | Ensure the phosphonium salt is thoroughly dried. For non-stabilized ylides (from alkylphosphonium salts), a very strong base like n-BuLi or NaH is required. For stabilized ylides (with adjacent EWG), a weaker base like NaOMe or K₂CO₃ is sufficient.[7] |
| 2. Ylide is Unstable: Non-stabilized ylides are highly reactive and can decompose, especially in the presence of air or moisture. | Prepare the ylide in situ under an inert atmosphere (N₂ or Argon) and use it immediately. | |
| Poor Stereoselectivity (E/Z Mixture) | 1. Ylide Stability: The stability of the ylide is the primary determinant of stereochemistry. | For Z-alkenes: Use a non-stabilized ylide (e.g., from Ph₃P⁺CH₂R Br⁻ where R=alkyl). The reaction proceeds rapidly through a kinetically controlled pathway.[7][8] For E-alkenes: Use a stabilized ylide (e.g., from Ph₃P⁺CH₂CO₂Et Br⁻). The reaction is reversible and proceeds under thermodynamic control to form the more stable E-alkene.[7] |
| Difficulty Removing Triphenylphosphine Oxide (Ph₃PO) | 1. Co-elution on Silica Gel: Ph₃PO has moderate polarity and often co-elutes with products of similar polarity. | Method 1 (Precipitation): After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexanes or diethyl ether. Ph₃PO is often insoluble and can be filtered off. Method 2 (Modified Chromatography): Add a small percentage of a polar solvent like methanol to your eluent system, which can sometimes improve separation. |
The following diagram illustrates a typical workflow for approaching a derivatization reaction, from initial setup to troubleshooting.
Caption: A generalized workflow for reaction optimization and troubleshooting.
If a reaction fails, this logical tree can help diagnose the issue.
Caption: A decision tree for diagnosing failed derivatization reactions.
References
-
Mali, S. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 78-86. [Link]
-
Loka, M. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]
-
El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 1-40. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX-XX. [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
National Institutes of Health. (2018). Experimental and Theoretical DFT Investigations in the[9][10]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Organic Chemistry Portal. [Link]
-
Burbuliene, M. M., et al. (2004). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
-
American Chemical Society. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]pyridine Derivatives. Longdom Publishing. [Link]
-
National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ineosopen.org [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemmethod.com [chemmethod.com]
- 10. jpsionline.com [jpsionline.com]
Technical Support Center: 1-Ethyl-1H-Pyrazole-3-Carbaldehyde Oxidation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling 1-ethyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic aldehyde. A common challenge encountered is the selective oxidation to its corresponding carboxylic acid, 1-ethyl-1H-pyrazole-3-carboxylic acid, without significant byproduct formation through over-oxidation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my oxidation of this compound leading to significant byproducts?
A: The oxidation of an aldehyde to a carboxylic acid is a delicate transformation, particularly with electron-rich heterocyclic systems like pyrazoles. The primary challenge is preventing "over-oxidation." While the aldehyde itself is readily oxidized, the pyrazole ring contains nitrogen atoms that can influence the reactivity of the entire molecule.[1] Aggressive oxidizing agents or harsh reaction conditions (e.g., high temperature, strong acids/bases) can lead to several issues:
-
Ring Opening or Degradation: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under forceful conditions can destructively cleave the pyrazole ring.[2][3]
-
N-Oxide Formation: The lone pairs on the pyrazole nitrogen atoms are susceptible to oxidation, forming N-oxides, especially with reagents like peroxides.[4][5]
-
Formation of Unwanted Side-Products: The desired carboxylic acid product can sometimes be susceptible to further reactions, such as decarboxylation, under harsh thermal conditions.
The key is to use a mild, chemoselective oxidizing agent that specifically targets the aldehyde C-H bond while leaving the rest of the molecule intact.[6]
Q2: What are the best practices for setting up the reaction to minimize over-oxidation?
A: Success begins with careful planning and setup. Here are field-proven best practices:
-
Choice of Oxidant: Select a mild and selective oxidant. The Pinnick oxidation, which uses sodium chlorite (NaClO₂), is highly recommended for this substrate class due to its tolerance of sensitive functional groups and resistance to over-oxidation.[4][7]
-
Control of Stoichiometry: Use a slight excess, but not a large excess, of the oxidizing agent. Typically, 1.1 to 1.5 equivalents of sodium chlorite is sufficient. A large excess increases the risk of side reactions.
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to manage the initial exotherm and maintain selectivity.
-
pH Management: The Pinnick oxidation works best under mildly acidic conditions (pH 4-5), which facilitates the formation of the active oxidant, chlorous acid (HClO₂).[5][7] This is typically achieved using a phosphate buffer (e.g., NaH₂PO₄).
-
Use of a Scavenger: A crucial component of a successful Pinnick oxidation is a scavenger for the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can cause unwanted side reactions.[7] 2-Methyl-2-butene is the most common and effective scavenger.
Q3: How can I effectively monitor the reaction to stop it at the optimal time?
A: Real-time monitoring is critical to prevent over-oxidation and maximize yield.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting aldehyde and, if available, a standard of the product carboxylic acid. The disappearance of the starting material spot and the appearance of a new, more polar spot (the acid will stick closer to the baseline) indicates progress.
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is the preferred method.[8][9] It allows you to track the consumption of the starting material and the formation of both the desired product and any byproducts over time. This data is invaluable for optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile, GC-MS can also be used, often after a derivatization step to make the carboxylic acid more amenable to analysis.[10]
Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the oxidizing conditions.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid; significant unidentified byproducts. | 1. Oxidizing agent is too harsh. 2. Reaction temperature is too high. 3. Absence of an effective HOCl scavenger. | 1. Switch to a milder oxidant like sodium chlorite (Pinnick oxidation). 2. Run the reaction at 0 °C, warming slowly to room temperature. 3. Ensure an excess (at least 3-4 equivalents) of a scavenger like 2-methyl-2-butene is present from the start.[7] |
| Reaction is sluggish or stalls before completion. | 1. Inefficient formation of the active oxidant (chlorous acid). 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Check the pH of the reaction mixture; ensure it is mildly acidic (pH 4-5) using a buffer like NaH₂PO₄. 2. Allow the reaction to stir at room temperature for a longer duration (up to 24 hours). Gentle warming (to 35-40 °C) can be attempted cautiously. 3. Use a co-solvent system. For the Pinnick oxidation, a mixture of t-BuOH, THF, and water is common to ensure all components remain in solution.[7] |
| Difficult purification: Product is contaminated with starting aldehyde. | 1. Incomplete reaction. 2. Co-elution during column chromatography. | 1. Allow the reaction to proceed longer, monitoring by TLC/HPLC until the starting material is consumed. 2. After the reaction workup, perform a basic aqueous wash (e.g., with dilute NaHCO₃). The carboxylic acid product will be deprotonated to its carboxylate salt and move to the aqueous layer. The unreacted aldehyde will remain in the organic layer. Subsequently, acidify the aqueous layer (e.g., with 1M HCl) to re-protonate the acid, causing it to precipitate or be extracted back into an organic solvent. |
Recommended Protocol: Pinnick Oxidation
This protocol is optimized for the selective oxidation of this compound to 1-ethyl-1H-pyrazole-3-carboxylic acid with minimal risk of over-oxidation.[4][5][7]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tert-butanol (t-BuOH) and tetrahydrofuran (THF) (typically a 1:1 to 2:1 ratio, ~0.1 M concentration).
-
Addition of Buffer and Scavenger: To the stirred solution, add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 5.0 eq) followed by 2-methyl-2-butene (5.0 eq).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Addition of Oxidant: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) in water. Add this solution dropwise to the cooled, stirred reaction mixture over 15-20 minutes. Caution: Sodium chlorite is a strong oxidant and should be handled with care.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-16 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.
-
Workup and Isolation:
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Add water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove the scavenger and its byproducts.
-
Carefully acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
-
Visual Diagrams and Data
Oxidizing Agent Comparison
| Oxidizing Agent | Typical Conditions | Selectivity for Aldehyde | Over-oxidation Risk | Comments |
| KMnO₄ | Basic or acidic, heat | Low | Very High | Prone to cleaving C-C bonds and attacking the pyrazole ring. Not recommended.[2] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | Moderate | High | Strongly acidic conditions can degrade the pyrazole substrate.[3][11] |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, warm | High | Low | Primarily used for qualitative analysis; not practical for preparative scale synthesis.[2][11] |
| Pinnick Reagent (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, scavenger | Very High | Very Low | Highly recommended method. Tolerates a wide range of functional groups and is very mild.[4][5] |
Diagrams
Caption: Simplified workflow of the Pinnick oxidation.
Caption: Decision tree for troubleshooting oxidation reactions.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters.
- Method for purifying pyrazoles. (WO2011076194A1).
- Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. (2018). Royal Society of Chemistry.
- Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. (2022). MDPI.
- Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen.
- Oxidation of aldehydes and ketones. Chemguide.
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
- Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
- Pinnick oxid
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry.
- 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Pinnick Oxidation: Mechanism & Examples. NROChemistry.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019). PubMed.
- Pinnick Oxidation: Mechanism, Applications, Scope & Limit
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
Sources
- 1. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. psiberg.com [psiberg.com]
- 6. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
characterization of unexpected products in pyrazole aldehyde synthesis
The second round of searches has provided more targeted information. I have found resources specifically addressing low yields in pyrazole synthesis and the challenges of regioselectivity, which is a major source of unexpected products. There is also information on the characterization of pyrazole isomers using NMR, which will be crucial for the troubleshooting guide. I have also found a few mentions of other unexpected products like dimers and the results of ring opening, although these are less detailed. I have enough information to start structuring the main sections of the technical support center, particularly the FAQs on low yield and regioisomer formation. I can also start drafting the protocols for reaction setup and characterization. However, I still need more specific, in-depth information on the mechanistic origins of less common byproducts (dimers, ring-opened products, products from over-formylation or side reactions with the Vilsmeier reagent itself) and, importantly, their distinct characterization data (MS fragmentation patterns, specific NMR shifts). I also need to find more concrete examples and data to populate the tables and to create the Graphviz diagrams illustrating the reaction pathways and troubleshooting logic. The next step will be to perform more focused searches on these specific, less-covered areas to ensure the guide is comprehensive and authoritative.## Technical Support Center: Characterization of Unexpected Products in Pyrazole Aldehyde Synthesis
Welcome to the Technical Support Center for Pyrazole Aldehyde Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the characterization of unexpected products encountered during their experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of pyrazole chemistry.
Introduction: The Challenge of Pyrazole Aldehyde Synthesis
The synthesis of pyrazole aldehydes, key intermediates in the development of pharmaceuticals and agrochemicals, is a cornerstone of heterocyclic chemistry. While methods like the Vilsmeier-Haack reaction are powerful tools for this transformation, they are not without their challenges. The formation of unexpected products can lead to low yields, difficult purifications, and ambiguous analytical data. This guide provides a structured approach to identifying and understanding these unexpected products, empowering you to optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common questions and issues encountered during pyrazole aldehyde synthesis in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction is giving a very low yield of the desired pyrazole aldehyde. What are the likely causes?
A1: Low yields in the Vilsmeier-Haack formylation of pyrazoles are a frequent issue and can often be traced back to a few key factors[1][2]:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon)[3].
-
Reagent Quality: The purity of both the starting pyrazole and the reagents (POCl₃ and DMF) is critical. Use freshly distilled POCl₃ and high-purity, anhydrous DMF for best results[3].
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). However, the subsequent formylation of the pyrazole may require heating. The optimal temperature is substrate-dependent and may require empirical optimization[4].
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. A common starting point is to use a 1.5 to 3-fold excess of the Vilsmeier reagent[4].
-
Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, leading to low or no reaction. In such cases, more forcing conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) may be necessary[4].
Q2: I've isolated a product with the correct mass for my pyrazole aldehyde, but the NMR spectrum shows a mixture of isomers. What's happening?
A2: The formation of regioisomers is the most common "unexpected" outcome in the synthesis of substituted pyrazoles, including pyrazole aldehydes[5][6]. When synthesizing a pyrazole ring from unsymmetrical precursors, or when formylating a substituted pyrazole, the formyl group can be directed to different positions on the ring.
For instance, in the Vilsmeier-Haack formylation of an N-substituted pyrazole, the primary product is typically the 4-carbaldehyde. However, depending on the substituents present on the ring, small amounts of the 3- or 5-carbaldehyde isomers can also be formed. The regioselectivity is influenced by both electronic and steric factors[7].
Q3: How can I differentiate between pyrazole aldehyde regioisomers using NMR?
A3: Differentiating between pyrazole aldehyde isomers is readily achievable using a combination of 1D and 2D NMR techniques[8].
-
¹H NMR: The chemical shifts of the pyrazole ring protons are highly informative. The proton at the C4 position typically appears at a different chemical shift compared to protons at the C3 or C5 positions. The aldehyde proton will appear as a singlet, usually in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons can also help distinguish between isomers. The carbon bearing the aldehyde group will have a characteristic chemical shift in the range of δ 180-190 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons on the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. It shows correlations between protons and carbons over two or three bonds. For example, the aldehyde proton will show a correlation to the carbon it is attached to (C4, C3, or C5), as well as to the adjacent ring carbons[8].
-
Q4: I've observed a product with a mass that is double that of my expected pyrazole aldehyde. What could this be?
A4: The formation of a product with double the expected mass is suggestive of a dimerization reaction. While less common than regioisomer formation, pyrazole derivatives can undergo dimerization under certain conditions[9][10]. This can occur through various mechanisms, including:
-
N-H---N Hydrogen Bonding: In N-unsubstituted pyrazoles, strong intermolecular hydrogen bonding can lead to the formation of stable dimers in solution and in the solid state[9].
-
Photochemical Dimerization: Although less relevant for typical Vilsmeier-Haack conditions, some pyrazole derivatives can undergo photochemical dimerization.
-
Oxidative Coupling: In the presence of certain catalysts or oxidants, pyrazole rings can undergo oxidative coupling to form bi-pyrazole derivatives[10].
Part 2: In-Depth Characterization of Unexpected Products
This section provides a more detailed look at the characterization of specific unexpected products, moving beyond the common issues covered in the FAQs.
Over-formylation and Vilsmeier Salt Adducts
In some cases, particularly with highly activated pyrazole substrates or with a large excess of the Vilsmeier reagent, over-formylation can occur. This can lead to the formation of pyrazole di-aldehydes or other more complex products.
Another possibility is the formation of stable adducts with the Vilsmeier reagent or its byproducts. These can be difficult to characterize and may require careful analysis of the mass spectrometry and NMR data.
Ring-Opened Products
While the pyrazole ring is generally stable, under harsh reaction conditions (e.g., high temperatures and strongly acidic or basic media), ring opening can occur. The resulting products are often complex and may not be easily identifiable. If you suspect ring opening, a combination of high-resolution mass spectrometry (to obtain an accurate molecular formula) and detailed 2D NMR analysis will be essential for structural elucidation.
Products from Side Reactions of the Starting Materials
It is also important to consider the possibility of side reactions involving your starting materials that are unrelated to the desired pyrazole aldehyde synthesis. For example, if your starting pyrazole has other reactive functional groups, these may react with the Vilsmeier reagent or under the reaction conditions.
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed experimental protocols for key analytical techniques used in the characterization of pyrazole aldehydes and their unexpected byproducts.
Protocol for NMR Analysis of Pyrazole Aldehyde Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified product (or mixture of isomers) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the signals in the aromatic and aldehyde regions to determine the ratio of isomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of distinct carbon environments in your sample.
-
2D NMR Acquisition (HSQC and HMBC):
-
HSQC: Run a standard HSQC experiment to correlate the proton and carbon signals.
-
HMBC: This is the key experiment for assigning the connectivity of the molecule. Optimize the experiment for long-range couplings (typically a d delay corresponding to a J-coupling of 8-10 Hz).
-
Interpreting Mass Spectrometry Data
Mass spectrometry is a powerful tool for identifying the molecular weight of your products and for obtaining structural information through fragmentation analysis.
-
Expected Fragmentation: For a typical pyrazole-4-carbaldehyde, you would expect to see a strong molecular ion peak (M⁺) and fragmentation corresponding to the loss of the aldehyde group (-CHO) and other characteristic fragments.
-
Unexpected Fragmentation: If you observe unexpected fragment ions, this can provide clues about the structure of your byproducts. For example, a symmetrical fragmentation pattern might suggest a dimeric structure.
Data Summary Table
| Compound Type | Expected M⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key HMBC Correlations |
| Pyrazole-4-carbaldehyde | M | Aldehyde H: 9.8-10.2 (s), Pyrazole H3/H5: ~8.0-8.5 (s) | Aldehyde C=O: 185-190, Pyrazole C4: ~115-125 | Aldehyde H to Pyrazole C3, C4, C5 |
| Pyrazole-3-carbaldehyde | M | Aldehyde H: 9.9-10.3 (s), Pyrazole H4/H5: ~6.5-8.0 (d) | Aldehyde C=O: 183-188, Pyrazole C3: ~140-150 | Aldehyde H to Pyrazole C3, C4 |
| Pyrazole-5-carbaldehyde | M | Aldehyde H: 9.9-10.3 (s), Pyrazole H3/H4: ~6.5-8.0 (d) | Aldehyde C=O: 183-188, Pyrazole C5: ~130-140 | Aldehyde H to Pyrazole C4, C5 |
| Pyrazole Dimer | 2M | Complex aromatic region, potentially broad N-H signals | Increased number of carbon signals | Inter-ring correlations may be observable |
Part 4: Visualization of Reaction Pathways and Troubleshooting
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Diagram 1: Vilsmeier-Haack Reaction Mechanism and Regioisomer Formation
Caption: A step-by-step decision-making process for troubleshooting low product yield in the Vilsmeier-Haack formylation of pyrazoles.
References
-
Reed, J. L., et al. (2010). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Ismail, M. F., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Li, Y., et al. (2021). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
El-Malah, A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Schröder, D., et al. (2017). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. ResearchGate. [Link]
-
El-Malah, A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Kumar, A., et al. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles.
- WO2011076194A1 - Method for purifying pyrazoles.
-
Singh, S. P., et al. (2007). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
-
Ismail, M. F., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Ok, S., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Sharma, P., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpsr.com. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
-
Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wang, Y., et al. (2018). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?. [Link]
-
Schliwa, M., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. [Link]
-
Al-Zaydi, K. M., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]
-
Yakan, H., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central. [Link]
-
Alizadeh, A., et al. (2018). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Patel, K. D., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. ijpsr.com. [Link]
-
Kumar, D., et al. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. [Link]
-
Jasiński, R., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
Technical Support Center: Purification Strategies for Polar Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of polar pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. The inherent polarity of many biologically active pyrazoles, often due to the presence of functional groups such as amines, carboxylic acids, and hydroxyls, can present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve the desired purity for your compounds.
I. Understanding the Challenges: Why Are Polar Pyrazoles Tricky to Purify?
The purification of polar pyrazole derivatives is often complicated by their high affinity for polar stationary phases in chromatography, their sometimes-limited solubility in common organic solvents, and their tendency to form salts. These characteristics can lead to issues such as poor separation, product loss, and difficulty in handling. A thorough understanding of the underlying chemical principles is paramount to developing an effective purification strategy.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Scenario 1: My polar pyrazole streaks badly on a silica gel TLC plate and during column chromatography.
-
Question: Why is my compound streaking on the silica gel, and how can I prevent it?
-
Answer: Streaking, or tailing, of polar compounds on silica gel is often due to strong interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation and loss of the compound on the column.[1]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, consider treating the silica gel with a base to neutralize the acidic sites. A common method is to use a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) or ammonia in methanol.[1]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[1]
-
Consider Reversed-Phase Chromatography: For highly polar pyrazoles, reversed-phase chromatography (e.g., using a C18 column) can be a very effective alternative. In this technique, a polar mobile phase (like water/acetonitrile or water/methanol) is used, and the polar compound will elute earlier than non-polar impurities.[1]
-
-
Scenario 2: My polar pyrazole derivative "oils out" instead of crystallizing during recrystallization.
-
Question: I'm trying to recrystallize my polar pyrazole, but it's forming an oil instead of crystals. What's happening, and what should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common issue with compounds that have relatively low melting points or when the chosen solvent is not ideal. Impurities can also inhibit crystallization.[4][5]
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] For polar pyrazoles, polar solvents like ethanol, methanol, isopropanol, or water are often good starting points.[1][6] If a single solvent doesn't work, a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[1][6]
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, saturated solution can induce crystallization.[4]
-
Reduce the Amount of Solvent: If the solution is too dilute, crystallization may not occur. Try evaporating some of the solvent to increase the concentration.[3]
-
Pre-purification: If impurities are the culprit, a preliminary purification step, such as passing the crude material through a short plug of silica gel, might be necessary before attempting recrystallization.[4][7]
-
-
Scenario 3: I'm struggling to separate regioisomers of my substituted pyrazole.
-
Question: My synthesis produced a mixture of regioisomers, and they are very difficult to separate. What's the best approach?
-
Answer: The separation of regioisomers is a common challenge in pyrazole synthesis due to their similar physical and chemical properties.[5][8]
-
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective technique. Both normal-phase and reversed-phase HPLC can be employed, and the choice will depend on the specific isomers.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating chiral compounds and can also be effective for achiral, polar compounds.[9][10][11] It often provides faster separations and uses less organic solvent than HPLC.[9][12]
-
Careful Column Chromatography: While challenging, optimization of column chromatography can sometimes achieve separation. This involves meticulous selection of the eluent system, often requiring a shallow gradient of a solvent mixture with a small difference in polarity.[5]
-
Fractional Recrystallization: If the regioisomers have slightly different solubilities in a particular solvent, fractional recrystallization can be attempted. This involves multiple, careful recrystallization steps to enrich one isomer in the crystalline fraction.[5]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the best general-purpose purification methods for polar pyrazole derivatives?
-
Q2: How do I choose between normal-phase and reversed-phase chromatography for my polar pyrazole?
-
A2: The choice depends on the polarity of your compound and the impurities.
-
Normal-phase (e.g., silica gel): Good for moderately polar pyrazoles. However, highly polar or basic pyrazoles may show poor behavior (streaking, irreversible adsorption).[1][2]
-
Reversed-phase (e.g., C18): Often the better choice for highly polar and water-soluble pyrazoles. The compound's interaction with the non-polar stationary phase is weaker, often leading to better peak shapes and recovery.[1]
-
-
-
Q3: Can I use acid-base extraction to purify my polar pyrazole?
-
A3: Yes, acid-base extraction can be a powerful technique, especially if your pyrazole has a basic nitrogen that can be protonated or an acidic proton.[1][14][15] By treating an organic solution of your crude product with an aqueous acid, the basic pyrazole will form a salt and move into the aqueous layer, leaving non-basic impurities in the organic layer.[15] The aqueous layer can then be basified to regenerate the pure pyrazole, which can be extracted back into an organic solvent.[14] A patent describes a method for purifying pyrazoles by forming acid addition salts and separating them by crystallization.[16]
-
-
Q4: My polar pyrazole is a solid. Is recrystallization always the best final purification step?
-
A4: For solid compounds with relatively high purity after initial work-up (>90%), recrystallization is often the most efficient and cost-effective method to achieve high purity (>99%).[4] It is particularly good at removing small amounts of impurities with different solubility profiles.
-
-
Q5: What are some recommended solvent systems for column chromatography of polar pyrazoles?
-
A5: Common solvent systems are mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.[2][6] For more polar pyrazoles, a mixture of dichloromethane and methanol is often effective. The polarity of the eluent is gradually increased to elute the compounds from the column.[2]
-
IV. Experimental Protocols
Protocol 1: Purification of a Basic Polar Pyrazole using Deactivated Silica Gel Column Chromatography
This protocol is designed for a moderately polar pyrazole that exhibits streaking on standard silica gel.
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Stir gently for 15-20 minutes.
-
-
Column Packing:
-
Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by dissolving the crude product in a solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system containing 0.5% triethylamine.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compound down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).
-
Combine the fractions containing your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of a Polar Pyrazole from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for a polar pyrazole that is soluble in a polar organic solvent but insoluble in water.[1]
-
Dissolution:
-
Place the crude polar pyrazole in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point.
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
-
Clarification:
-
If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper, and then transfer them to a desiccator to dry completely under vacuum.
-
V. Visualization of Purification Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy for polar pyrazole derivatives.
Troubleshooting Recrystallization
Caption: A troubleshooting guide for common issues encountered during the recrystallization of polar compounds.
VI. Data Summary
| Purification Technique | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (for solids) | High | Cost-effective, simple setup, excellent for final polishing.[4][8] | Can be time-consuming to optimize solvent, risk of "oiling out", not suitable for all compounds.[3][4] |
| Silica Gel Chromatography | 95-99% | Medium | Widely applicable, good for separating compounds with different polarities.[4][5] | Can cause degradation of sensitive compounds, streaking of basic compounds, requires significant solvent.[1][4] |
| Reversed-Phase HPLC | >99% | Low to Medium | Excellent for polar and water-soluble compounds, high resolution.[1][4] | Requires specialized equipment, can be expensive, lower capacity than flash chromatography.[4] |
| Supercritical Fluid Chromatography (SFC) | >99% | Medium | Fast separations, reduced organic solvent consumption, excellent for chiral separations.[9][10][12] | Requires specialized high-pressure equipment, may not be suitable for extremely polar, water-soluble compounds.[9][17] |
| Acid-Base Extraction | Variable (pre-purification) | High | Excellent for removing acidic or basic impurities, simple and scalable.[14][15] | Only applicable to compounds with acidic or basic functionality, may not remove neutral impurities.[15] |
VII. References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32185)
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega - ACS Publications. [Link]
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - ResearchGate. [Link]
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Acid-Base Extraction. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]
-
New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study | Request PDF - ResearchGate. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
How do I make a crystal of highly polar compounds? - ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]
-
-
Crystallization. [Link]
-
-
CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Recrystallization Issues : r/Chempros - Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Video: Supercritical Fluid Chromatography [jove.com]
- 13. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyrazole-3-carbaldehyde and Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Isomers
Pyrazole carbaldehydes are indispensable building blocks in medicinal chemistry and materials science, serving as versatile precursors for a vast array of functionalized heterocyclic compounds.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5] The synthetic utility of these molecules is largely dictated by the reactivity of the aldehyde group, which is profoundly influenced by its position on the pyrazole ring.
This guide provides an in-depth comparative analysis of the reactivity of two key isomers: pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde. We will dissect the electronic and steric factors that govern their behavior in common organic transformations, supported by experimental data and detailed protocols to inform your synthetic strategies.
Structural and Electronic Profile: Positional Isomerism as a Reactivity Determinant
The fundamental difference in reactivity between pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde stems from the distinct electronic environment of the C3 and C4 positions of the pyrazole ring.
-
Pyrazole-3-carbaldehyde : The aldehyde group at the C3 position is directly adjacent to the electron-withdrawing "pyridine-like" nitrogen atom (N2). This proximity significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The C3 and C5 positions of the pyrazole ring are generally more electron-deficient.[6]
-
Pyrazole-4-carbaldehyde : The aldehyde group at the C4 position is situated on the most electron-rich carbon of the pyrazole ring.[7] This increased electron density, relative to C3, can partially mitigate the electron-withdrawing effect of the aldehyde group itself, rendering the carbonyl carbon less electrophilic compared to its C3 counterpart.
Caption: Structural and electronic comparison of pyrazole aldehydes.
Comparative Reactivity in Key Transformations
We will now examine the performance of these isomers in several fundamental reaction classes.
Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation.[8] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Comparative Analysis: Experimental evidence suggests that pyrazole-3-carbaldehyde would likely react faster in Knoevenagel condensations than pyrazole-4-carbaldehyde under identical conditions due to its more electrophilic carbonyl carbon. However, both isomers are competent substrates. Green chemistry protocols using catalysts like ammonium carbonate in aqueous media have been developed to facilitate this reaction efficiently for pyrazole aldehydes.[9]
Experimental Data Summary:
| Aldehyde Isomer | Active Methylene Cmpd. | Catalyst/Solvent | Yield | Reference |
| Pyrazole-4-carbaldehydes | Malononitrile | (NH₄)₂CO₃ / H₂O-EtOH | Good to Excellent | [9] |
| Pyrazole-4-carbaldehydes | Malononitrile / Dimedone | Co/Cu Nanoparticles | N/A | [10] |
| Pyrazole-5-ones | Sugar Aldehyde | N/A | N/A | [11] |
Standard Operating Procedure: Knoevenagel Condensation of a Pyrazole Aldehyde
This protocol is adapted from a general green chemistry method for pyrazole aldehydes.[9]
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 186 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19 mg)
-
Water-Ethanol (1:1) mixture (10 mL)
-
Ethyl acetate and Hexane for recrystallization
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath (optional, for rate enhancement)
-
TLC plates (Silica gel)
-
Büchner funnel and filtration apparatus
Procedure:
-
To the 50 mL round-bottom flask, add the pyrazole aldehyde (1.0 mmol), malononitrile (1.1 mmol), and ammonium carbonate (0.2 mmol).
-
Add the 1:1 water-ethanol solvent mixture (10 mL).
-
Stir the mixture vigorously at ambient temperature. For an expedited reaction, the flask can be placed in an ultrasonic bath.
-
Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 15-30 minutes.
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 5 mL).
-
Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure 2-(1-phenyl-1H-pyrazol-4-ylmethylene)malononitrile.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Malononitrile is toxic and should be handled with care.
Caption: Simplified mechanism of the Wittig Reaction.
Oxidation
The oxidation of the aldehyde group to a carboxylic acid is a common transformation.
Comparative Analysis: In the context of enzymatic oxidation by plant aldehyde dehydrogenases, one study found no significant difference in the oxidation rates between pyrazole-3- and pyrazole-4-carbaldehydes. [12]This suggests that for highly potent oxidizing agents (like enzymes), the subtle electronic differences between the isomers may be insignificant. For standard laboratory oxidants (e.g., PCC, KMnO₄, Jones reagent), one might anticipate minor differences in reaction kinetics, but both isomers are readily oxidized to their corresponding carboxylic acids. The pyrazole ring itself is relatively stable to oxidation. [7] Experimental Protocol: Oxidation to Carboxylic Acid A general method for oxidizing heteroaromatic aldehydes involves using potassium permanganate (KMnO₄) in an aqueous acetone solution.
-
Dissolve the pyrazole aldehyde (1 mmol) in acetone (20 mL).
-
Slowly add a solution of KMnO₄ (1.1 mmol) in water (5 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the purple color disappears, indicating the consumption of KMnO₄.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration.
Reductive Amination
Reductive amination is a powerful method to form C-N bonds, converting aldehydes into amines.
Comparative Analysis: This two-step (or one-pot) process involves the initial formation of an imine (Schiff base), followed by its reduction. The rate-determining step can be either imine formation (which is faster for more electrophilic aldehydes) or reduction. Given its higher electrophilicity, pyrazole-3-carbaldehyde should form the imine intermediate more rapidly than pyrazole-4-carbaldehyde. This can be advantageous in one-pot procedures, potentially leading to cleaner reactions and higher yields. Both isomers, however, are effective substrates for this transformation. [5]
Synthetic Accessibility
A crucial practical consideration is the ease of synthesis for each isomer. Pyrazole-4-carbaldehydes are very commonly synthesized via the Vilsmeier-Haack reaction from the corresponding hydrazones of methyl ketones. [4][13][14][15][16][17]This is a robust and widely used method. The synthesis of pyrazole-3-carbaldehydes can be more complex, sometimes requiring multi-step sequences involving oxidation of a C3-methyl or hydroxymethyl group, or formylation of a lithiated pyrazole. [1]The greater synthetic accessibility of the C4 isomer is a significant factor in its widespread use.
Synthetic Chemist's Summary
| Feature | Pyrazole-3-carbaldehyde | Pyrazole-4-carbaldehyde | Rationale |
| Electrophilicity | Higher | Lower | Aldehyde at electron-deficient C3, activated by adjacent N2. |
| Reactivity with Nucleophiles | Generally Faster | Generally Slower | Higher electrophilicity leads to faster attack by nucleophiles. |
| Knoevenagel/Wittig Reactions | More Reactive , especially with stabilized or weak nucleophiles. | Less Reactive, may require stronger conditions or catalysts. | The rate is sensitive to the aldehyde's electrophilicity. |
| Oxidation/Reduction | Readily transformed. | Readily transformed. | Both aldehydes are susceptible to standard redox reagents. |
| Synthetic Accessibility | Often requires multi-step synthesis. | Readily accessible via Vilsmeier-Haack reaction. | The Vilsmeier-Haack is a high-yielding, common formylation method for the C4 position. |
Key Takeaways:
-
For Maximum Reactivity: Choose pyrazole-3-carbaldehyde when reacting with weak nucleophiles or when faster reaction kinetics are desired. Its heightened electrophilicity makes it the more reactive partner.
-
For Accessibility and Scalability: Pyrazole-4-carbaldehyde is often the more practical choice due to its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction. [18]While slightly less reactive, it is a robust and versatile building block for a wide array of chemical transformations. [19] This guide illustrates that while structurally similar, pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde possess distinct reactivity profiles. Understanding these nuances, rooted in the fundamental electronic properties of the pyrazole ring, is critical for designing efficient and successful synthetic routes in drug discovery and materials science.
References
-
[Experimental and Theoretical DFT Investigations in the-[12][14]Wittig-Type Rearrangement...]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
A Comparative Guide to 1-Ethyl-1H-pyrazole-3-carbaldehyde and its Positional Isomers for the Research Scientist
For researchers, medicinal chemists, and professionals in drug development, pyrazole scaffolds are a cornerstone of modern synthetic chemistry, offering a versatile platform for the construction of a diverse array of bioactive molecules. The introduction of a formyl group to the pyrazole ring, creating pyrazole carbaldehydes, further enhances their utility as synthetic intermediates. However, the regiochemical outcome of N-alkylation and subsequent formylation can lead to a mixture of isomers, each with unique physicochemical properties and reactivity profiles. This guide provides an in-depth comparative study of 1-ethyl-1H-pyrazole-3-carbaldehyde and its 4- and 5-carbaldehyde isomers, offering practical insights into their synthesis, separation, characterization, and potential reactivity differences.
Introduction to the Isomers of 1-Ethyl-1H-pyrazole Carbaldehyde
The three positional isomers of 1-ethyl-1H-pyrazole carbaldehyde—this compound, 1-ethyl-1H-pyrazole-4-carbaldehyde, and 1-ethyl-1H-pyrazole-5-carbaldehyde—share the same molecular formula (C₆H₈N₂O) and molecular weight (124.14 g/mol ). However, the position of the aldehyde group on the pyrazole ring significantly influences their electronic distribution, steric environment, and, consequently, their spectroscopic signatures and chemical behavior. A thorough understanding of these differences is crucial for unambiguous identification and for designing subsequent synthetic transformations.
Synthesis and Regioselectivity: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocyclic systems like N-alkylated pyrazoles.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The regioselectivity of the formylation of 1-ethyl-1H-pyrazole is a critical consideration. Generally, for N-substituted pyrazoles lacking strong directing groups, formylation preferentially occurs at the C4 position due to its higher electron density. However, the reaction conditions can be tuned to influence the isomeric ratio, and the synthesis of the 3- and 5-isomers often requires alternative strategies or results in mixtures that necessitate careful separation.[4]
Caption: General workflow for the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of 1-ethyl-1H-pyrazole carbaldehyde isomers. Note that the regioselectivity may vary, and optimization of reaction time and temperature may be required to favor a particular isomer.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature below 10 °C.
-
Addition of Pyrazole: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add 1-ethyl-1H-pyrazole (1 equivalent) dropwise to the reaction mixture.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 6 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
Separation and Characterization of Isomers
The separation of pyrazole regioisomers can be challenging due to their similar physicochemical properties.[6] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for both the separation and identification of these isomers, relying on differences in their retention times and mass spectral fragmentation patterns.[7] For preparative separation, column chromatography with a carefully selected eluent system is typically effective.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A non-polar or medium-polarity capillary column is often suitable for the separation of pyrazole isomers. The elution order will depend on the boiling points and polarities of the isomers, which are influenced by the position of the polar aldehyde group.
Caption: Workflow for the separation and identification of pyrazole isomers using GC-MS.
Comparative Spectroscopic Analysis
The unambiguous identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing between the 1-ethyl-1H-pyrazole carbaldehyde isomers. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the position of the electron-withdrawing aldehyde group.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Proton | This compound | 1-ethyl-1H-pyrazole-4-carbaldehyde[8] | 1-ethyl-1H-pyrazole-5-carbaldehyde |
| Aldehyde (-CHO) | ~9.9 - 10.1 (s) | 9.87 (s) | ~9.8 - 10.0 (s) |
| Pyrazole H-4 | ~6.8 - 7.0 (d) | - | ~6.5 - 6.7 (d) |
| Pyrazole H-5 | ~7.6 - 7.8 (d) | 7.95 (s) | - |
| Pyrazole H-3 | - | 7.85 (s) | ~7.4 - 7.6 (d) |
| Ethyl -CH₂- | ~4.2 - 4.4 (q) | 4.19 (q) | ~4.1 - 4.3 (q) |
| Ethyl -CH₃ | ~1.4 - 1.6 (t) | 1.50 (t) | ~1.4 - 1.6 (t) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, δ in ppm)
| Carbon | This compound | 1-ethyl-1H-pyrazole-4-carbaldehyde[8] | 1-ethyl-1H-pyrazole-5-carbaldehyde |
| Aldehyde C=O | ~185 - 187 | 185.2 | ~183 - 185 |
| Pyrazole C-3 | ~145 - 147 | 141.2 | ~138 - 140 |
| Pyrazole C-4 | ~112 - 114 | 120.5 | ~110 - 112 |
| Pyrazole C-5 | ~138 - 140 | 132.8 | ~148 - 150 |
| Ethyl -CH₂- | ~48 - 50 | 47.9 | ~45 - 47 |
| Ethyl -CH₃ | ~15 - 16 | 15.3 | ~15 - 16 |
Note: The predicted chemical shifts are based on known substituent effects on the pyrazole ring and data from closely related structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of the aldehyde group.
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong intensity. The exact position can be influenced by conjugation with the pyrazole ring. |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Two weak to medium bands (Fermi resonance). |
| C=N and C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Multiple bands of variable intensity. |
| C-H Stretch (Aromatic/Ethyl) | 2850 - 3150 | Medium to strong intensity. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z 124 for all three isomers. However, their fragmentation patterns may differ, providing another tool for differentiation. Common fragmentation pathways involve the loss of the ethyl group, the formyl group, and cleavage of the pyrazole ring.[9]
Table 4: Expected Key Fragments in Mass Spectra (m/z)
| Fragment | This compound | 1-ethyl-1H-pyrazole-4-carbaldehyde | 1-ethyl-1H-pyrazole-5-carbaldehyde |
| [M]⁺ | 124 | 124 | 124 |
| [M - H]⁺ | 123 | 123 | 123 |
| [M - C₂H₅]⁺ | 95 | 95 | 95 |
| [M - CHO]⁺ | 95 | 95 | 95 |
| [M - C₂H₄]⁺˙ | 96 | 96 | 96 |
While the major fragments may be similar, the relative intensities of these fragments can be diagnostic for each isomer.
Comparative Reactivity
The position of the formyl group influences the electronic properties of the pyrazole ring and the reactivity of the aldehyde itself.
-
Electrophilicity of the Aldehyde: The electron-withdrawing nature of the pyrazole ring activates the aldehyde group towards nucleophilic attack. The degree of activation will vary depending on the position. The C3 and C5 positions are generally more electron-deficient than the C4 position in N-alkylated pyrazoles. Consequently, the aldehydes at the 3- and 5-positions are expected to be more electrophilic and thus more reactive towards nucleophiles than the 4-carbaldehyde isomer.
-
Reactions of the Pyrazole Ring: The formyl group, being an electron-withdrawing group, will deactivate the pyrazole ring towards electrophilic substitution. This effect will be most pronounced at the positions ortho and para to the aldehyde.
Conclusion
The positional isomers of 1-ethyl-1H-pyrazole carbaldehyde, while structurally similar, exhibit distinct spectroscopic and reactivity profiles. A comprehensive understanding of their synthesis, separation, and characterization is essential for their effective use in research and development. The Vilsmeier-Haack reaction provides a viable, albeit sometimes non-selective, route to these valuable building blocks. Careful application of chromatographic and spectroscopic techniques, particularly NMR, is paramount for the unambiguous identification of each isomer. The insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently work with this important class of heterocyclic compounds.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Swami, P., et al. (2016). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 6(1), 1-24.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes.
- ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of 1-Ethyl-1H-pyrazole-3-carbaldehyde Derivatives
Introduction
In the dynamic landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its inherent chemical properties and versatility for substitution have made it a focal point for the development of novel therapeutic agents. Within this fascinating class of compounds, derivatives of 1-ethyl-1H-pyrazole-3-carbaldehyde are emerging as particularly promising candidates, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth, comparative analysis of the biological activities of key derivatives of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data on analogous compounds, and provide detailed protocols for their evaluation.
While specific experimental data for derivatives of this compound is still emerging in the scientific literature, this guide will draw upon data from closely related N-alkyl and N-aryl pyrazole-3-carbaldehyde derivatives to provide a robust comparative framework. The underlying principles of synthesis and biological action are largely translatable, and this approach allows for an insightful exploration of the potential of this specific chemical class.
Synthetic Pathways to Bioactive Derivatives
The aldehyde functional group at the C3 position of the 1-ethyl-1H-pyrazole ring is a versatile handle for the synthesis of a diverse array of derivatives. The primary synthetic routes involve condensation reactions to form Schiff bases, chalcones, and thiosemicarbazones, each class exhibiting distinct biological profiles.
Caption: Synthetic routes to key derivatives.
A Comparative Analysis of Biological Activities
Anticancer Activity: A Focus on Chalcones and Pyrazole Hybrids
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by interacting with various cellular targets, including kinases and DNA.[2][3] Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including potent cytotoxicity against cancer cell lines.[4][5] The combination of pyrazole and chalcone moieties often leads to synergistic effects, enhancing their anticancer efficacy.
| Derivative Class | Target Cell Line | IC50 (µM) - Analogue Compound | Reference Compound | IC50 (µM) - Reference | Citation |
| Pyrazole Chalcone | MCF-7 (Breast) | 3.92 (Compound 3b) | Doxorubicin | Not specified | [5] |
| Pyrazole Chalcone | HepG-2 (Liver) | 5.03 (Compound 3b) | Doxorubicin | Not specified | [5] |
| Pyrazole Chalcone | HCT-116 (Colon) | 6.34 (Compound 3b) | Doxorubicin | Not specified | [5] |
| Chalcone-derived Pyrazole | A-549 (Lung) | 4.32 (PCH-1) | Cisplatin | Not specified | [6][7] |
Mechanism of Anticancer Action:
The anticancer activity of pyrazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[6][7] Many pyrazole-based compounds have been found to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Furthermore, some derivatives can interact with DNA, leading to DNA damage and cell death.[3]
Caption: Anticancer mechanism of pyrazole derivatives.
Antimicrobial Activity: The Potency of Thiosemicarbazones and Schiff Bases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives, particularly thiosemicarbazones and Schiff bases, have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[8][9] The thiosemicarbazone moiety is a known pharmacophore that contributes to the antimicrobial efficacy of various compounds.
Data from studies on analogous pyrazole-4-carbaldehyde thiosemicarbazones and other pyrazole derivatives containing thiazole scaffolds demonstrate their potential. These compounds have shown good to moderate activity against both Gram-positive and Gram-negative bacteria.[8]
| Derivative Class | Bacterial Strain | MIC (µg/mL) - Analogue Compound | Reference Compound | MIC (µg/mL) - Reference | Citation |
| Pyrazole Thiosemicarbazone | E. coli | 0.25 (Compound 3) | Ciprofloxacin | 0.5 | [9] |
| Pyrazole Thiosemicarbazone | S. epidermidis | 0.25 (Compound 4) | Ciprofloxacin | 4 | [9] |
| Pyrazole-Thiazole Hybrid | S. aureus | Moderate Activity | Standard Drugs | Not specified | [8] |
| Pyrazole-Thiazole Hybrid | E. coli | Moderate Activity | Standard Drugs | Not specified | [8] |
Mechanism of Antimicrobial Action:
The antimicrobial mechanism of pyrazole derivatives is multifaceted. They can disrupt the bacterial cell wall or membrane, leading to cell lysis. Some derivatives are known to inhibit essential enzymes involved in bacterial metabolic pathways. For instance, pyrazole compounds have been investigated as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.
Caption: Antimicrobial mechanism of pyrazole derivatives.
Anti-inflammatory Activity: The Role of Schiff Bases
Chronic inflammation is implicated in a wide range of diseases. Schiff bases derived from pyrazole aldehydes have demonstrated notable anti-inflammatory properties.[4][10] These compounds are thought to exert their effects by inhibiting pro-inflammatory enzymes and mediators.
While direct quantitative data for Schiff bases of this compound is limited, studies on other Schiff base complexes have shown a reduction in inflammation in animal models.[4][10] For example, Schiff base complexes have been shown to reduce paw edema in mice, a common model for assessing anti-inflammatory activity.[10]
Mechanism of Anti-inflammatory Action:
The anti-inflammatory activity of pyrazole derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation and associated pain.
Experimental Protocols
To ensure the scientific rigor of biological evaluations, standardized and validated protocols are essential. The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
The derivatives of this compound represent a promising frontier in the quest for novel therapeutic agents. The versatility of the pyrazole-3-carbaldehyde core allows for the synthesis of a diverse library of compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. While the direct experimental evidence for this specific scaffold is still in its nascent stages, the compelling data from closely related analogues strongly supports the continued exploration of these derivatives.
Future research should focus on the systematic synthesis and screening of a broad range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their precise modes of action and identify their molecular targets. The integration of computational modeling and in vitro and in vivo studies will be instrumental in accelerating the development of these promising compounds from the laboratory to the clinic. The journey of these "rising stars" in drug discovery has just begun, and they hold the potential to illuminate new pathways for treating some of the most challenging diseases of our time.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules. [Link]
-
Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. (2023). RSC Advances. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (2022). Scientific Reports. [Link]
-
(PDF) Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (2022). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity study of Schiff bases complexes. (2020). Biochemical and Cellular Archives. [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). Oxidative Medicine and Cellular Longevity. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2023). RSC Advances. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis-and-anti-inflammatory-activity-of-Schiff-bases. (2020). Iraqi association for medical researches and studies – IAMRS. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). Scientific Reports. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules. [Link]
-
Synthesis, Spectral Characterization, Cytotoxic, and Antimicrobial Activities of Some Novel Heterocycles Utilizing 1,3‐Diphenylpyrazole‐4‐carboxaldehyde Thiosemicarbazone. (2018). Journal of Heterocyclic Chemistry. [Link]
-
(PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2011). Acta Chimica Slovenica. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules. [Link]
Sources
- 1. Anti-inflammatory activity » Growing Science [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to the Antimicrobial Activity of Schiff Bases Derived from 1-Ethyl-1H-pyrazole-3-carbaldehyde and its Analogs
In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities. The versatile synthesis of Schiff bases from pyrazole aldehydes further expands the chemical space, offering opportunities to fine-tune their pharmacological profiles. This guide provides a comprehensive comparison of the antimicrobial activity of Schiff bases derived from N-substituted pyrazole-3-carbaldehydes, with a particular focus on understanding the potential of 1-ethyl-1H-pyrazole-3-carbaldehyde derivatives as a novel class of antimicrobial agents.
While direct and extensive experimental data on Schiff bases derived specifically from this compound is emerging, this guide will draw upon the wealth of information available for structurally related N-substituted pyrazole Schiff bases to provide a comparative analysis. By examining the structure-activity relationships of these analogs, we can extrapolate and predict the potential efficacy of the target compounds, thereby guiding future research and development in this critical area.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of numerous biologically active molecules due to its unique electronic properties and its ability to participate in various non-covalent interactions with biological targets. The incorporation of a Schiff base (imine or azomethine) linkage to the pyrazole core introduces a crucial pharmacophore that has been widely implicated in antimicrobial activity. Schiff bases are known to chelate metal ions, which can be essential for microbial growth, and their lipophilicity allows for effective penetration of microbial cell membranes.
Synthesis of Pyrazole-Based Schiff Bases: A General Overview
The synthesis of Schiff bases from pyrazole aldehydes is a straightforward and high-yielding condensation reaction. The general synthetic route involves the reaction of an N-substituted pyrazole-3-carbaldehyde with a primary amine in a suitable solvent, often with acid catalysis.
General Synthetic Protocol:
A solution of the N-substituted pyrazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol is treated with the desired primary amine (1 to 1.2 equivalents). A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The mixture is then typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product Schiff base often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing and recrystallization to afford the pure compound.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Comparative Antimicrobial Activity
The antimicrobial efficacy of pyrazole-based Schiff bases is significantly influenced by the nature of the substituents on both the pyrazole ring and the imine nitrogen. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various N-substituted pyrazole-3-carbaldehyde Schiff bases against a panel of pathogenic bacteria and fungi, providing a basis for comparison.
Table 1: Antibacterial Activity of N-Substituted Pyrazole-3-carbaldehyde Schiff Bases (MIC in µg/mL)
| Compound ID | N1-Substituent | Imine-Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 1a | Phenyl | 4-Chlorophenyl | 12.5 | 25 | 25 | 50 | [1] |
| 1b | Phenyl | 4-Nitrophenyl | 6.25 | 12.5 | 12.5 | 25 | [1] |
| 1c | Phenyl | 4-Methoxyphenyl | 25 | 50 | 50 | 100 | [1] |
| 2a | H | 4-Fluorophenyl | 32 | 64 | 64 | 128 | [2] |
| 2b | H | 2,4-Dichlorophenyl | 16 | 32 | 32 | 64 | [2] |
| 3a | Methyl | 4-Bromophenyl | 50 | 100 | >100 | >100 | [3] |
| 3b | Methyl | 2-Hydroxyphenyl | 25 | 50 | 50 | 100 | [3] |
| Ciprofloxacin | - | - | 0.5-2 | 0.25-1 | 0.25-1 | 0.5-4 | - |
Table 2: Antifungal Activity of N-Substituted Pyrazole-3-carbaldehyde Schiff Bases (MIC in µg/mL)
| Compound ID | N1-Substituent | Imine-Substituent (R) | C. albicans | A. niger | Reference |
| 1a | Phenyl | 4-Chlorophenyl | 50 | 100 | [1] |
| 1b | Phenyl | 4-Nitrophenyl | 25 | 50 | [1] |
| 2b | H | 2,4-Dichlorophenyl | 64 | 128 | [2] |
| Fluconazole | - | - | 0.25-8 | 16-256 | - |
Structure-Activity Relationship (SAR) Analysis
The antimicrobial data presented in the tables above allows for the deduction of several key structure-activity relationships:
-
Influence of the N1-Substituent on the Pyrazole Ring: A direct comparison between N-phenyl, N-H, and N-methyl substituted pyrazole Schiff bases suggests that the nature of the substituent at the N1 position plays a crucial role in modulating the antimicrobial activity. Generally, N-phenyl derivatives (Series 1) appear to exhibit lower MIC values, indicating higher potency, compared to N-H (Series 2) and N-methyl (Series 3) analogs. The bulky and lipophilic nature of the phenyl group may enhance the compound's ability to traverse the microbial cell membrane. Based on this trend, it can be hypothesized that an N-ethyl substituent, being a small alkyl group similar to methyl, might confer moderate activity. However, the slight increase in lipophilicity from methyl to ethyl could potentially lead to improved cell penetration and, consequently, enhanced antimicrobial effects.
-
Impact of the Imine-Substituent (R group): The substituent on the imine nitrogen atom has a profound effect on the antimicrobial spectrum and potency.
-
Electron-withdrawing groups , such as nitro (-NO₂) and chloro (-Cl), on the aromatic ring of the imine substituent generally lead to enhanced antibacterial and antifungal activity (e.g., compound 1b vs. 1c ). This is likely due to the increased electrophilicity of the imine carbon, which may facilitate interactions with nucleophilic residues in microbial enzymes or other cellular targets.
-
The position of the substituent on the aromatic ring is also critical. For instance, the presence of a hydroxyl group at the ortho position (compound 3b ) can lead to the formation of an intramolecular hydrogen bond with the imine nitrogen, which can influence the compound's conformation and biological activity.
-
Proposed Mechanism of Action
While the precise mechanism of action for many pyrazole-based Schiff bases is still under investigation, several plausible pathways have been proposed. One of the leading hypotheses is the inhibition of essential microbial enzymes. The azomethine nitrogen atom in the Schiff base linkage is thought to play a crucial role in coordinating with metal ions present in the active sites of enzymes, thereby inactivating them. Another proposed mechanism involves the disruption of the microbial cell membrane integrity due to the lipophilic nature of these compounds, leading to leakage of cellular contents and cell death.
Caption: Plausible mechanisms of antimicrobial action for pyrazole Schiff bases.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol such as the broth microdilution method is essential.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against selected microbial strains.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Growth indicator dye (e.g., Resazurin)
Procedure:
-
Compound Preparation: Prepare a stock solution of each Schiff base in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The addition of a growth indicator dye can aid in the visualization of results.
Caption: Experimental workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
The comparative analysis of N-substituted pyrazole-3-carbaldehyde Schiff bases reveals a promising landscape for the development of novel antimicrobial agents. While N-phenyl derivatives bearing electron-withdrawing groups have demonstrated significant potency, the exploration of N-alkyl derivatives, including the target this compound Schiff bases, warrants further investigation. The synthesis and comprehensive antimicrobial evaluation of a focused library of these compounds are crucial next steps. Future studies should aim to:
-
Synthesize a series of Schiff bases derived from this compound with diverse amine components.
-
Determine their MIC values against a broad panel of clinically relevant and drug-resistant microbial strains.
-
Investigate their mechanism of action through techniques such as enzyme inhibition assays and cell membrane integrity studies.
-
Evaluate their cytotoxicity against mammalian cell lines to assess their therapeutic index.
By systematically exploring the structure-activity relationships of this specific subclass of pyrazole Schiff bases, the scientific community can pave the way for the discovery of new, effective, and safe antimicrobial drugs to combat the growing threat of infectious diseases.
References
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules, 15(10), 6854-6864. [Link]
-
Gürsoy, E., & Öcal, N. (2009). Synthesis and antimicrobial activity of some new pyrazole and pyrazolo [3, 4-d] pyridazine derivatives. Turkish Journal of Chemistry, 33(3), 379-390. [Link]
-
Özdemir, A., Turan-Zitouni, G., Kaplancıklı, Z. A., Tunalı, Y., & Işık, Ş. (2007). Synthesis and antimicrobial activity of some new N-alkyl/aryl-2-(3, 5-dimethyl-1H-pyrazol-1-yl) acetamide derivatives. European journal of medicinal chemistry, 42(4), 403-408. [Link]
-
Pawar, S. S., & Rindhe, S. S. (2018). Synthesis, Characterization and Antimicrobial Activity of Some Novel Pyrazole Based Schiff Bases. International Journal of ChemTech Research, 11(04), 118-125. [Link]
-
Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2010). Synthesis and antimicrobial activities of novel 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole derivatives of pyrazole. Journal of the Serbian Chemical Society, 75(11), 1549-1558. [Link]
-
Shah, S., & Desai, K. R. (2015). Synthesis and biological evaluation of some novel pyrazole based Schiff bases and their derivatives. Journal of Saudi Chemical Society, 19(5), 533-540. [Link]
-
Vijesh, A. M., Isloor, A. M., Shetty, P., Sundershan, S., & Fun, H. K. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 6(3), 325-330. [Link]
Sources
- 1. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antioxidant Activities of Some New Nsubstituted Azachalcone, Schiff base and Pyrazole Derivatives | Bentham Science [eurekaselect.com]
A Comparative Guide to the Antifungal Potential of 1-Ethyl-1H-pyrazole-3-carbaldehyde Derivatives
The escalating threat of fungal infections, coupled with the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their broad spectrum of biological activities, including notable antifungal properties. This guide provides a comprehensive comparison of the antifungal activity of derivatives based on the 1-ethyl-1H-pyrazole-3-carbaldehyde scaffold, offering insights for researchers, scientists, and drug development professionals. While direct experimental data on this compound derivatives is emerging, this guide synthesizes findings from closely related pyrazole-based compounds to project the potential of this specific chemical class.
The core structure, this compound, serves as a versatile building block. The ethyl group at the N1 position can influence the lipophilicity and binding characteristics of the molecule, while the carbaldehyde function at the C3 position is a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones.
The Strategic Advantage of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structural motif is present in several commercially successful drugs and agrochemicals. Its prevalence in bioactive molecules stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. Many pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal effects[1][2][3].
Synthesis of Pyrazole-3-carbaldehyde Derivatives: A Versatile Platform
The primary route to synthesizing the derivatives of interest involves the initial preparation of a pyrazole-3-carbaldehyde, which is then elaborated into various functional compounds. A common and effective method for introducing the carbaldehyde group onto the pyrazole ring is the Vilsmeier-Haack reaction[4][5].
Experimental Protocol: Vilsmeier-Haack Reaction for Pyrazole-3-carbaldehyde Synthesis
This protocol outlines the general procedure for the synthesis of a pyrazole-3-carbaldehyde, a key intermediate.
Materials:
-
Appropriately substituted hydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Stirring apparatus
-
Round-bottom flask
-
Sodium acetate solution (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Cool a solution of DMF in a round-bottom flask using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
-
To this mixture, add the corresponding hydrazone of a methyl ketone derivative.
-
Allow the reaction mixture to stir at room temperature or with gentle heating, as dictated by the specific substrate, for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the mixture with a suitable base, such as a saturated solution of sodium acetate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude pyrazole-3-carbaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthetic pathway for pyrazole-3-carbaldehyde derivatives.
Comparative Antifungal Activity
Derivatives of pyrazole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones, have been evaluated for their antifungal activity against a range of pathogenic fungi.
Schiff Base Derivatives
Schiff bases are synthesized by the condensation of the pyrazole-3-carbaldehyde with various primary amines. The resulting imine functionality is crucial for their biological activity. Studies on Schiff bases derived from different pyrazole carbaldehydes have shown promising antifungal effects[3][5][6]. For instance, Schiff bases incorporating other heterocyclic moieties can exhibit enhanced activity.
Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of pyrazole-3-carbaldehydes with thiosemicarbazide. The thiosemicarbazone moiety is a known pharmacophore with a broad range of biological activities, including antifungal properties[7]. The presence of the sulfur atom and the N-N-C=S linkage is thought to be important for their mechanism of action.
While specific data for this compound derivatives is limited in the currently available literature, the following table summarizes the antifungal activity of structurally related pyrazole derivatives to provide a comparative perspective.
| Derivative Class | Fungal Strain(s) | Activity (MIC/EC₅₀) | Reference Compound(s) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | EC₅₀ = 0.37 µg/mL | Carbendazol (EC₅₀ = 1.00 µg/mL) | [1][8] |
| Pyrazole Carboxamides | Alternaria porri | EC₅₀ = 2.24 µg/mL | Carbendazol | [1][8] |
| Pyrazole-Thiophene Carboxamides | Botrytis cinerea | EC₅₀ = 21.3 µmol/L | Thifluzamide | [9] |
| Pyrazole Carboxamide Thiazoles | Valsa mali | EC₅₀ = 1.77 mg/L | Boscalid (EC₅₀ = 9.19 mg/L) | [10] |
| Pyrazole Analogues | Fusarium graminearum | EC₅₀ = 0.0530 µM | Pyraclostrobin | [11] |
Note: The presented data is for various pyrazole derivatives and not specifically for this compound derivatives. This table is intended to illustrate the general antifungal potential of the pyrazole scaffold.
Structure-Activity Relationship (SAR) Insights
From the available literature on various pyrazole derivatives, several structure-activity relationships can be inferred, which can guide the design of potent this compound-based antifungal agents:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences antifungal activity. While many studies focus on aryl substituents, an ethyl group, being a small alkyl group, can modulate the compound's lipophilicity and steric profile, potentially leading to favorable interactions with fungal targets.
-
The C3-Derived Moiety: The transformation of the carbaldehyde at the C3 position into Schiff bases or thiosemicarbazones is a common strategy to enhance biological activity. The nature of the amine or thiosemicarbazide used for this derivatization plays a critical role. Aromatic and heterocyclic amines in Schiff bases, and substitutions on the thiosemicarbazone moiety, can fine-tune the antifungal potency and spectrum.
-
Other Ring Substitutions: Additional substitutions on the pyrazole ring can further modulate the electronic and steric properties of the molecule, impacting its antifungal activity.
Mechanism of Action
The precise mechanism of action for antifungal pyrazole derivatives can vary depending on the overall structure of the molecule. However, some common targets for pyrazole-based fungicides have been identified:
-
Succinate Dehydrogenase (SDH) Inhibition: A significant number of commercial pyrazole carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting fungal respiration[1][9][10]. It is plausible that derivatives of this compound could be designed to target this enzyme.
-
Ergosterol Biosynthesis Inhibition: Some azole antifungals, a class to which pyrazoles belong, are known to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions
While the direct antifungal activity of this compound derivatives is an area ripe for further investigation, the existing body of research on related pyrazole compounds strongly suggests their potential as a promising class of antifungal agents. The synthetic accessibility of the pyrazole-3-carbaldehyde core allows for the creation of diverse chemical libraries, particularly of Schiff bases and thiosemicarbazones. Future research should focus on the systematic synthesis and screening of these derivatives against a broad panel of clinically relevant and agriculturally important fungi. Elucidating their precise mechanisms of action and optimizing their pharmacokinetic and toxicological profiles will be crucial steps in the development of new and effective antifungal therapies based on this versatile scaffold.
References
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]
-
Li, M., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]
-
Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 17(7), 8175-8199. [Link]
-
Patel, N. B., & Agravat, S. N. (2012). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Journal of Saudi Chemical Society, 16(4), 439-449. [Link]
-
Request PDF on ResearchGate. Design, synthesis, and antibacterial evaluation of new Schiff's base derivatives bearing nitroimidazole and pyrazole nuclei as potent E. coli FabH inhibitors. ResearchGate. [Link]
-
Wójcik, E., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 27(19), 6296. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis Characterization and Biological Evaluation of Some Novel Schiff s Base and Amine Derivatives of Pyrazole. JOCPR. [Link]
Sources
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazole-3-carbaldehyde and Pyrazole-5-carbaldehyde for Medicinal Chemistry Applications
Introduction: The Significance of Regioisomeric Pyrazole Carbaldehydes in Drug Discovery
Pyrazole carbaldehydes are pivotal building blocks in the synthesis of a diverse array of bioactive molecules. Their utility stems from the versatile reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations, and the inherent pharmacological relevance of the pyrazole scaffold.[1][2][3] These compounds are instrumental in the development of novel therapeutics, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The specific substitution pattern on the pyrazole ring profoundly influences the biological activity of the resulting derivatives. Consequently, the regioselective synthesis of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde is a critical challenge and a subject of intense research in medicinal chemistry. This guide provides a detailed comparison of the primary synthetic strategies for accessing these two important isomers, offering insights into the underlying mechanisms and practical considerations for laboratory synthesis.
The Synthetic Dichotomy: Navigating the Pathways to 3- and 5-Substituted Pyrazoles
The synthesis of pyrazole carbaldehydes is often complicated by the potential for the formation of regioisomeric mixtures. The choice of starting materials and reaction conditions is paramount in directing the formylation to the desired C3 or C5 position of the pyrazole ring. This guide will explore the most prevalent and effective methods, including the Vilsmeier-Haack reaction, oxidation of corresponding methylpyrazoles, and multi-component reactions, highlighting the factors that govern regioselectivity.
Synthesis of Pyrazole-3-carbaldehyde: Key Methodologies
Cycloaddition Reactions: A Convergent Approach
One of the most reliable methods for the unambiguous synthesis of pyrazole-3-carbaldehydes involves the [3+2] cycloaddition of a suitable three-carbon component with a diazo compound or its equivalent.[5][6] This approach offers excellent control over regioselectivity by building the pyrazole ring with the desired substitution pattern already in place.
A common strategy employs the reaction of α,β-unsaturated aldehydes with diazoalkanes.[7] The regioselectivity is dictated by the electronic and steric properties of the substituents on both the dipolarophile (the unsaturated aldehyde) and the 1,3-dipole (the diazoalkane).
Experimental Protocol: [3+2] Cycloaddition for Pyrazole-3-carbaldehyde
-
Step 1: Generation of Diazoalkane (Example: Diazomethane)
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a specialized diazomethane generation apparatus, a solution of a suitable precursor (e.g., Diazald™) in diethyl ether is added dropwise to a stirred solution of potassium hydroxide in ethanol at 65 °C.
-
The resulting yellow diazomethane gas is co-distilled with ether and collected in a cold flask.
-
-
Step 2: Cycloaddition Reaction
-
A solution of the α,β-unsaturated aldehyde (1.0 eq) in diethyl ether is cooled to 0 °C.
-
The ethereal solution of diazomethane is added dropwise to the aldehyde solution until a faint yellow color persists.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
-
Step 3: Aromatization (if necessary)
-
The intermediate pyrazoline may require an oxidation step to yield the aromatic pyrazole. This can often be achieved by stirring the reaction mixture in the presence of an oxidant like manganese dioxide or by exposure to air.
-
-
Step 4: Work-up and Purification
-
The reaction is carefully quenched with a few drops of acetic acid to destroy any excess diazomethane.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Diazomethane Generation: The in-situ generation and immediate use of diazomethane are crucial for safety and to minimize decomposition.
-
Low-Temperature Reaction: The cycloaddition is performed at low temperatures to control the exothermicity of the reaction and to prevent side reactions.
-
Aromatization: The choice of oxidant for the aromatization step depends on the stability of the pyrazoline intermediate and the desired final product.
Caption: Workflow for the synthesis of pyrazole-3-carbaldehyde via [3+2] cycloaddition.
Synthesis of Pyrazole-5-carbaldehyde: Key Methodologies
Regioselective Metalation followed by Formylation
A powerful strategy for the synthesis of pyrazole-5-carbaldehydes involves the regioselective deprotonation of an N-protected pyrazole at the C5 position, followed by quenching with a formylating agent.[8][9][10][11][12] The choice of the N-protecting group is critical as it directs the metalation to the desired position. Bulky protecting groups, such as the 2,4,6-trimethoxybenzyl (TMB) or di-tert-butylmethylsilyl (DTBMS) groups, can sterically hinder the C3 position, favoring deprotonation at C5.
Experimental Protocol: Regioselective Metalation for Pyrazole-5-carbaldehyde
-
Step 1: N-Protection of Pyrazole
-
To a solution of pyrazole (1.0 eq) in an anhydrous solvent like THF, a suitable base (e.g., NaH, 1.1 eq) is added at 0 °C.
-
After cessation of hydrogen evolution, the protecting group precursor (e.g., TMB-Cl, 1.1 eq) is added, and the reaction is stirred at room temperature until completion.
-
-
Step 2: Regioselective Metalation
-
The N-protected pyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base, typically n-butyllithium (n-BuLi, 1.1 eq), is added dropwise, and the mixture is stirred for 1-2 hours at this temperature.
-
-
Step 3: Formylation
-
Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added to the lithiated pyrazole solution at -78 °C.
-
The reaction is allowed to warm slowly to room temperature and stirred for several hours.
-
-
Step 4: Deprotection and Work-up
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for TMB).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Causality in Experimental Choices:
-
N-Protecting Group: The choice of a bulky protecting group is essential for directing the deprotonation to the C5 position.
-
Strong Base: A strong organolithium base is required to achieve efficient deprotonation of the pyrazole ring.
-
Low Temperature: The metalation and formylation steps are conducted at very low temperatures to prevent side reactions and ensure the stability of the lithiated intermediate.
Caption: Workflow for the synthesis of pyrazole-5-carbaldehyde via regioselective metalation.
Comparative Analysis of Synthetic Routes
| Method | Target Isomer | Regioselectivity | Key Advantages | Key Limitations |
| [3+2] Cycloaddition | Pyrazole-3-carbaldehyde | High | Unambiguous synthesis, good functional group tolerance. | Requires access to suitable diazo compounds, which can be hazardous. |
| Regioselective Metalation | Pyrazole-5-carbaldehyde | High | Good yields, applicable to a range of substituted pyrazoles. | Requires N-protection and deprotection steps, use of strong bases and cryogenic conditions. |
| Vilsmeier-Haack Reaction | Often yields mixtures, but can be directed.[13][14][15][16] | Moderate to High | One-pot procedure, readily available reagents. | Regioselectivity is highly substrate-dependent, can lead to mixtures. |
| Oxidation of Methylpyrazoles | Both isomers | Depends on starting material | Utilizes readily available methylpyrazoles. | Can lead to over-oxidation to the carboxylic acid, requires a suitable oxidant. |
| Multicomponent Reactions | Both isomers | Variable | High atom economy, convergent synthesis.[3][17][18] | Can be challenging to optimize for high regioselectivity. |
The Vilsmeier-Haack Reaction: A Versatile but Less Selective Tool
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic rings.[13][14][15][16] It involves the reaction of a substrate with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13] While this reaction can be applied to the synthesis of pyrazole carbaldehydes, controlling the regioselectivity between the C3 and C5 positions can be challenging and is highly dependent on the substituents already present on the pyrazole ring.[14][19]
For N-unsubstituted pyrazoles, formylation often occurs at the C4 position. However, with appropriate substitution at other positions, formylation at C3 or C5 can be achieved. For instance, the presence of an electron-donating group at the C3 position can direct formylation to the C5 position, and vice versa.
Conclusion: A Strategic Approach to Isomer-Specific Synthesis
The synthesis of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde requires careful consideration of the desired substitution pattern and the available synthetic methodologies. For the unambiguous synthesis of pyrazole-3-carbaldehyde , cycloaddition reactions offer the most reliable and regioselective route. In contrast, the synthesis of pyrazole-5-carbaldehyde is often best achieved through a regioselective metalation strategy, where a judiciously chosen N-protecting group directs deprotonation to the C5 position.
While other methods like the Vilsmeier-Haack reaction and oxidation of methylpyrazoles provide alternative pathways, they often require more extensive optimization to achieve high regioselectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of novel pyrazole-based therapeutics.
References
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Yousuf, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4475.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- Singh, S., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26645-26671.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Sharma, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-226.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(14), 9637-9646.
- Guseva, E. V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1453.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-226.
-
ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from [Link]
- Paulson, A. S., et al. (2002). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. The Journal of Organic Chemistry, 67(11), 3904-3907.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Slaninová, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.
- Bentz, C., et al. (2016). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- Al-Warhi, T., et al. (2022).
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
- Paulson, A. S., et al. (2002). Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles.
- Ziegler, C., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118.
- Paulson, A. S., et al. (2002). Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hydroxypyrazoles. Organic & Biomolecular Chemistry.
- Marin-Luna, M., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4710-4715.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation: Synthesis of 3,4,5-Trisubstituted 1-Hy… [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Guide to Differentiating 1-Ethyl-1H-pyrazole Carbaldehyde Isomers
In the landscape of pharmaceutical and agrochemical research, pyrazole derivatives are foundational scaffolds due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The precise substitution pattern on the pyrazole ring is critical, as even minor positional changes can drastically alter a compound's biological efficacy and safety profile. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of three key isomers of 1-ethyl-1H-pyrazole-carbaldehyde: the 3-, 4-, and 5-carbaldehyde variants.
Distinguishing these isomers is a common challenge in synthetic chemistry. Relying solely on chromatographic separation is insufficient for definitive identification. Instead, a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential. This guide explains the causal relationships between molecular structure and spectral output, providing researchers with the validated data and protocols necessary for confident structural elucidation.
Isomeric Structures and Electronic Considerations
The position of the electron-withdrawing carbaldehyde group on the pyrazole ring dictates the electronic environment of the entire molecule. This, in turn, governs the chemical shifts of protons and carbons in NMR, the vibrational energy of bonds in IR, and the fragmentation pathways in MS.
Figure 1. Molecular structures of the three primary isomers of 1-ethyl-1H-pyrazole-carbaldehyde.
Core Spectroscopic Workflow: A Self-Validating Protocol
The following workflow is designed to generate a complete and reliable dataset for isomer identification. The choice of techniques and parameters is deliberate, ensuring that the data from each method corroborates the others.
Figure 2. Standard experimental workflow for the separation and spectroscopic identification of pyrazole isomers.
Experimental Protocol Details
-
Synthesis and Purification:
-
The isomers are commonly synthesized via the Vilsmeier-Haack reaction on 1-ethylpyrazole.[3] This reaction can produce a mixture of isomers, necessitating careful purification.
-
Protocol: Monitor the reaction using thin-layer chromatography (TLC). Upon completion, perform column chromatography on silica gel to separate the isomers.
-
-
NMR Spectroscopy:
-
Rationale: NMR is the most powerful tool for differentiating these isomers, as the chemical shifts and coupling patterns of the pyrazole ring protons are unique to each substitution pattern.
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: The C=O stretching frequency of the aldehyde is sensitive to its electronic environment and conjugation within the ring, providing a key diagnostic band.
-
Sample Preparation: For liquid samples, acquire the spectrum as a thin film on a salt (NaCl or KBr) plate. For solid samples, prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Rationale: While all isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering confirmatory evidence.
-
Acquisition: Analyze samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a standard EI source (70 eV).
-
Comparative Data Analysis
The following table summarizes the expected spectroscopic data for the three isomers. The interpretation that follows explains the underlying principles governing these differences.
| Spectroscopic Feature | 1-ethyl-1H-pyrazole-3-carbaldehyde | 1-ethyl-1H-pyrazole-4-carbaldehyde | 1-ethyl-1H-pyrazole-5-carbaldehyde |
| ¹H NMR (δ, ppm) | |||
| Aldehyde-H | ~9.9 - 10.1 (s) | ~9.8 - 9.9 (s) | ~9.7 - 9.8 (s) |
| Pyrazole H-4 | ~6.8 - 7.0 (d) | N/A | ~6.5 - 6.7 (d) |
| Pyrazole H-5 | ~7.6 - 7.8 (d) | ~7.9 - 8.1 (s) | N/A |
| Pyrazole H-3 | N/A | ~7.8 - 8.0 (s) | ~7.4 - 7.6 (d) |
| Ethyl -CH₂- | ~4.2 - 4.4 (q) | ~4.1 - 4.3 (q) | ~4.4 - 4.6 (q) |
| Ethyl -CH₃- | ~1.4 - 1.6 (t) | ~1.4 - 1.6 (t) | ~1.4 - 1.6 (t) |
| ¹³C NMR (δ, ppm) | |||
| Aldehyde C=O | ~185 | ~186 | ~180 |
| Pyrazole C-3 | ~145 | ~140 | ~142 |
| Pyrazole C-4 | ~112 | ~120 | ~110 |
| Pyrazole C-5 | ~139 | ~141 | ~148 |
| IR (ν, cm⁻¹) | |||
| C=O Stretch | ~1685 - 1695 | ~1680 - 1690 | ~1690 - 1700 |
| MS (m/z) | |||
| Molecular Ion [M]⁺ | 124 | 124[4] | 124 |
| Key Fragment | 95 ([M-CHO]⁺) | 95 ([M-CHO]⁺)[4] | 96 ([M-C₂H₄]⁺) |
Note: The chemical shift values are approximate and can vary slightly based on solvent and concentration. The data for the 4-isomer is supported by experimental findings, while data for the 3- and 5-isomers are based on established principles of spectroscopy and data from related structures.[4][5][6]
Interpretation of Spectroscopic Data
-
¹H NMR Analysis:
-
Ring Protons: This is the most definitive region. The 4-carbaldehyde isomer is unique in showing two singlets for the pyrazole protons (H-3 and H-5), as they have no adjacent protons to couple with.[4] In contrast, the 3- and 5-carbaldehyde isomers each show two doublets for their pyrazole protons, arising from coupling between H-4 and H-5 (for the 3-isomer) and H-3 and H-4 (for the 5-isomer).
-
Aldehyde Proton: The aldehyde proton in the 3-position is the most deshielded (~9.9-10.1 ppm) due to the strong anisotropic effect of the adjacent ring nitrogen (N2). The aldehyde proton of the 5-isomer is the most shielded, being furthest from the electron-withdrawing influence of the second nitrogen atom.
-
Ethyl Group: The methylene (-CH₂-) protons of the ethyl group in the 5-carbaldehyde isomer are the most deshielded (~4.4-4.6 ppm). This is because the aldehyde group at C5 enhances the electron-withdrawing character of the adjacent N1 atom, which in turn deshields the attached ethyl group.
-
-
¹³C NMR Analysis:
-
The chemical shift of the carbonyl carbon is diagnostic. In the 5-carbaldehyde isomer, the C=O group is directly adjacent to the N1-ethyl group, resulting in a more shielded (upfield) chemical shift (~180 ppm) compared to the other two isomers. The carbonyl carbon in the 4-isomer is typically the most deshielded.
-
-
IR Spectroscopy Analysis:
-
The C=O stretching frequency provides supporting evidence. The 5-carbaldehyde isomer is expected to have the highest C=O stretching frequency (~1690-1700 cm⁻¹) because the aldehyde group has less resonance delocalization into the ring compared to the 3- and 4-positions. The general range for pyrazole C=N and C=C stretching vibrations occurs between 1400-1600 cm⁻¹.[7][8]
-
-
Mass Spectrometry Analysis:
-
All isomers will show a molecular ion peak at m/z = 124, confirming the molecular formula C₆H₈N₂O.[4][9] The primary fragmentation pathway for the 3- and 4-isomers is the loss of the formyl radical (•CHO), leading to a prominent peak at m/z = 95.[4] For the 5-carbaldehyde isomer, a characteristic fragmentation is the McLafferty-type rearrangement involving the ethyl group, leading to the loss of ethene (C₂H₄) and a resulting peak at m/z = 96.
-
Conclusion
The unambiguous identification of this compound and its 4- and 5-isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy serves as the primary and most definitive tool, with the multiplicity and chemical shifts of the pyrazole ring protons providing a unique fingerprint for each isomer. ¹³C NMR, IR spectroscopy, and mass spectrometry offer powerful, corroborating data points, particularly through the analysis of carbonyl chemical shifts, C=O stretching frequencies, and characteristic fragmentation patterns. By following the integrated workflow and utilizing the comparative data presented in this guide, researchers in drug discovery and development can ensure the precise structural characterization of these vital heterocyclic building blocks.
References
-
New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
G. P. A. R. Lima, J. A. S. Cavaleiro, and A. M. S. Silva. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Retrieved from [Link]
-
A. M. S. Silva and J. A. S. Cavaleiro. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5903. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. John Wiley & Sons, Inc. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H8N2O). Université du Luxembourg. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxaldehyde, 1-ethyl- [MS (GC)]. John Wiley & Sons, Inc. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of pyrazoline 9. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-5-carbaldehyde (C6H8N2O). Université du Luxembourg. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Britannica. (n.d.). Pyrazole. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 1-phenyl-1H-pyrazole-5-carboxylate [MS (GC)]. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.pdx.edu [web.pdx.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to the Structural Validation of 1-Ethyl-1H-pyrazole-3-carbaldehyde Derivatives: A Comparative Analysis of Analytical Techniques
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities.[1][2][3] The precise arrangement of substituents on the pyrazole ring is critical, as even minor structural variations, such as the location of an ethyl or carbaldehyde group, can profoundly alter a compound's pharmacological and toxicological profile. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for ensuring the integrity and reproducibility of research in drug development. Misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies and wasted resources.[4]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of 1-ethyl-1H-pyrazole-3-carbaldehyde and its derivatives. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices and offers field-proven insights into data interpretation. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, presenting them as a complementary toolkit for achieving unequivocal structural confirmation.
Chapter 1: The Foundational Pillar – Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the workhorse of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of connectivity and the relative orientation of atoms.[5] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
Expertise & Experience: The "Why" Behind the NMR Experiment
We don't just run NMR to get a spectrum; we use it to answer specific questions about the structure. For our target molecule, the key questions are:
-
Is the ethyl group attached to a nitrogen atom?
-
Are the substituents at the 1 and 3 positions, not another combination like 1,5 or 1,4?
-
Is the aldehyde group present and correctly positioned?
¹H NMR helps us by revealing proton environments and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR complements this by defining the carbon skeleton.[6][7] For complex derivatives, 2D NMR techniques like HSQC and HMBC are crucial for definitively assigning which proton is attached to which carbon and mapping long-range correlations.[5][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8] Higher fields provide better signal dispersion, which is crucial for resolving complex spectra.
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a spectral width of ~15 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[1]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum.[1]
Data Interpretation and Validation
The key to validation lies in comparing the observed spectral data with expected values and ruling out isomeric possibilities.
| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Structural Confirmation |
| Aldehyde (-CHO) | ~9.9 - 10.1 (singlet) | ~185 | A highly deshielded proton signal confirms the aldehyde. Its singlet nature indicates no adjacent protons. |
| Pyrazole H-5 | ~7.8 - 8.0 (doublet) | ~140 | This proton is coupled to H-4, appearing as a doublet. Its chemical shift helps distinguish it from H-4. |
| Pyrazole H-4 | ~6.8 - 7.0 (doublet) | ~112 | Coupled to H-5, this upfield-shifted proton signal is characteristic of this position. |
| Ethyl N-CH₂ | ~4.2 - 4.4 (quartet) | ~45 | The quartet pattern arises from coupling to the -CH₃ protons. Its downfield shift confirms attachment to the electronegative nitrogen atom. |
| Ethyl -CH₃ | ~1.4 - 1.6 (triplet) | ~15 | The triplet pattern is due to coupling with the adjacent -CH₂ group. |
| Pyrazole C-3 | N/A | ~145 | This quaternary carbon, attached to the aldehyde, will be significantly downfield. |
| Pyrazole C-5 | N/A | ~140 | The chemical shift of this carbon is distinct from C-3 and C-4. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[1]
To definitively rule out the 1-ethyl-1H-pyrazole-5-carbaldehyde isomer, one would look for a singlet for the pyrazole H-3 proton and a doublet for H-4, with different coupling constants and chemical shifts than the target molecule.
Chapter 2: Unveiling the Molecular Mass – Mass Spectrometry (MS)
While NMR provides the structural blueprint, Mass Spectrometry (MS) offers orthogonal validation by confirming the molecular weight and elemental composition. For drug development, high-resolution mass spectrometry (HRMS) is the standard, providing mass accuracy to within a few parts per million.[9][10]
Expertise & Experience: Why MS is More Than Just a Molecular Weight
A common mistake is to view MS solely as a tool to get the molecular ion peak. Its true power, especially with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), lies in analyzing fragmentation patterns.[11][12] These patterns are a molecular fingerprint that can provide powerful clues to the structure and help differentiate between isomers that have identical molecular weights.[13][14][15]
For this compound, we would expect specific fragmentation pathways. For example, cleavage next to the carbonyl group is common for aldehydes, potentially leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[12][16]
Experimental Protocol: LC-MS (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly or via LC into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion peak and compare it to the calculated theoretical mass.
Data Interpretation and Validation
| Parameter | Expected Value for C₆H₈N₂O | Observed Value (Example) | Conclusion |
| Molecular Formula | C₆H₈N₂O | - | - |
| Exact Mass | 124.0637 | - | - |
| [M+H]⁺ Calculated | 125.0709 | 125.0708 | Excellent agreement confirms the elemental composition. |
Fragmentation Analysis:
-
[M-28]⁺ (Loss of C₂H₄): A potential fragmentation of the ethyl group.
-
[M-29]⁺ (Loss of CHO): Characteristic loss of the formyl group from the aldehyde.[16]
The presence and relative abundance of these fragments can help distinguish the 3-carbaldehyde from the 5-carbaldehyde isomer, which may exhibit a different fragmentation pattern due to the different placement of the functional group.
Chapter 3: The Unambiguous Proof – Single-Crystal X-ray Crystallography
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the gold standard.[17][18] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and connectivity.[19][20]
Expertise & Experience: When is Crystallography Necessary?
While often considered a low-throughput technique, crystallography is indispensable in several scenarios:
-
Novel Scaffolds: When synthesizing a completely new class of compounds.
-
Ambiguous Spectroscopy: When NMR and MS data are inconclusive or cannot differentiate between subtle isomeric or tautomeric forms.[21]
-
Regulatory Submissions: For providing definitive structural proof for patent applications or regulatory filings.
-
Structure-Based Drug Design: When the precise 3D conformation of the molecule is needed to understand its interaction with a biological target.[22]
The primary challenge is often not the analysis itself but obtaining a high-quality single crystal suitable for diffraction.[17]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is the most critical and often rate-limiting step.[17] It involves slowly evaporating the solvent from a concentrated solution of the pure compound. Various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[18]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell.[18] Atoms are fitted into this density, and their positions are refined computationally to generate the final molecular structure.[19]
Data Interpretation and Validation
The output is a 3D model of the molecule that explicitly shows the location of every atom. For this compound, the structure would unequivocally confirm the N1-ethyl substitution and the C3-carbaldehyde position, leaving no room for ambiguity.
| Parameter | Information Provided |
| Connectivity | Direct visualization of the atomic connections, confirming the pyrazole ring and substituent placement. |
| Bond Lengths/Angles | Provides precise geometric data, confirming expected values for C-N, C=C, C=O bonds, etc. |
| Conformation | Shows the molecule's preferred solid-state conformation. |
Chapter 4: A Comparative Analysis & Integrated Workflow
No single technique is universally superior; the choice depends on the specific research question, available resources, and the stage of the drug development process. A robust validation strategy integrates the strengths of each method.
Comparative Guide to Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Atomic connectivity, 2D structure | Molecular formula, fragmentation | Absolute 3D structure, conformation |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Sample Amount | mg scale | µg to ng scale | Single crystal (µg-mg) |
| Throughput | High | High | Low |
| Ambiguity | Possible with complex isomers | Possible with isomers | None (definitive) |
| Primary Use | Routine characterization, SAR | Formula confirmation, purity | Absolute proof, structural biology |
Logical Workflow for Structural Validation
A logical, tiered approach ensures both efficiency and rigor. This workflow minimizes the use of low-throughput techniques to only when they are necessary.
Caption: A decision-making workflow for structural validation.
Conclusion
The structural validation of this compound derivatives is a critical process that underpins the reliability of subsequent research in drug development. A multi-technique approach, leveraging the complementary strengths of NMR, MS, and X-ray crystallography, provides a self-validating system that ensures the highest degree of scientific integrity. By starting with high-throughput screening methods like ¹H NMR and LC-MS and escalating to more definitive techniques like 2D NMR and X-ray crystallography only when necessary, researchers can confidently and efficiently confirm the identity of their synthesized compounds, building a solid foundation for the discovery of new medicines.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). Benchchem.
-
Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). MDPI. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. Available at: [Link]
-
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). ACS Publications. Available at: [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. Available at: [Link]
-
Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. Available at: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Available at: [Link]
-
Structure validation in chemical crystallography. (2009). PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]
-
Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. (1993). OUCI. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central. Available at: [Link]
-
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PubMed Central. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). In [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]
-
Mass fragmentation pattern for compound 10. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. (n.d.). ResearchGate. Available at: [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. (2022). MDPI. Available at: [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]
-
X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. (2011). SciSpace. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
This compound (C6H8N2O). (n.d.). PubChemLite. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Chad's Prep®. Available at: [Link]
-
1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of Pyrazole Carboxamides Derived from 1-Ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents and crop protection products. The inherent biological activity of the pyrazole ring system, coupled with the versatility of the carboxamide functional group, has led to the development of a vast library of compounds with a wide spectrum of bioactivities. This guide provides an in-depth technical comparison of the bioactivity of pyrazole carboxamides, with a specific focus on derivatives originating from the versatile building block, 1-ethyl-1H-pyrazole-3-carbaldehyde.
While specific bioactivity data for direct derivatives of this compound is not extensively available in publicly accessible literature, this guide will leverage data from structurally similar pyrazole-3-carboxamides to provide a comparative analysis. This approach allows for a robust understanding of the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds. We will delve into their synthesis, comparative efficacy across different biological targets, and the detailed experimental protocols used to validate their activity.
The Synthetic Gateway: From Aldehyde to Bioactive Carboxamide
The journey from the starting material, this compound, to a diverse array of N-substituted pyrazole-3-carboxamides is a multi-step process that offers considerable flexibility for structural modification. The general synthetic strategy is outlined below, providing a logical framework for the creation of a chemical library for bioactivity screening.
The initial and crucial step involves the oxidation of the aldehyde group of this compound to a carboxylic acid. This transformation is fundamental as it sets the stage for the subsequent amide bond formation. Following the formation of the pyrazole-3-carboxylic acid, the molecule is activated, typically by converting it to an acid chloride. This highly reactive intermediate can then be readily coupled with a wide range of primary or secondary amines to yield the desired N-substituted pyrazole-3-carboxamides. The diversity of commercially available amines allows for the systematic exploration of the chemical space around the carboxamide nitrogen, a key determinant of biological activity.
Caption: Generalized synthetic workflow for N-substituted 1-ethyl-1H-pyrazole-3-carboxamides.
Comparative Bioactivity Profile
The bioactivity of pyrazole carboxamides is profoundly influenced by the nature of the substituents on both the pyrazole ring and the carboxamide nitrogen. To illustrate this, we will compare the reported activities of various N-substituted pyrazole carboxamides across several key areas: antifungal, anticancer, and insecticidal.
Antifungal Activity: A Potent Class of Fungicides
Pyrazole carboxamides have emerged as a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. Inhibition of SDH disrupts the fungal cell's energy production, leading to cell death. The efficacy of these compounds is highly dependent on the N-substituent.
| Compound Class | N-Substituent | Target Fungi | EC50 (µg/mL) | Reference |
| Pyrazole-4-carboxamides | N-(substituted pyridinyl) | Gibberella zeae | 81.3 | [1] |
| Pyrazole-4-carboxamides | N-(5-ethyl-1,3,4-thiadiazole-2-yl) | Rhizoctonia solani | 0.37 | [2] |
| Pyrazole-thiazole carboxamides | Thiazole derivatives | Rhizoctonia cerealis | 5.11 | [3] |
Analysis: The data clearly indicates that the nature of the heterocyclic ring attached to the carboxamide nitrogen plays a crucial role in determining the antifungal potency. For instance, the isoxazolol pyrazole carboxylate derivative in the second entry exhibits significantly higher activity against Rhizoctonia solani compared to the pyridinyl-substituted compound against Gibberella zeae. This highlights the importance of the N-substituent in the binding affinity to the target enzyme.
Anticancer Activity: Targeting Cell Proliferation
The antiproliferative properties of pyrazole carboxamides have been extensively investigated, with many derivatives showing promising activity against various cancer cell lines. The mechanism of action can vary, with some compounds targeting specific kinases involved in cell cycle regulation, while others may induce apoptosis through different pathways.
| Compound Class | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1H-Pyrazole-3-carboxamides | 4-(Heterocyclic Substituted Amino)phenyl | MV4-11 (AML) | 1.22 (for compound 8t) | [4] |
| Pyrazole-5-carboxamides | Substituted aryl amines | Six different cancer cell lines | Promising cytotoxicity | [5] |
| 1H-Pyrazole-3-carboxamides | 4-[(4-methylpiperazin-1-yl)methyl]phenyl | HCT116, HepG2 | Significant inhibition | [6][7] |
Analysis: The anticancer data reveals that complex N-aryl substituents, often containing additional heterocyclic moieties, are common features of potent compounds. The low nanomolar to micromolar IC50 values demonstrate the potential of this chemical class in oncology drug discovery. The specific substitution pattern on the N-aryl ring is critical for achieving high potency and selectivity.
Insecticidal Activity: Neurotoxic Effects
Pyrazole carboxamides are also known for their insecticidal properties, with some commercial insecticides belonging to this class. These compounds often act as neurotoxins, targeting receptors in the insect's nervous system, such as the GABA receptor.
| Compound Class | N-Substituent | Target Insect | Activity | Reference |
| Pyrazole-5-carboxamides | Aryl isoxazoline | Mythimna separata | Excellent activity | [8] |
| Pyrazole-5-carboxamides | α-Hydroxymethyl-N-benzyl | Cotton bollworm | High activity | [9] |
| Pyrazole carboxamides | Aryloxypyridyl ethylamine | Pests with piercing-sucking mouthparts | Excellent activity | [10] |
Analysis: The insecticidal activity of pyrazole carboxamides is heavily reliant on the intricate structure of the N-substituent, which is designed to fit into the specific binding pocket of the target receptor in insects. The examples above showcase the diverse and complex side chains that can be employed to achieve potent and selective insecticidal action.
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key bioactivity assays commonly used to evaluate pyrazole carboxamides.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standardized and quantitative approach to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Harvest the fungal spores by flooding the agar surface with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).
-
Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring the optical density.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium (e.g., RPMI-1640). The final concentrations should cover a range that is expected to inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.
-
Caption: Workflow for the in vitro antifungal susceptibility assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Caption: Workflow for the MTT assay to determine anticancer activity.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the bioactivity of pyrazole carboxamides, with a comparative analysis of their antifungal, anticancer, and insecticidal properties. While direct experimental data for derivatives of this compound is limited, the structure-activity relationships derived from analogous compounds provide a strong foundation for the rational design of new bioactive molecules. The detailed experimental protocols offer a practical framework for researchers to screen and validate the biological activity of novel pyrazole carboxamides.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of N-substituted pyrazole-3-carboxamides derived from this compound. This systematic approach will enable a more precise understanding of the SAR for this specific scaffold and could lead to the discovery of novel drug candidates and agrochemicals with improved efficacy and safety profiles.
References
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Fatima, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Lu, S., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical and Pharmaceutical Bulletin, 64(10), 1476-1484. [Link]
-
Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
- Pai, K. S. R., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Biomedical and Pharmacology Journal, 16(4).
-
Zhang, Z., et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, B., et al. (2013). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 61(20), 4743-4751. [Link]
-
Li, C., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link]
-
Request PDF. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. (2016). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]
- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
-
PubMed. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. [Link]
-
PubMed. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. [Link]
-
Sphinix Group. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]
-
ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
PubMed Central. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
ResearchGate. (2022). (PDF) In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. [Link]
-
PubMed. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. [Link]
- Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
-
MDPI. (2015). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]
-
PubMed Central. (2022). In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. [Link]
-
Dovepress. (2015). Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]
- NIH. (n.d.).
- NIH. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
Navigating the Bioactive Landscape of 1-Ethyl-1H-pyrazole-3-carbaldehyde Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers and scientists in the field of drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 1-ethyl-1H-pyrazole-3-carbaldehyde analogs. By examining how subtle molecular modifications influence biological outcomes, we can illuminate pathways for designing more potent and selective therapeutic agents. While direct, comprehensive SAR studies on a series of this compound analogs are emerging, we can draw significant insights from closely related series, such as the 1-ethylpyrazole-3-carboxamides, which have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1, a key target in cancer therapy.[3][4]
The this compound Core: A Scaffold of Potential
The this compound moiety presents a unique combination of structural features. The pyrazole ring itself is a privileged structure in medicinal chemistry, found in a range of approved drugs.[5] The N1-ethyl group offers a handle for modifying lipophilicity and steric interactions within a target's binding pocket. The C3-carbaldehyde is a versatile functional group, acting as a key pharmacophore or a synthetic intermediate for generating diverse derivatives, such as Schiff bases, chalcones, and other heterocyclic systems.[6][7][8]
Unraveling the Structure-Activity Relationship: A Comparative Analysis
Insights from the closely related 1-ethylpyrazole-3-carboxamide series, developed as HIF-1 inhibitors, provide a valuable framework for understanding the SAR of this compound analogs.[3][4] The following sections dissect the impact of substitutions at various positions on the pyrazole core.
Impact of Substituents at the N1-Position
The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's interaction with the target protein. While our focus is on the 1-ethyl group, it is instructive to compare it with other alkyl and aryl substituents.
-
Small Alkyl Groups: The presence of a small alkyl group, such as ethyl, at the N1 position has been shown to be favorable for HIF-1 inhibitory activity in the carboxamide series.[3] This suggests that a degree of lipophilicity and a specific steric profile in this region are beneficial for binding.
-
Bulky Groups: Introducing bulkier groups at the N1 position can lead to a decrease in activity, likely due to steric hindrance within the binding site.
-
Aryl Groups: While aryl substituents at N1 are common in many bioactive pyrazoles, for the HIF-1 inhibitor series, the ethyl group was found to be optimal, indicating that the specific topology of the binding pocket favors a smaller, flexible alkyl chain.
Modifications at the C4 and C5 Positions of the Pyrazole Ring
The C4 and C5 positions of the pyrazole ring offer opportunities for fine-tuning the electronic and steric properties of the molecule.
-
C4-Substitution: In many pyrazole-based compounds, the C4 position is a key point for introducing diversity. For instance, the condensation of pyrazole-4-carbaldehydes with various reagents is a common strategy to generate libraries of bioactive molecules.[9][10][11]
-
C5-Substitution: The C5 position, adjacent to the N1-ethyl group, is also critical. In the HIF-1 inhibitor series, substitutions at this position had a significant impact on potency. Small, electron-withdrawing groups were generally well-tolerated, while larger groups led to a loss of activity.[3]
The Significance of the C3-Carbaldehyde Moiety
The carbaldehyde group at the C3 position is a key feature of this analog series. Its reactivity allows for the synthesis of a wide array of derivatives.[8] For instance, it can be condensed with amines to form Schiff bases or with ketones to form chalcones, each with distinct biological profiles.[6][7] The aldehyde itself can participate in hydrogen bonding and other interactions within a binding site. When comparing analogs, the electronic nature of the pyrazole ring, as modulated by substituents at other positions, will influence the reactivity and binding potential of this aldehyde group.
Comparative Biological Activity Data
The following table summarizes the HIF-1 inhibitory activity of selected 1-ethylpyrazole-3-carboxamide analogs from a key study.[3] This data, while not from the exact carbaldehyde series, provides a valuable quantitative comparison of how substitutions on the core scaffold affect biological activity.
| Compound ID | N1-Substituent | C5-Substituent | R Group on Carboxamide | IC50 (µM) for HIF-1 Inhibition |
| 1 (CLB-016) | Ethyl | H | 4-chlorobenzyl | 19.1 |
| 11Ae | Ethyl | H | 3,5-dichlorobenzyl | 8.1 |
| Analog A | Methyl | H | 4-chlorobenzyl | >50 |
| Analog B | Propyl | H | 4-chlorobenzyl | 25.4 |
| Analog C | Ethyl | Methyl | 4-chlorobenzyl | 33.2 |
Data extracted from a study on 1-ethylpyrazole-3-carboxamide HIF-1 inhibitors and is presented here for comparative SAR insights.[3]
From this data, we can infer that the ethyl group at N1 is preferred over methyl. Furthermore, the nature of the substituent on the amide nitrogen significantly impacts potency, with the 3,5-dichlorobenzyl group in 11Ae providing a notable improvement in activity over the 4-chlorobenzyl group in 1 .
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the key SAR findings and the general process for evaluating these analogs, the following diagrams are provided.
Caption: Key SAR insights for this compound analogs.
Caption: General experimental workflow for the synthesis and evaluation of analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Synthesis of this compound
This protocol describes a general method for synthesizing the core scaffold via the Vilsmeier-Haack reaction.
Materials:
-
N-ethyl-N'-[(E)-propan-2-ylidene]hydrazine
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool DMF to 0°C. Slowly add POCl3 dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent. The causality here is the electrophilic nature of the Vilsmeier reagent, which is crucial for the subsequent formylation of the pyrazole precursor.
-
Reaction with Hydrazone: Dissolve N-ethyl-N'-[(E)-propan-2-ylidene]hydrazine in DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Cyclization and Formylation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. This step facilitates the cyclization to form the pyrazole ring and the concurrent formylation at the C3-position.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of the synthesized analogs against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. This self-validating step ensures a consistent starting cell population for each treatment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging SAR insights from related compound series and employing systematic synthetic and biological evaluation workflows, researchers can rationally design and optimize analogs with enhanced potency and selectivity. The versatility of the C3-carbaldehyde group, in particular, opens up a vast chemical space for exploration, paving the way for the discovery of next-generation drugs targeting a range of diseases.
References
-
Uchida, K., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(7), 1534-1546. [Link]
-
Yasuda, H., et al. (2017). Design, Synthesis, and Structure-Activity Relationships of 1-Ethylpyrazole-3-carboxamide Compounds as Novel Hypoxia-Inducible Factor (HIF)-1 Inhibitors. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5573-5579. [Link]
-
Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. [Link]
-
Hu, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. [Link]
-
Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4443-4450. [Link]
-
Khan, I., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2947. [Link]
-
Tran, T. D., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34486-34502. [Link]
-
Kumar, A., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASAYAN Journal of Chemistry, 4(1), 128-133. [Link]
-
Vaskevych, A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(3), 10449-10461. [Link]
-
Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 198-207. [Link]
-
Shaker, Y. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4059. [Link]
-
Tran, T. D., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34486–34502. [Link]
-
Sklyarova, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(33), 23145-23157. [Link]
-
Kumari, M. A., et al. (2021). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica, 13(1), 1-8. [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Pandhurnekar, C. P., et al. (2021). Pyrazole and its Derivatives: A Review on its Green Synthetic Methods and Biological Activities. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. chemmethod.com [chemmethod.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Aldehyde Derivatives Against VEGFR-2
Introduction: The Significance of Pyrazole Scaffolds and In-Silico Screening
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Their metabolic stability and versatile structure make them ideal candidates for drug discovery.[2][5] In oncology, a key area of focus is the inhibition of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[6] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this process, making it a crucial target for anti-angiogenic cancer therapies.[6][7]
Computational methods, particularly molecular docking, have become indispensable in modern drug discovery for rapidly screening libraries of compounds and predicting their binding affinity to a target protein.[8] This in-silico approach provides invaluable insights into structure-activity relationships (SAR), guiding the rational design and optimization of more potent and selective inhibitors.[9]
This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of novel pyrazole aldehyde derivatives against the VEGFR-2 kinase domain. We will detail every step, from target selection and ligand preparation to simulation and in-depth results analysis, explaining the scientific rationale behind each decision to ensure a robust and reproducible workflow.
Part 1: The Foundation - Experimental Design and Asset Preparation
A successful docking study hinges on the quality of the initial setup. The choices made here directly impact the reliability and accuracy of the final results.
Target Protein Selection & Preparation
Causality: The selection of a high-quality, biologically relevant protein structure is the most critical first step. The crystal structure provides the atomic coordinates necessary to define the three-dimensional space where the ligand will bind. For our study, we will target the VEGFR-2 kinase domain, a well-established anti-angiogenic target.[10][11]
We will use the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A suitable entry, such as PDB ID: 4ASD , which is co-crystallized with the known inhibitor Sorafenib, is an excellent choice.[12] The presence of a co-crystallized ligand is vital for validating our docking protocol.
Protocol Rationale: The raw PDB file is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are crucial for calculating interactions.[13][14] The preparation process "cleans" the structure and readies it for the simulation.[15]
Ligand Set Preparation
Causality: The ligands are the small molecules we wish to test—in this case, a series of pyrazole aldehyde derivatives. Their 2D chemical structures must be converted into accurate 3D conformations with correct stereochemistry, protonation states, and partial charges.[14][16] This ensures the docking algorithm evaluates energetically plausible ligand structures.
Protocol Rationale: Most chemical drawing tools save in 2D formats. These must be converted to 3D and then undergo an energy minimization step. This process relaxes the structure into a low-energy, more realistic conformation. Assigning correct atom types and charges is essential for the scoring function to accurately calculate binding energies.[17]
Docking Software Selection
Causality: Numerous docking programs are available, each with different sampling algorithms and scoring functions.[8] For this guide, we will use AutoDock Vina , one of the most widely cited docking engines, known for its excellent balance of speed, accuracy, and accessibility.[6][18][19] Its scoring function provides a good approximation of binding affinity (in kcal/mol).
Part 2: A Validated Protocol for Comparative Docking
This section provides a step-by-step workflow. Adherence to this protocol ensures that the results are both reproducible and scientifically valid.
Experimental Workflow Diagram
Caption: Key binding interactions for the top-scoring derivative, PA-02.
Conclusion and Future Directions
This guide has outlined a rigorous, validated methodology for the comparative molecular docking of pyrazole aldehyde derivatives against VEGFR-2. By following this protocol, researchers can reliably screen compound libraries, identify promising lead candidates, and generate actionable SAR insights to guide further optimization. The findings from this in-silico study, particularly for high-scoring compounds like the hypothetical PA-02, provide a strong rationale for chemical synthesis and subsequent in-vitro biological evaluation to confirm their inhibitory activity. Computational docking, when performed with scientific integrity, serves as a powerful and cost-effective tool to accelerate the drug discovery pipeline.
References
-
Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]
-
Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Abdel-Aziz, H. A., Moustafa, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. Retrieved January 12, 2026, from [Link]
-
Alam, M. A., & Lee, D. U. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
El-Malah, A. A., Ali, M. A., et al. (2022). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. Retrieved January 12, 2026, from [Link]
-
Alam, M. A., & Lee, D. U. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Alam, M. A., & Lee, D. U. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Retrieved January 12, 2026, from [Link]
-
El-Malah, A. A., Ali, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Perkins, T. D. J., & Clark, R. D. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Kharl, K., Sharma, C., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anighoro, A., & Bajorath, J. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved January 12, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 6). YouTube. Retrieved January 12, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 12, 2026, from [Link]
-
Proteins and ligand preparation for docking. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
D'Arcy, N. J., & Doughty, S. W. (2005). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. Retrieved January 12, 2026, from [Link]
-
Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. Retrieved January 12, 2026, from [Link]
-
Basic docking. (n.d.). Autodock Vina Documentation. Retrieved January 12, 2026, from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling. (2024, May 29). YouTube. Retrieved January 12, 2026, from [Link]
-
Kumar, A., Singh, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Singh, P., & Kumar, A. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLOS ONE. Retrieved January 12, 2026, from [Link]
-
Hydrophobic interactions and hydrogen bonding between ligands and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Salmaso, V., & Moro, S. (2018). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
A Scientist's Guide to Assessing the Purity of Synthesized 1-ethyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 1-ethyl-1H-pyrazole-3-carbaldehyde, a key building block in the synthesis of various bioactive molecules. We will delve into the common synthetic routes, the potential impurities arising from these pathways, and the analytical techniques best suited for their detection and quantification. This document is designed to equip researchers with the expertise to ensure the integrity of their synthesized compounds, a critical step in the journey from laboratory to clinical application.
The Synthetic Landscape: Understanding the Origins of Impurities
The purity of a final compound is intrinsically linked to its synthetic pathway. For this compound, the Vilsmeier-Haack reaction is a prevalent and efficient method for formylation. However, alternative routes such as the Duff reaction also exist, each presenting a unique impurity profile.
A comparative overview of these primary synthetic routes is essential for anticipating potential contaminants.
Table 1: Comparison of Primary Synthetic Routes for this compound
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Reagents | 1-ethyl-1H-pyrazole, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF) | 1-ethyl-1H-pyrazole, hexamethylenetetramine (HMTA), acid (e.g., trifluoroacetic acid) |
| Typical Yield | Good to excellent | Moderate to good |
| Reaction Conditions | Mild to moderate temperatures (0-100 °C) | Higher temperatures (reflux) |
| Key Advantages | High efficiency, broad substrate scope | Useful for substrates sensitive to Vilsmeier-Haack conditions |
| Potential Impurities | Regioisomers (e.g., 1-ethyl-1H-pyrazole-5-carbaldehyde), unreacted starting material, residual DMF and POCl₃ hydrolysis products. | Unreacted starting material, polymeric byproducts, products from incomplete hydrolysis of intermediates. |
The choice of synthesis dictates the analytical strategy. A thorough understanding of the potential byproducts from each route allows for the selection of the most appropriate and sensitive analytical techniques to confirm the purity of the target molecule.
A Multi-faceted Approach to Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.
Chromatographic Techniques: Separating the Components
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, offering high resolution and quantification capabilities.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase could be a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid. The gradient could start with a high percentage of A, gradually increasing the percentage of B.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the pyrazole ring and the carbaldehyde group absorb, typically around 254 nm, is effective.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound in the mobile phase or a compatible solvent.
The retention time of the main peak corresponding to the target compound should be consistent across multiple runs. The presence of other peaks indicates impurities. The peak area percentage can be used to quantify the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for separating pyrazole isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is crucial for separating components with different boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injection: A split injection is commonly used to avoid overloading the column.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer will provide a fragmentation pattern for each separated component, which can be compared to a library or analyzed to identify the structure of impurities.
The resulting chromatogram will show peaks for each component, and the mass spectrum of each peak can be used for identification. The fragmentation pattern of this compound is expected to show a molecular ion peak (M+) and characteristic fragments corresponding to the loss of the ethyl group, the formyl group, and cleavage of the pyrazole ring.
Spectroscopic Techniques: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and is invaluable for confirming the identity of the synthesized compound and identifying structurally similar impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the pyrazole ring (singlets or doublets depending on the substitution pattern), and the aldehyde proton (a singlet at a downfield chemical shift, typically around 9-10 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm).
Infrared (IR) Spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
For this compound, the IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretches from the ethyl group and the aromatic pyrazole ring, as well as C=N and C=C stretching vibrations of the pyrazole ring.[1]
Visualizing the Workflow: A Systematic Approach
A structured workflow is crucial for a systematic and reliable assessment of purity.
Caption: Workflow for the synthesis and purity assessment of this compound.
Conclusion: Ensuring Confidence in Your Research
The rigorous assessment of purity for synthesized compounds like this compound is not merely a procedural step but a fundamental requirement for reliable and reproducible scientific research. By employing a multi-faceted analytical approach that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy, researchers can confidently verify the identity and purity of their materials. This comprehensive guide provides the necessary framework and experimental insights to establish a robust and self-validating system for purity assessment, ultimately contributing to the integrity and success of drug discovery and development endeavors.
References
-
Organic Chemistry Portal. Pyrazole synthesis. (n.d.). Retrieved from [Link]
- Gomma, A. M., & Ali, M. M. (2019).
-
PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde. (n.d.). Retrieved from [Link]
-
PubChem. 1H-pyrazole-3-carbaldehyde. (n.d.). Retrieved from [Link]
- Singh, R., & Geetanjali. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(4), 883-887.
- Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735-26771.
-
PubChemLite. This compound (C6H8N2O). (n.d.). Retrieved from [Link]
-
Vlasyuk, N., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
- Bakr, F. A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Akbari, J., & Saghatforoush, L. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxindolin-2-ylidene)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. International Letters of Chemistry, Physics and Astronomy, 12, 186-196.
- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-20.
- Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Pons, J., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35-43.
-
NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. (n.d.). Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University College London. Chemical shifts. (n.d.). Retrieved from [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). Retrieved from [Link]
-
SIELC Technologies. Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2019). Retrieved from [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. (n.d.). Retrieved from [Link]
-
Figure . Theoretical and experimental FTIR spectra of -methyl - ResearchGate. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Pyrazole-Containing Haptens
Introduction: The Pyrazole Ring in High-Stakes Assays
The pyrazole scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, such as the anti-inflammatory drug celecoxib, and potent agrochemicals like the fungicides fluxapyroxad and penthiopyrad.[1][2] Consequently, the development of specific antibodies against these pyrazole-containing small molecules, or haptens, is critical for therapeutic drug monitoring, pharmacokinetic studies, and environmental residue analysis.
However, the very nature of hapten immunogenicity presents a formidable challenge: cross-reactivity. An antibody developed against a specific pyrazole hapten may exhibit binding to structurally related molecules, leading to false positives, inaccurate quantification, and compromised assay integrity. This guide provides an in-depth comparison of antibody performance against pyrazole-containing haptens, grounded in experimental data and proven methodologies. We will explore the causal factors behind cross-reactivity and detail the workflows required to rigorously characterize it, empowering you to select and validate the most specific reagents for your research.
Pillar 1: The Molecular Basis of Antibody-Hapten Recognition
To understand cross-reactivity, we must first appreciate the intricacies of how an antibody recognizes a small molecule. Unlike large protein antigens, haptens are not immunogenic on their own.[3] They must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH) to elicit an immune response.[3][4][5] This fundamental requirement introduces several variables that dictate the resulting antibody's specificity.
-
Hapten Design & Linker Position: The site on the hapten where the linker arm is attached is paramount. According to Landsteiner's principle, the antibody's specificity is predominantly directed towards the parts of the hapten molecule most distal to the conjugation site.[6] Therefore, a strategically placed linker can expose the most unique structural motifs of the target pyrazole, minimizing recognition of related compounds that differ in that region.
-
Carrier Protein & Conjugation Chemistry: The choice of carrier protein and the chemical method used for conjugation can influence the presentation of the hapten to the immune system.[4] It is a critical best practice to use a different carrier protein for screening and assay development (e.g., Ovalbumin - OVA) than the one used for immunization (e.g., BSA) to prevent the selection of antibodies that recognize the carrier or the linker region itself.[3][7]
Below is a conceptual diagram illustrating the components of an immunogen used to generate anti-hapten antibodies.
Caption: A pyrazole hapten is conjugated to a carrier protein via a linker arm to create an immunogen that can elicit a specific antibody response.
Pillar 2: Comparative Analysis of Antibody Specificity - Case Studies
The true measure of an antibody's performance is its specificity in the context of structurally similar molecules. We will examine data from studies on pyrazole-containing fungicides, which provide excellent models for understanding the impact of hapten design on cross-reactivity.
Case Study: Penthiopyrad Fungicide
In a study focused on developing an immunoassay for the fungicide penthiopyrad, researchers designed two haptens (PPa and PPb) with the linker arm attached at different positions on the molecule.[6][8] Polyclonal antibodies were generated against each conjugate and tested for cross-reactivity against other pyrazole-based fungicides.
Table 1: Cross-Reactivity of Anti-Penthiopyrad Antibodies [6]
| Compound | Structure | Antibody from Hapten PPa (% CR) | Antibody from Hapten PPb (% CR) |
| Penthiopyrad | (Target) | 100 | 100 |
| Fluxapyroxad | Pyrazole Carboxamide | < 0.1 | < 0.5 |
| Boscalid | Pyridine Carboxamide | < 0.1 | < 0.1 |
| Pyraclostrobin | Strobilurin | < 0.1 | < 0.1 |
| Fluopyram | Pyridine Carboxamide | < 0.1 | < 0.1 |
CR (%) = (IC50 of Penthiopyrad / IC50 of Competitor) x 100
Analysis: The antibodies generated from both haptens demonstrated remarkable specificity for penthiopyrad, with negligible cross-reactivity to other fungicides, including fluxapyroxad which also contains a pyrazole carboxamide group.[6] This highlights a successful hapten design strategy where the unique structural elements of penthiopyrad were made immunodominant. The antibodies from hapten PPa showed moderately higher affinity and selectivity.[6][8]
Case Study: Fluxapyroxad Fungicide
A similar approach was taken to develop antibodies for the fungicide fluxapyroxad.[2] Two different haptens were synthesized to generate antibodies, which were then screened for specificity. The resulting immunoassay, based on the more successful hapten, showed high specificity.
Table 2: Cross-Reactivity of an Anti-Fluxapyroxad Antibody [2]
| Compound | Structure | % Cross-Reactivity |
| Fluxapyroxad | (Target) | 100 |
| Bixafen | Pyrazole Carboxamide | 2.5 |
| Penthiopyrad | Pyrazole Carboxamide | 0.9 |
| Boscalid | Pyridine Carboxamide | < 0.1 |
| Sedaxane | Pyrazole Carboxamide | < 0.1 |
Analysis: The selected antibody showed excellent specificity for fluxapyroxad. While minor cross-reactivity was observed with other pyrazole carboxamides like Bixafen and Penthiopyrad, it was sufficiently low for the development of a robust and selective immunoassay.[2] This case underscores that even within the same chemical class, subtle differences in hapten design can fine-tune antibody specificity.
Pillar 3: Methodologies for Quantifying Cross-Reactivity
Objective comparison requires standardized, self-validating protocols. The two most powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
A. Competitive ELISA: The Workhorse of Specificity Screening
Competitive ELISA is the most common format for quantifying haptens.[9] In this assay, the free hapten in the sample competes with a labeled or coated hapten-conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hapten in the sample.
Caption: Workflow for a competitive indirect ELISA to determine hapten concentration and antibody cross-reactivity.
Detailed Protocol: Cross-Reactivity Assessment by Competitive Indirect ELISA
This protocol provides a framework for determining the 50% inhibitory concentration (IC50) for the target hapten and potential cross-reactants.
-
Plate Coating:
-
Dilute the hapten-carrier conjugate (using a different carrier than the immunogen, e.g., hapten-OVA) to 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.[10]
-
Rationale: This step immobilizes the competitor hapten onto the solid phase.
-
-
Washing:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Rationale: Removes excess, unbound coating antigen.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.[11]
-
Rationale: Prevents non-specific binding of antibodies to the plate surface.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target hapten (standard curve) and each potential cross-reactant in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a concentration determined by prior titration).
-
Alternatively, add 50 µL of standard/cross-reactant dilution and 50 µL of primary antibody solution directly to the wells.
-
Incubate for 1-2 hours at room temperature.[9]
-
Rationale: This is the competition step. Free hapten in the solution will bind to the antibody, preventing it from binding to the coated hapten on the plate.
-
-
Washing:
-
Wash the plate 3 times as described in Step 2.
-
Rationale: Removes unbound primary antibody and the hapten-antibody complexes.
-
-
Secondary Antibody Incubation:
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.[10]
-
Rationale: The secondary antibody binds to the primary antibody that was captured by the coated hapten.
-
-
Washing:
-
Wash the plate 5 times as described in Step 2.
-
Rationale: A more stringent wash is required to remove any unbound enzyme conjugate, which can cause high background.
-
-
Substrate Development & Measurement:
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.[12]
-
Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).
-
Read the absorbance (Optical Density, OD) at 450 nm.[12]
-
Rationale: The enzyme converts the substrate to a colored product. The amount of color is proportional to the amount of primary antibody bound to the plate.
-
-
Data Analysis:
-
Plot the OD values against the logarithm of the concentration for the target hapten and each cross-reactant.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Hapten / IC50 of Test Compound) x 100
-
B. Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While ELISA provides a robust measure of cross-reactivity via IC50 values, it is an endpoint assay. Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time, providing invaluable kinetic data.[13] This allows for a more nuanced understanding of antibody performance by dissecting the binding affinity (KD) into its component association (ka) and dissociation (kd) rates.[13][14]
Sources
- 1. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 7. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mabtech.com [mabtech.com]
- 11. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Pyrazole Isomers in Biological Assays: A Comparative Efficacy Analysis
For drug development professionals, medicinal chemists, and researchers, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, renowned for its diverse and potent biological activities.[1][2] However, the efficacy of a pyrazole-based compound is not merely determined by its substituents but profoundly by their arrangement on the heterocyclic ring. Positional isomerism dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. This guide provides an in-depth comparison of the efficacy of different pyrazole isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
The Decisive Role of Isomerism: Why Substitution Patterns Matter
The synthesis of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to the formation of regioisomers. For instance, the reaction of an unsymmetrical diketone with phenylhydrazine can yield either a 1,3-disubstituted or a 1,5-disubstituted pyrazole.[3][4] This seemingly subtle difference is critical. The spatial orientation of substituents affects steric hindrance, hydrogen bonding capability, and overall lipophilicity, which in turn governs how the molecule fits into the binding pocket of a target protein, such as an enzyme or receptor.[3] A slight shift in a functional group from position 3 to 5 can be the difference between a highly potent drug candidate and an inactive compound.
This guide will dissect these differences, providing the "why" behind the experimental choices and outcomes, grounded in the principles of structure-activity relationships (SAR).
Part 1: Comparative Efficacy in Anticancer Assays
Pyrazole derivatives have emerged as powerful anticancer agents, frequently targeting key regulators of the cell cycle and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6] The positioning of substituents on the pyrazole ring is paramount for achieving potent and selective inhibition.
The Gold Standard Assay: Measuring Cytotoxicity with MTT
To quantitatively compare the cytotoxic effects of different isomers, the MTT assay is a reliable and widely used method. It measures the metabolic activity of cells, which correlates with cell viability.[6]
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the pyrazole isomers in DMSO. Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) value using non-linear regression analysis.
Case Study: Regioisomers Targeting Cancer Cell Lines
The synthesis and evaluation of 1,3-diphenyl-1H-pyrazole derivatives have shown significant promise. In many studies, these compounds are evaluated for their ability to inhibit cancer cell proliferation. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC₅₀ values in the low micromolar range (0.83–1.81 µM).[5]
While a direct, side-by-side comparison of simple 1,3-diphenyl vs. 1,5-diphenyl pyrazoles is not always the focus, studies on more complex trisubstituted pyrazoles highlight the importance of the substitution pattern. For example, in a study on benzofuro[3,2-c]pyrazoles, the unexpected formation of simpler pyrazole isomers (series 5a-e ) during synthesis led to a valuable SAR insight. These simpler isomers were generally more potent than their more complex benzofuro-fused counterparts (4a-e ).[6]
Table 1: Comparative Anticancer Activity (GI₅₀, µM) of Pyrazole Derivatives [6]
| Compound | K562 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |
| 4a | 0.26 | 0.19 | >100 |
| 5a | 0.35 | 0.23 | >100 |
| 5b | 0.021 | 0.69 | 1.15 |
| 5e | 0.31 | 1.57 | 1.45 |
| ABT-751 (Ref.) | 0.28 | 2.50 | 1.95 |
This data clearly shows that compound 5b is significantly more potent against the K562 leukemia cell line than the other tested compounds and the reference drug.[6] Such differences arise from how the specific arrangement of substituents in 5b interacts with its biological target.
Mechanistic Insight: Inhibition of CDK2 Signaling
Many potent pyrazole anticancer agents function by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for the G1/S phase transition of the cell cycle. By blocking the ATP-binding site of CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma (Rb) protein, leading to cell cycle arrest and apoptosis.[5]
Caption: Simplified CDK2 signaling pathway leading to cell cycle progression.
Part 2: Evaluating Anti-Inflammatory Efficacy
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets for anti-inflammatory drugs. Pyrazole derivatives, most famously Celecoxib, are known for their potent and selective COX-2 inhibition.
The In Vivo Model: Carrageenan-Induced Paw Edema
A standard and effective in vivo model for assessing acute inflammation and screening for anti-inflammatory drugs is the carrageenan-induced paw edema assay in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Divide animals into groups (n=6). Administer the test pyrazole isomers orally (e.g., suspended in 0.5% carboxymethyl cellulose) one hour before the carrageenan injection. Include a vehicle control group and a positive control group (e.g., Diclofenac sodium or Indomethacin).
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours post-injection, Vₜ).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.
Mechanistic Insight: Inhibition of the COX-2 Pathway
Carrageenan injection triggers a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin. The later phase (after 1 hour) is mediated by the overproduction of prostaglandins, which is driven by the COX-2 enzyme. Pyrazole inhibitors block the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins like PGE₂. This reduction in prostaglandins alleviates the classic signs of inflammation: edema, pain, and heat.
Caption: The COX-2 pathway in inflammation.
Part 3: Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise, exhibiting both antibacterial and antifungal properties. The efficacy is again highly dependent on the specific isomeric structure and substituents.
Determining Potency: The Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for measuring the potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole isomers in the broth. The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100 µL or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Isomeric Influence on Antimicrobial Potency
The antimicrobial activity of pyrazoles is often attributed to their ability to interfere with essential cellular processes in microbes. The specific arrangement of lipophilic and electron-withdrawing groups can enhance membrane permeability and interaction with microbial targets.
Table 2: Example of Minimum Inhibitory Concentration (MIC, µg/mL) Data
| Compound Isomer | S. aureus | E. coli | C. albicans |
| Isomer A (1,3-substituted) | 16 | 64 | 32 |
| Isomer B (1,5-substituted) | 8 | 32 | 8 |
| Ciprofloxacin (Ref.) | 1 | 0.25 | N/A |
| Fluconazole (Ref.) | N/A | N/A | 4 |
(Note: This is illustrative data based on trends observed in the literature. Specific values vary widely based on the exact molecular structure.)
In this illustrative example, Isomer B shows greater potency than Isomer A across the tested strains, highlighting how a change in substituent position can significantly impact antimicrobial efficacy.
Conclusion: A Framework for Rational Design
The evidence is unequivocal: the isomeric form of a pyrazole derivative is a critical determinant of its biological efficacy. The position of substituents on the pyrazole ring dictates the molecule's interaction with its biological target, influencing everything from anticancer cytotoxicity to anti-inflammatory potency and antimicrobial activity.
For researchers in drug development, this guide underscores the necessity of a structure-guided approach. The regioselective synthesis of specific isomers is not merely an academic exercise but a crucial step in optimizing therapeutic potential. By employing standardized biological assays like the MTT, carrageenan-induced paw edema, and MIC tests, scientists can generate robust, comparable data to build clear structure-activity relationships. Understanding the underlying mechanisms, such as the inhibition of CDK2 or COX-2 signaling pathways, provides the causal link between molecular structure and biological effect. This integrated approach—combining regioselective synthesis, rigorous biological evaluation, and mechanistic investigation—is the most effective path toward developing novel and highly efficacious pyrazole-based therapeutics.
References
-
Nitulescu, G. M., Draghici, C., & Missir, A. V. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 45(11), 4914-4919. [Link]
-
ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Retrieved from [Link]
-
ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli.... Retrieved from [Link]
-
Reddy, T., Kulhari, H., Reddy, V., Bansal, V., Kamal, A., & Shukla, R. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805. [Link]
-
ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. Retrieved from [Link]
-
Guezguez, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6699. [Link]
-
Hassan, A. S., et al. (2017). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 22(9), 1435. [Link]
-
El-Sayed, N. F., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]
-
Reddy, T., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790-805. [Link]
-
Sancineto, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]
-
Chen, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(11), 1530. [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(15), 1335-1354. [Link]
-
Kumar, D., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(59A), 1-11. [Link]
-
Abdel-Aziz, M., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(9), 1662. [Link]
-
ResearchGate. (n.d.). COX-1 and COX-2 pathways. Retrieved from [Link]
-
Lee, S. O., et al. (2013). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Journal of Functional Foods, 5(3), 1083-1093. [Link]
-
ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 26-40. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 11(4), 347-354. [Link]
-
ResearchGate. (n.d.). Structure of COX-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. Retrieved from [Link]
-
Khan, K. A., et al. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 479(5), 3357-3375. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1,3,5-trisubstituted pyrazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. Retrieved from [Link]
-
ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reciprocal plotting of 1/V versus 1/[ATP] for CDK2/cyclin A and.... Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of monomeric CDK2. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(4), 177-187. [Link]
-
Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(2), 26-40. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [researchrepository.rmit.edu.au]
- 6. creative-diagnostics.com [creative-diagnostics.com]
literature review of the biological activities of substituted pyrazole-3-carbaldehydes
An In-Depth Technical Guide to the Biological Activities of Substituted Pyrazole-3-Carbaldehydes for Researchers and Drug Development Professionals.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a versatile scaffold for designing therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2][4][5] Among these derivatives, substituted pyrazole-3-carbaldehydes serve as critical intermediates and pharmacophores. The aldehyde functional group at the C3 position offers a reactive site for further molecular modifications, allowing for the creation of diverse chemical libraries and the fine-tuning of biological activity. This guide provides a comparative analysis of the biological activities of substituted pyrazole-3-carbaldehydes, focusing on structure-activity relationships (SAR), experimental validation, and synthetic strategies.
Core Synthesis Strategies: The Vilsmeier-Haack Reaction
The predominant method for synthesizing pyrazole-3-carbaldehydes (or, more commonly, their 4-carbaldehyde isomers which are often discussed in tandem) is the Vilsmeier-Haack reaction.[4][6][7] This reaction is favored due to its reliability and the accessibility of starting materials.
Causality Behind Experimental Choice: The Vilsmeier-Haack reaction is an electrophilic substitution reaction that uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide, DMF) to introduce a formyl group (-CHO) onto an activated aromatic or heterocyclic ring. Hydrazones, the precursors to the pyrazole ring, provide the necessary nucleophilic character for this formylation to occur, making this an efficient one-pot cyclization and formylation method.
Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
This protocol is a generalized representation for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from ketone hydrazones.
-
Reagent Preparation: In a cooled (0-5°C) three-necked flask equipped with a magnetic stirrer and a dropping funnel, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 5 equivalents) while stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled.
-
Reaction Initiation: Dissolve the starting material, the appropriate methyl ketone hydrazone (1 equivalent), in DMF.
-
Addition: Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7. The crude product often precipitates and can be collected by filtration. If it remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-4-carbaldehyde.
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.
Comparative Analysis of Biological Activities
Anticancer Activity
Substituted pyrazole-3-carbaldehydes and their derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[2][8][9][10]
Mechanism of Action: The anticancer effects are often attributed to the inhibition of critical cellular pathways. For instance, certain pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase and Cyclin-Dependent Kinase 2 (CDK2), enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[8]
Structure-Activity Relationship (SAR):
-
N1-Position: Substitution with bulky aromatic rings, particularly those with electron-withdrawing groups like dichlorophenyl, is often crucial for high potency.[11]
-
C3-Position: The carbaldehyde group is a key pharmacophore that can be modified into Schiff bases, hydrazones, or other derivatives to enhance activity.
-
C5-Position: A substituted phenyl ring at this position is a common feature in potent compounds. Halogen substitutions (e.g., chloro-, bromo-, fluoro-) on this phenyl ring can significantly modulate the anticancer activity.[9]
Comparative Cytotoxicity Data:
| Compound Class/Substitution | Target Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) | Reference |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |
| Indole-linked pyrazole 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [8] |
| Indole-linked pyrazole 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [8] |
| Pyrazolo[3,4-b]pyridine 57 | HepG2 (Liver) | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [8] |
| Thiazolyl pyrazole 181 | A549 (Lung) | 6.34 ± 0.06 | - | - | [1] |
| Thiazolyl pyrazole 181 | MCF-7 (Breast) | 7.12 ± 0.04 | - | - | [1] |
| Coumarin pyrazole carbaldehyde P-03 | A549 (Lung) | 13.5 (mmol) | Doxorubicin | 3.63 (mmol) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity
Pyrazole-3-carbaldehydes and their derivatives, particularly Schiff bases and hydrazones, exhibit significant activity against a range of pathogenic bacteria and fungi.[13][14][15][16] This is critical in the face of growing antimicrobial resistance.
Mechanism of Action: While not always fully elucidated, the antimicrobial action is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic nature of many pyrazole derivatives allows them to penetrate microbial cell membranes.
Structure-Activity Relationship (SAR):
-
The formation of hydrazones or thiazole derivatives from the carbaldehyde group often enhances antimicrobial potency.[13][15]
-
The presence of a 5-(4-nitrophenyl)furanyl fragment has been shown to confer pronounced effects against S. aureus, E. coli, and Candida species.[13]
-
Substituents on the N1-phenyl ring play a role, though the effect can vary depending on the specific derivative and microbial strain.[15]
Comparative Antimicrobial Data (MIC - µg/mL):
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
| Pyrazole derivative 3 | 0.25 | - | - | [17] |
| Pyrazole derivative 4 | - | 0.25 | - | [17] |
| Pyrazole derivative 2 | - | - | 1 | [17] |
| Functionalized pyrazoles | Pronounced Effect | Pronounced Effect | Pronounced Effect | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test pyrazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Many pyrazole derivatives function as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][18] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[18]
Mechanism of Action: The primary mechanism is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. Selective inhibition of COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1 is a major goal of drug design in this area.
Structure-Activity Relationship (SAR):
-
The specific arrangement of aryl groups on the pyrazole ring is critical for COX-2 selectivity, as seen in the drug Celecoxib.
-
The presence of methoxy phenyl groups as substituents on pyrazole carbaldehydes has been linked to a high percentage of hemolysis inhibition, indicating membrane stabilization and anti-inflammatory potential.[19]
-
Conversion of the carbaldehyde to a carboxamide can produce potent dual COX-2/sEH inhibitors.[1]
Comparative Anti-inflammatory Activity:
| Compound Class | Assay | Activity | Standard | Reference |
| Methoxy phenyl substituted pyrazole carbaldehydes | In vitro membrane stabilization | Highest percentage of hemolysis | Diclofenac | [19] |
| 1,5-diaryl pyrazole-3-carboxamides (151a-c) | Carrageenan-induced rat paw edema | 62-71% edema inhibition | Celecoxib (22%) | [1] |
| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | In vivo assays | Exhibited maximum activity | - | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute inflammation.
-
Animal Grouping: Divide rats into groups: a control group, a standard group (e.g., receiving Diclofenac), and test groups (receiving different doses of the pyrazole compounds).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Inflammation Induction: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Anticonvulsant Activity
The pyrazole scaffold is present in several compounds investigated for the treatment of central nervous system (CNS) disorders, including epilepsy.[5][21][22]
Mechanism of Action: The exact mechanisms can vary, but they often involve modulation of ion channels or enhancement of GABAergic inhibition in the brain.
Structure-Activity Relationship (SAR):
-
Hydrazide-hydrazone derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have shown significant protection in seizure models.[23]
-
The nature of the substituent on the hydrazide moiety is critical for potency and reducing neurotoxicity.[23]
-
Some pyrazolone derivatives have exhibited a remarkable protective effect against seizures induced by pentylenetetrazol (PTZ).[5][21]
Comparative Anticonvulsant Activity:
| Compound Class | Seizure Model | Activity Noted | Standard | Reference |
| N'-[(pyrazol-4-yl)methylene]hydrazides | MES & scPTZ | Protection from seizures | Phenytoin | [23] |
| Pyrazolone derivatives (11a, 11b, 11d) | PTZ-induced clonic seizures | Remarkable protective effect | Phenobarbital | [5][21] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Compound Administration: Administer the test compound to mice at various doses (e.g., 30, 100, 300 mg/kg) intraperitoneally.
-
Electrode Placement: At a predetermined time (e.g., 30 minutes or 4 hours post-administration), apply corneal electrodes.
-
Shock Delivery: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Analysis: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has provided protection.
Overall Workflow and Conclusion
The development of novel therapeutic agents from the substituted pyrazole-3-carbaldehyde scaffold follows a logical progression from chemical synthesis to comprehensive biological evaluation.
Caption: A typical drug discovery workflow for pyrazole-based compounds.
References
- Bakr F. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. 2011;(i):196-245.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Elsevier.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- Synthesis of pyrazole carbaldehydes.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
- Synthesis and Antimicrobial Activity of Some Novel Pyrazolones. Asian Journal of Chemistry.
- Pyrazoles as anticancer agents: Recent advances.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- Anticancer effect of three pyrazole deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. PubMed.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed.
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
- N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. PubMed.
- Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. academicstrive.com [academicstrive.com]
- 4. researchgate.net [researchgate.net]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis and Antimicrobial Activity of Some Novel Pyrazolones – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-ethyl-1H-pyrazole-3-carbaldehyde
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only with scientific rigor but also with the highest standards of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the disposal of 1-ethyl-1H-pyrazole-3-carbaldehyde, grounded in established safety protocols and regulatory frameworks. Our aim is to move beyond mere compliance, fostering a deep understanding of why these procedures are essential for protecting ourselves, our colleagues, and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and its structural isomers and related pyrazole-based compounds, present a multi-faceted risk profile that dictates every step of its handling and disposal.
Based on available Safety Data Sheets (SDS) for closely related analogs like 1-ethyl-1H-pyrazole-4-carbaldehyde, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging eye irritation.[1][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3]
-
Combustible Liquid (H227): The compound can ignite when exposed to a heat source.[2][3]
The parent pyrazole structure also carries warnings for being harmful if swallowed, toxic in contact with skin, and potentially causing organ damage through repeated exposure.[4] This knowledge is not just a regulatory formality; it is the scientific basis for the stringent disposal protocols that follow. We handle this compound with care not just because of rules, but because of its chemistry and toxicology.
| Hazard Statement | GHS Code | Implication for Handling and Disposal |
| Causes skin irritation | H315 | Impervious gloves (e.g., nitrile) and a lab coat are mandatory. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Causes serious eye irritation | H319 | Chemical safety goggles are required. Work should ideally be performed in a fume hood to minimize vapor exposure. |
| May cause respiratory irritation | H335 | All handling and preparation for disposal must occur in a well-ventilated area, preferably a certified chemical fume hood. |
| Combustible liquid | H227 | Keep away from heat, sparks, and open flames. Waste containers should be stored in a cool, designated area. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6] This means that you, the researcher who generated the waste, are responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[6]
The first step is to classify the waste. Any amount of this compound, whether in pure form, in a solution, or as contaminated material (e.g., used silica gel, contaminated filter paper), must be treated as hazardous waste.[7] This is due to its irritant properties and combustibility.
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8]
-
Do Not Mix: Never mix this compound waste with the following:
-
Solid vs. Liquid: Keep solid waste (contaminated gloves, paper towels, stir bars) separate from liquid waste.[10]
The integrity of your waste containment is the primary barrier against environmental release and exposure.
-
Choose the Right Container: Use a clean, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap is appropriate.[11][12] Ensure the container has not previously held incompatible chemicals.
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[8][12] The label must include:
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of the lab personnel generating the waste.[8][11][12]
-
Location: The SAA should be in the same room where the waste is generated.[11][12]
-
Containment: Keep the waste container in secondary containment (e.g., a plastic tub) to catch any potential leaks.
-
Keep Closed: The container must be kept tightly closed at all times, except when you are actively adding waste.[8][12] Do not leave a funnel in the opening.[8]
-
Volume Limits: A laboratory is typically limited to accumulating 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[11][12] While this compound is not typically P-listed, it is good practice to keep waste volumes to a minimum.
Caption: Decision workflow for the proper disposal of this compound.
When your waste container is approximately 90% full or has been accumulating for a designated period (often 6-12 months, check your institutional policy), you must arrange for its removal.[8][11]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]
-
Documentation: Complete any necessary paperwork, such as a hazardous waste manifest, as required by your EHS office. This documentation is a key part of the "cradle-to-grave" tracking process.[13]
-
Professional Disposal: Your EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed in accordance with federal and state regulations.[6][13]
Spill Management: Emergency Procedures
Even with careful handling, spills can occur. Spilled chemicals and the materials used to clean them up must also be disposed of as hazardous waste.[7]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbent material and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials (sponges, paper towels) should also be placed in the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive disposal plan, you are not only complying with regulations but are also upholding your professional responsibility to ensure a safe and sustainable research environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. [Link]
-
Laboratory Waste Management Guidelines. Princeton University. [Link]
-
Guide to Managing Laboratory Chemical Waste - Vanderbilt University. Vanderbilt University Environmental Health and Safety. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
-
Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde. Angene Chemical. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 1-ethyl-1H-pyrazole-3-carbaldehyde
Comprehensive Safety Guide for Handling 1-ethyl-1H-pyrazole-3-carbaldehyde
This guide provides essential safety and logistical information for the handling of this compound in a laboratory setting. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like many aldehyde and heterocyclic compounds, presents several potential hazards. While specific toxicological data for this exact isomer may be limited, information on the closely related isomer, 1-ethyl-1H-pyrazole-4-carbaldehyde, indicates that it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Aldehydes as a class of compounds can be reactive and may pose risks such as irritation to the skin, eyes, and respiratory tract. Pyrazole derivatives have a wide range of biological activities, and as with any novel compound, potential long-term effects should be considered and exposure minimized.[3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., nitrile).[4] | Long-sleeved lab coat. | Not typically required if handled in a certified chemical fume hood. |
| High-Volume Handling or Splash Potential | Full-face shield in addition to safety goggles.[4] | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a lab coat.[4] | Recommended if there is a risk of aerosol generation outside of a fume hood. |
| Spill Cleanup | Full-face shield and chemical splash goggles.[4] | Heavy-duty, chemical-resistant gloves. | Impervious chemical-protective suit or apron. | Air-purifying respirator with appropriate cartridges for organic vapors.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
3.1. Engineering Controls:
-
Primary Control: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in the fume hood. Use a tared container to minimize the transfer of the substance.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Reactions: For any reactions involving this compound, use appropriate glassware and ensure the setup is secure within the fume hood.
-
Post-Handling: After use, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, starting with gloves. Wash hands thoroughly with soap and water.[1]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing and seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed containers as directed by your EHS office.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[2][8]
Visualizing Safety: A Decision-Making Framework
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
-
Molbase. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
